Product packaging for 1-Pentyn-3-ol(Cat. No.:CAS No. 4187-86-4)

1-Pentyn-3-ol

Cat. No.: B1209153
CAS No.: 4187-86-4
M. Wt: 84.12 g/mol
InChI Key: LBSKEFWQPNVWTP-UHFFFAOYSA-N
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Description

1-Pentyn-3-ol (CAS 4187-86-4) is a chemical compound with the molecular formula C5H8O and a molecular weight of 84.12 g/mol . It is characterized as a clear, colorless to yellow or green liquid with a recognizable odor, a boiling point of 123-125°C, a flash point of 29°C, and a density of 0.89 g/mL . Its primary research application is as a versatile pharmaceutical intermediate in synthesis processes . In a research context, this compound and its structural analogs have been identified as agents showing selective cytotoxicity in studies investigating mammalian cell lines deficient in specific enzymes like alcohol dehydrogenase, highlighting its value in biochemical and metabolic research . The compound is slightly soluble in water and must be stored in a cool, dry, well-ventilated place in a tightly closed container, away from heat and sparks due to its flammability . It is incompatible with strong oxidizing agents and heavy metal powders . This product is intended For Research Use Only and is not classified as a drug, food additive, or for any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O B1209153 1-Pentyn-3-ol CAS No. 4187-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pent-1-yn-3-ol
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InChI

InChI=1S/C5H8O/c1-3-5(6)4-2/h1,5-6H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LBSKEFWQPNVWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50871060
Record name 1-Pentyn-3-ol
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Molecular Weight

84.12 g/mol
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CAS No.

4187-86-4
Record name 1-Pentyn-3-ol
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Foundational & Exploratory

An In-depth Technical Guide to 1-Pentyn-3-ol: Chemical Structure, Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Pentyn-3-ol, a secondary acetylenic alcohol with applications as a pharmaceutical intermediate. This document details its chemical structure, physicochemical properties, and provides a detailed experimental protocol for its synthesis via a Grignard reaction. Furthermore, it offers a thorough guide to its characterization using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables, and a detailed workflow for its synthesis and purification is presented visually using a Graphviz diagram.

Chemical Structure and Identification

This compound is a five-carbon alcohol containing a terminal alkyne functional group. The hydroxyl group is located on the third carbon atom, making it a secondary alcohol.

IdentifierValue
IUPAC Name pent-1-yn-3-ol[1]
Synonyms Ethylethynylcarbinol, Pent-1-yn-3-ol[2]
CAS Number 4187-86-4[2]
Molecular Formula C₅H₈O[2]
Molecular Weight 84.12 g/mol [1]
SMILES CCC(C#C)O[1]
InChI InChI=1S/C5H8O/c1-3-5(6)4-2/h1,5-6H,4H2,2H3[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a clear, colorless to yellow liquid at room temperature and is slightly soluble in water.

PropertyValueReference
Appearance Clear colorless to yellow liquid[3]
Boiling Point 123 °C[4]
Melting Point -24.1 °C (estimate)
Density 0.975 g/mL at 25 °C
Refractive Index 1.4320-1.4360 @ 20 °C[3]
Solubility Slightly soluble in water[4]
Flash Point 29 °C
Vapor Density 1 (vs air)
Assay (GC) >97.5%[3]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from propionaldehyde (B47417) and acetylene (B1199291), utilizing a Grignard reagent. The reaction involves the formation of an ethynylmagnesium bromide Grignard reagent, followed by its nucleophilic addition to the carbonyl carbon of propionaldehyde.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Acetylene gas (purified)

  • Propionaldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl), dilute

Procedure:

  • Preparation of the Grignard Reagent (Ethynylmagnesium Bromide):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube, place magnesium turnings (1.2 equivalents). The entire apparatus should be under an inert atmosphere (e.g., argon or nitrogen).

    • Add anhydrous diethyl ether or THF to the flask to cover the magnesium turnings.

    • Slowly add a solution of ethyl bromide (1.1 equivalents) in anhydrous ether/THF from the dropping funnel. The reaction may need gentle warming to initiate. Once started, the addition should be controlled to maintain a gentle reflux.

    • After the magnesium has been consumed, bubble purified acetylene gas through the solution. The formation of the ethynylmagnesium bromide may result in the formation of a precipitate.

  • Reaction with Propionaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of freshly distilled propionaldehyde (1.0 equivalent) in anhydrous ether/THF from the dropping funnel. The addition should be dropwise to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two to three times with diethyl ether.

    • Combine all organic extracts and wash with a dilute solution of hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the bulk of the solvent using a rotary evaporator.

    • Purify the crude this compound by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at approximately 123 °C (at atmospheric pressure).

Spectroscopic Characterization

Sample Preparation: A solution of 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) is prepared in a 5 mm NMR tube.

¹H NMR (Proton NMR) Spectroscopy:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~0.95Triplet3H-CH₃ (C5)
~1.55Quartet of doublets2H-CH₂- (C4)
~2.45Doublet1H≡C-H (C1)
~3.50Broad Singlet1H-OH
~4.30Triplet1H-CH(OH)- (C3)

¹³C NMR (Carbon-13 NMR) Spectroscopy:

Chemical Shift (δ, ppm)Assignment
~10-CH₃ (C5)
~30-CH₂- (C4)
~62-CH(OH)- (C3)
~72≡C-H (C1)
~85-C≡ (C2)

Sample Preparation: A thin film of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Interpretation of Key Peaks:

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadO-H stretch (alcohol)
~3300Sharp, Medium≡C-H stretch (terminal alkyne)
~2970-2880Medium-StrongC-H stretch (alkane)
~2120Weak-MediumC≡C stretch (alkyne)
~1050StrongC-O stretch (secondary alcohol)

Ionization Method: Electron Ionization (EI) at 70 eV.

Interpretation of Fragmentation Pattern:

m/zProposed Fragment
84[M]⁺ (Molecular Ion)
83[M-H]⁺
55[M - C₂H₅]⁺ or [C₄H₇]⁺
57[M - C₂H₃O]⁺ or [C₄H₉]⁺
39[C₃H₃]⁺ (Propargyl cation)
29[C₂H₅]⁺ (Ethyl cation)

Visualized Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow start Start Materials: Propionaldehyde, Acetylene, Mg, Ethyl Bromide grignard Grignard Reagent Formation start->grignard reaction Reaction with Propionaldehyde grignard->reaction workup Aqueous Workup (Quenching & Extraction) reaction->workup drying Drying of Organic Layer workup->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation distillation Fractional Distillation evaporation->distillation product Pure this compound distillation->product characterization Characterization: NMR, IR, MS product->characterization

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides essential information for researchers and professionals working with this compound. The detailed protocols for its synthesis and characterization, along with the tabulated physicochemical properties, serve as a valuable resource for its application in pharmaceutical development and organic synthesis. The provided workflow diagram offers a clear and concise overview of the manufacturing process.

References

Characterization of 1-Pentyn-3-ol (CAS Number: 4187-86-4): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentyn-3-ol, with the CAS registry number 4187-86-4, is an organic compound featuring both an alkyne and a secondary alcohol functional group.[1] This bifunctionality makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its structure allows for a variety of chemical transformations, including oxidation, substitution, and derivatization of the alkyne group, providing a versatile platform for the synthesis of more complex molecules.[1] The presence of the alkyne functional group is of particular interest in drug development as it can introduce conformational rigidity to a molecule, which can be crucial for binding to biological targets, and may also increase the metabolic stability of a drug. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic characterization, and analytical protocols for this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValue
Molecular Formula C₅H₈O
Molecular Weight 84.12 g/mol [2]
Appearance Colorless to clear yellow liquid[1]
Odor Distinctive[1]
Density 0.975 g/mL at 25 °C
Boiling Point 124 °C
Melting Point -24.1 °C (estimate)
Flash Point 29 °C (85 °F)
Water Solubility Slightly soluble
Refractive Index (n20/D) 1.434
pKa 13.28 ± 0.20 (Predicted)

Spectroscopic Data for Structural Elucidation

The structural characterization of this compound is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Characteristic Features
¹H NMR Signals expected in the regions of 1.7-3.1 ppm for the alkynyl proton, and around 3.5-4.5 ppm for the proton on the carbon bearing the hydroxyl group. The ethyl group protons will appear as a triplet and a quartet.
¹³C NMR sp-hybridized carbons of the alkyne are expected to resonate around 65-85 ppm for the terminal alkyne carbon (≡C-H) and 70-100 ppm for the internal alkyne carbon (≡C-R). The carbon attached to the hydroxyl group will appear in the range of 50-80 ppm.
Infrared (IR) Spectroscopy A strong, broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol. A sharp, medium intensity peak around 3300 cm⁻¹ for the ≡C-H stretch of the terminal alkyne, and a weaker absorption around 2100-2260 cm⁻¹ for the C≡C triple bond stretch. A strong C-O stretch is also expected around 1000-1200 cm⁻¹.[3][4]
Mass Spectrometry (MS) The molecular ion peak (M⁺) is expected at m/z 84. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). For this compound, a prominent fragment would be expected from the loss of an ethyl group, resulting in a peak at m/z 55.[5][6]

Experimental Protocols for Characterization

The following are detailed methodologies for the key experiments used to characterize this compound.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a standard technique to determine the purity of volatile compounds like this compound.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for polar compounds (e.g., a wax-type column like CP-Wax 58 CB).[7]

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent such as dichloromethane (B109758) or methanol (B129727) at a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the prepared sample into the GC injection port.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp up to 180 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Data Analysis: The purity is determined by the area percentage of the peak corresponding to this compound in the resulting chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

  • Data Analysis: Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to TMS. Integration of the ¹H NMR signals will confirm the proton count for each group, and coupling patterns will reveal the connectivity of the protons. The chemical shifts in the ¹³C NMR spectrum will confirm the presence of the different carbon environments (alkyne, alcohol-bearing carbon, and ethyl group carbons).

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the characteristic functional groups present in this compound.

  • Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for liquid samples.[8]

  • Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the O-H, ≡C-H, C≡C, and C-O functional groups as detailed in the spectroscopic data table.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in its identification.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a common ionization method for small molecules.[6]

  • Sample Introduction: If using GC-MS, the sample is introduced via the GC as described in the GC protocol. For direct infusion, a dilute solution of the sample in a volatile solvent can be introduced into the ion source.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 30-200.

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragments, such as the loss of water or an ethyl group, which supports the proposed structure.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample GC Gas Chromatography (GC) Sample->GC NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (MS) Sample->MS Purity Purity Assessment GC->Purity Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID FTIR->Functional_Groups MW_Frag Molecular Weight & Fragmentation MS->MW_Frag Characterized_Compound Fully Characterized This compound Purity->Characterized_Compound Structure->Characterized_Compound Functional_Groups->Characterized_Compound MW_Frag->Characterized_Compound

Caption: A typical experimental workflow for the characterization of this compound.

Role in Drug Discovery

While this compound itself is not known to have direct biological activity, its structural motifs are of significant interest in medicinal chemistry. The alkyne group can serve as a key building block for creating more complex molecules with potential therapeutic applications.

drug_discovery cluster_start Starting Material cluster_synthesis Chemical Synthesis cluster_library Compound Library cluster_screening Biological Screening cluster_development Lead Optimization Pentynol This compound Modification Functional Group Modification Pentynol->Modification Coupling Coupling Reactions (e.g., Sonogashira, Click Chemistry) Pentynol->Coupling Derivatives Diverse Library of Alkyne-Containing Compounds Modification->Derivatives Coupling->Derivatives Screening High-Throughput Screening (HTS) Derivatives->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: The role of this compound as a building block in a drug discovery pipeline.

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, preferably a fume hood. Store in a cool, dry place away from ignition sources and oxidizing agents.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly for the development of new pharmaceuticals. This guide provides a comprehensive overview of its key characteristics and the analytical methods for its identification and purity assessment. The detailed protocols and spectroscopic data serve as a valuable resource for researchers and scientists working with this compound. The unique structural features of this compound, especially the terminal alkyne, offer numerous possibilities for the construction of novel molecular architectures with potential biological activity.

References

An In-depth Technical Guide to the Physical Properties of Ethylethynylcarbinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethylethynylcarbinol, also known as 1-Pentyn-3-ol. The information herein is curated for professionals in research and development, offering precise data, detailed experimental protocols for its verification, and a logical workflow for its characterization.

Ethylethynylcarbinol (CAS: 4187-86-4) is an organic compound classified as an alkyne alcohol. Its molecular structure, featuring a hydroxyl group on the third carbon of a five-carbon chain with a terminal triple bond, imparts specific physical and chemical characteristics relevant to its application in organic synthesis, particularly as a pharmaceutical intermediate.[1][2][3]

Core Physical Properties

The fundamental physical constants of Ethylethynylcarbinol are critical for its handling, purification, and application in synthetic chemistry. These properties dictate the conditions required for storage, reactions, and downstream processing.

Data Summary

The quantitative physical properties of Ethylethynylcarbinol are summarized in the table below for easy reference and comparison.

Physical PropertyValueConditions
Molecular Formula C₅H₈O
Molecular Weight 84.12 g/mol
Boiling Point 124-127 °Cat 760 mmHg
Melting Point -24.1 °C(estimate)[4][5]
Density 0.975 g/mLat 25 °C[5][6]
Refractive Index (n_D) 1.434at 20 °C[4][5][6]
Water Solubility Slightly soluble[1][3][4][5]

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the key physical properties of Ethylethynylcarbinol. These protocols are designed to be conducted in a controlled laboratory setting.

Determination of Boiling Point (Micro-Scale Method)

The boiling point is a crucial indicator of a liquid's purity.[7] The micro-reflux method is suitable when only a small volume of the sample is available.[3][8]

Apparatus:

  • Small test tube (e.g., 10x75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer (-10 to 200 °C)

  • Heating apparatus (e.g., aluminum block on a hot plate or Thiele tube with heating oil)

  • Clamps and stand

Procedure:

  • Add approximately 0.5 mL of Ethylethynylcarbinol to the small test tube.

  • Place the capillary tube into the test tube with its open end down.

  • Secure the test tube to a thermometer, ensuring the sample is aligned with the thermometer bulb.

  • Immerse the assembly into the heating apparatus. The heat should be applied to the side arm of the Thiele tube or the aluminum block.[8]

  • Heat the apparatus gently. Initially, a stream of bubbles will emerge from the capillary tube as trapped air expands.

  • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. This indicates the liquid has reached its boiling point.

  • Stop heating and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[8] Record this temperature.

  • For accuracy, repeat the determination twice and average the results.

Determination of Density

Density is determined by measuring the mass of a known volume of the liquid.[9]

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder (10 mL) and an electronic balance

  • Water bath set to 25 °C

  • Electronic balance (accurate to ±0.001 g)

Procedure (Using a Graduated Cylinder):

  • Place a clean, dry 10 mL graduated cylinder on the electronic balance and tare the mass to zero.

  • Carefully add Ethylethynylcarbinol to the graduated cylinder until a precise volume is reached (e.g., 5.0 mL). Read the volume from the bottom of the meniscus.[10]

  • Place the filled cylinder back on the balance and record the mass of the liquid.

  • Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .

  • To ensure accuracy, perform the measurement at a controlled temperature (25 °C) by allowing the sample to equilibrate in a water bath. Repeat the measurement and average the results.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a sensitive measure of purity for liquids.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath (20 °C)

  • Dropper or pipette

  • Ethanol (B145695) and lens paper

Procedure:

  • Turn on the refractometer and the attached water bath, ensuring the temperature is stable at 20 °C.

  • Clean the prism surfaces of the refractometer using a soft lens paper moistened with ethanol and allow it to dry completely.

  • Using a clean dropper, place 2-3 drops of Ethylethynylcarbinol onto the lower prism surface.

  • Close the prisms firmly.

  • Look through the eyepiece and turn the adjustment knob until the light and dark fields are brought into view.

  • Sharpen the dividing line between the fields by adjusting the chromaticity screw.

  • Center the sharp dividing line exactly on the crosshairs of the eyepiece.

  • Press the "Read" button or look at the scale to obtain the refractive index value.

  • Clean the prisms thoroughly after the measurement.

Characterization Workflow

The logical flow for the complete physical characterization of a synthesized or procured sample of Ethylethynylcarbinol is crucial for ensuring its identity and purity before its use in further applications.

G cluster_start Sample Acquisition cluster_purification Purification cluster_char Physical Property Determination cluster_analysis Data Analysis & Verification cluster_end Outcome synthesis Synthesis of Ethylethynylcarbinol distillation Fractional Distillation synthesis->distillation Crude Product bp Boiling Point Determination distillation->bp Purified Sample ri Refractive Index Measurement bp->ri de Density Measurement ri->de sol Solubility Assessment de->sol compare Compare with Literature Values sol->compare decision Purity Acceptable? compare->decision proceed Proceed to Application decision->proceed Yes reject Repurify or Reject decision->reject No reject->distillation Repurify

Caption: Workflow for the purification and physical characterization of Ethylethynylcarbinol.

References

Spectroscopic Profile of 1-Pentyn-3-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Pentyn-3-ol, a key building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~4.3Triplet (t)~6.5CH(OH)
~2.4Doublet (d)~2.0C≡CH
~1.7Quintet (quin)~7.0CH₂
~1.0Triplet (t)~7.5CH₃
(variable)Broad Singlet (br s)-OH

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~85.0C ≡CH
~72.0C≡C H
~61.5C H(OH)
~30.0C H₂
~10.0C H₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
~3350Strong, BroadO-HStretching
~3300Strong, Sharp≡C-HStretching
~2970, ~2880Medium-StrongC-H (sp³)Stretching
~2120Weak-MediumC≡CStretching
~1050StrongC-OStretching
Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
84~5[M]⁺ (Molecular Ion)
83~40[M-H]⁺
55100[M-C₂H₅]⁺ or [C₄H₇]⁺
53~30[C₄H₅]⁺
43~20[C₃H₇]⁺
39~35[C₃H₃]⁺
29~45[C₂H₅]⁺
27~50[C₂H₃]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for a volatile liquid alcohol like this compound and may be adapted based on the specific instrumentation available.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[1] b. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[2] c. Gently swirl or vortex the vial to ensure the sample is completely dissolved. d. Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[1] e. Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure the correct depth. b. Insert the sample into the NMR spectrometer. c. Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. d. Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks. e. For ¹H NMR, set the appropriate spectral width, number of scans (typically 8-16), and relaxation delay. f. For ¹³C NMR, a higher number of scans (e.g., 64 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[3] g. Acquire the Free Induction Decay (FID) data.

3. Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR). d. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. e. Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Neat Liquid)

1. Sample Preparation: a. Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of dry acetone (B3395972) and wipe with a lint-free cloth.[4] b. Place one to two drops of neat this compound onto the center of one salt plate.[5] c. Carefully place the second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates.[6][7]

2. Instrument Setup and Data Acquisition: a. Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer. b. Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor. c. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[8]

3. Data Processing and Analysis: a. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum. b. Identify the characteristic absorption bands and their corresponding wavenumbers. c. Correlate the observed absorption bands with the functional groups present in this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

1. Sample Preparation: a. Prepare a dilute solution of this compound (e.g., ~10 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[9] b. Transfer the solution to a 2 mL autosampler vial and cap it.

2. Instrument Setup and Data Acquisition: a. Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound. b. Set the injector temperature (e.g., 250°C) and the transfer line temperature to the mass spectrometer (e.g., 280°C). c. The mass spectrometer is typically operated in electron ionization (EI) mode with an electron energy of 70 eV.[10] d. Set the mass range to be scanned (e.g., m/z 20-200). e. Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

3. Data Processing and Analysis: a. The software will generate a total ion chromatogram (TIC), which shows the intensity of ions as a function of retention time. b. Identify the peak corresponding to this compound in the TIC. c. Extract the mass spectrum for that peak. d. Identify the molecular ion peak (if present) and the major fragment ion peaks. e. Analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Elucidation Sample This compound (Neat or in Solution) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Frequencies Functional Groups IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

IR_Functional_Groups Key IR Absorptions for this compound node1 Functional Group Wavenumber (cm⁻¹) Vibration node2 O-H (Alcohol) ~3350 (Broad) Stretching node3 ≡C-H (Alkyne) ~3300 (Sharp) Stretching node4 C-H (Alkyl) ~2970, ~2880 Stretching node5 C≡C (Alkyne) ~2120 Stretching node6 C-O (Alcohol) ~1050 Stretching

Caption: Key IR functional groups of this compound.

Mass_Spec_Fragmentation Major Fragmentation Pathways of this compound (EI-MS) M [C₅H₈O]⁺˙ m/z = 84 (Molecular Ion) M_minus_H [C₅H₇O]⁺ m/z = 83 M->M_minus_H - H• M_minus_C2H5 [C₃H₃O]⁺ m/z = 55 (Base Peak) M->M_minus_C2H5 - •C₂H₅ (α-cleavage) M_minus_H2O [C₅H₆]⁺˙ m/z = 66 M->M_minus_H2O - H₂O C2H5 [C₂H₅]⁺ m/z = 29 M->C2H5 fragmentation

Caption: Major EI-MS fragmentation pathways.

References

An In-depth Technical Guide to 1-Pentyn-3-ol (C₅H₈O) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Pentyn-3-ol is a secondary alcohol and a terminal alkyne, making it a versatile bifunctional molecule in organic synthesis. Its chemical formula is C₅H₈O, and it has a molecular weight of approximately 84.12 g/mol .[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications as a building block in medicinal chemistry and drug development.

Physicochemical and Safety Data

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValue
Molecular FormulaC₅H₈O
Molecular Weight84.12 g/mol [1][2]
Density0.975 g/mL at 25 °C
Refractive Index (n20/D)1.434
Boiling Point124-125 °C
Flash Point29 °C (84.2 °F) - closed cup
SolubilitySlightly soluble in water

Safety Information: this compound is a flammable liquid and is toxic if swallowed, in contact with skin, or inhaled.[2] Appropriate personal protective equipment, including eye protection, gloves, and a respirator, should be used when handling this compound.

Synthesis and Purification: Experimental Protocols

The most common and effective method for the synthesis of this compound is the Grignard reaction between propanal and ethynylmagnesium bromide.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

Procedure:

  • Preparation of Ethynylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, prepare ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in anhydrous THF.

    • Bubble purified acetylene gas through the solution of ethylmagnesium bromide in anhydrous THF to form ethynylmagnesium bromide. The reaction is typically initiated at a low temperature and then allowed to proceed at room temperature.[1]

  • Reaction with Propanal:

    • Cool the freshly prepared ethynylmagnesium bromide solution in an ice-water bath.

    • Add a solution of freshly distilled propanal in anhydrous THF dropwise to the Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up and Extraction:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification & Analysis Grignard Reagent Preparation Grignard Reagent Preparation Reaction with Propanal Reaction with Propanal Grignard Reagent Preparation->Reaction with Propanal Ethynylmagnesium bromide Quenching Quenching Reaction with Propanal->Quenching Crude Product (alkoxide salt) Extraction Extraction Quenching->Extraction Protonated Product Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Organic Layers Distillation Distillation Drying & Concentration->Distillation Crude this compound Analysis Analysis Distillation->Analysis Pure this compound

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Experimental Protocol: Purification by Distillation

Apparatus:

  • Round-bottom flask

  • Simple distillation head with a condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips or magnetic stir bar

Procedure:

  • Transfer the crude this compound to a round-bottom flask, filling it to no more than two-thirds of its capacity.

  • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Assemble the simple distillation apparatus. Ensure all joints are properly sealed.

  • Begin heating the flask gently with a heating mantle.

  • Collect the fraction that distills at the boiling point of this compound (approximately 124-125 °C at atmospheric pressure).[3][4][5] The temperature should remain constant during the collection of the pure compound.

  • Continue distillation until only a small amount of residue remains in the distilling flask. Do not distill to dryness.

Analysis and Characterization

Experimental Protocol: Gas Chromatography (GC) Analysis

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for polar analytes, such as a DB-5MS (5% phenyl, 95% methyl polysiloxane) or a similar phase.[6]

Conditions:

  • Injector Temperature: 240 °C

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

    • (Note: This is a general starting point and may require optimization for specific instrumentation and columns).[7][8][9]

Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or 500 MHz).

Sample Preparation:

Parameters:

  • ¹H NMR (in CDCl₃): The spectrum will show characteristic peaks for the ethynyl (B1212043) proton, the proton on the carbon bearing the hydroxyl group, the methylene (B1212753) protons, and the methyl protons.

  • ¹³C NMR (in CDCl₃): The spectrum will show distinct signals for the two sp-hybridized carbons of the alkyne, the carbon bearing the hydroxyl group, and the two aliphatic carbons.[10][11][12][13][14]

Applications in Drug Development

This compound and its derivatives are valuable building blocks in medicinal chemistry due to the presence of two reactive functional groups: the terminal alkyne and the secondary alcohol. These can be modified independently to generate a diverse range of molecular scaffolds for drug discovery.

Role as a Versatile Chemical Scaffold

The terminal alkyne allows for a variety of transformations, including:

  • Sonogashira coupling: To form carbon-carbon bonds with aryl or vinyl halides.

  • Click chemistry (Copper-catalyzed azide-alkyne cycloaddition): To form triazole rings, which are important pharmacophores.

  • Alkynylation reactions: To introduce the alkyne moiety into other molecules.

The secondary alcohol can be:

  • Oxidized: To form a ketone.

  • Esterified or etherified: To introduce various functional groups.

  • Converted to a leaving group: For nucleophilic substitution reactions.

This dual reactivity makes this compound a useful starting material for the synthesis of complex molecules with potential biological activity.

Conceptual Workflow in Drug Discovery

drug_discovery_workflow Building_Block This compound Library_Synthesis Combinatorial Library Synthesis Building_Block->Library_Synthesis Diversification of alkyne and alcohol Screening High-Throughput Screening Library_Synthesis->Screening Compound Library Hit_Identification Hit Identification Screening->Hit_Identification Bioactivity Data Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Structure-Activity Relationship (SAR) Candidate_Drug Candidate Drug Lead_Optimization->Candidate_Drug Improved Potency and Properties

Caption: General workflow illustrating the use of building blocks like this compound in drug discovery.

While specific drugs derived directly from this compound are not prominently documented in publicly available literature, the closely related 3-butyn-1-ol (B147353) is a known key intermediate in the synthesis of the antihistamine Fexofenadine.[1][10] This highlights the potential of small alkynyl alcohols as precursors for pharmacologically active molecules. Derivatives of similar heterocyclic and functionalized scaffolds have been investigated as enzyme inhibitors and receptor antagonists, suggesting potential therapeutic areas for novel compounds derived from this compound.[2][15][16][17][18][19] For example, various small molecules act as antagonists for G-protein coupled receptors or inhibitors for enzymes like cyclooxygenases, and the structural motifs present in this compound could be incorporated into the design of new ligands for such targets.[6]

References

An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 1-Pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the hydroxyl group in 1-pentyn-3-ol, a versatile bifunctional molecule. The presence of both a secondary alcohol and a terminal alkyne allows for a range of selective transformations, making it a valuable building block in organic synthesis. This document details key reactions of the hydroxyl group—oxidation, esterification, and etherification—supported by experimental protocols, quantitative data, and mechanistic visualizations.

Core Reactivity of the Hydroxyl Group

The hydroxyl group in this compound, being a secondary alcohol, exhibits typical reactivity patterns. It can be oxidized to a ketone, esterified with carboxylic acids or their derivatives, and converted to an ether. The adjacent terminal alkyne may influence the reactivity and requires consideration when planning synthetic routes, particularly in reactions involving strong bases or transition metals.

Oxidation to 1-Pentyn-3-one

The oxidation of the secondary alcohol in this compound to the corresponding ketone, 1-pentyn-3-one, is a fundamental transformation. A common and effective method for this conversion is the use of pyridinium (B92312) chlorochromate (PCC), a milder oxidizing agent that minimizes over-oxidation or side reactions involving the alkyne.[1][2]

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

A representative procedure for the oxidation of a secondary alcohol to a ketone using PCC is as follows:

  • Reaction Setup: In a round-bottom flask, a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) is prepared under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Pyridinium chlorochromate (PCC, approximately 1.5 equivalents) is added to the solution in one portion. The mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica (B1680970) gel or Celite to remove the chromium byproducts.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford 1-pentyn-3-one.

Quantitative Data:

ReactantReagentProductYieldReference
This compoundPyridinium Chlorochromate (PCC)1-Pentyn-3-oneHigh yields are generally expected for this type of oxidation.[1][2]

Characterization Data for 1-Pentyn-3-one:

  • ¹H NMR (CDCl₃): Chemical shifts will be indicative of the protons adjacent to the ketone and the terminal alkyne.

  • ¹³C NMR (CDCl₃): The spectrum will show a characteristic peak for the ketone carbonyl carbon, as well as peaks for the alkyne carbons.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone will be present, typically around 1680-1700 cm⁻¹. The C≡C and ≡C-H stretches of the alkyne will also be observable.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of 1-pentyn-3-one.

Diagram: Oxidation of this compound

Oxidation This compound This compound 1-Pentyn-3-one 1-Pentyn-3-one This compound->1-Pentyn-3-one PCC, CH₂Cl₂

Caption: Oxidation of this compound to 1-Pentyn-3-one.

Esterification of the Hydroxyl Group

The hydroxyl group of this compound can be readily esterified to form the corresponding esters. This can be achieved through various methods, including the Fischer esterification with a carboxylic acid under acidic catalysis or by reaction with a more reactive acylating agent like an acyl chloride or acetic anhydride (B1165640).

Fischer Esterification

The Fischer esterification involves the reaction of this compound with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid.[3] This is an equilibrium process, and to drive the reaction towards the product, an excess of one of the reactants (usually the less expensive one) can be used, or water can be removed as it is formed.

Experimental Protocol: Fischer Esterification with Acetic Acid

A general procedure for the Fischer esterification of an alcohol is as follows:

  • Reaction Setup: this compound (1.0 equivalent) and an excess of acetic acid are combined in a round-bottom flask.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux for a specified period, with the progress monitored by TLC.

  • Work-up: After cooling, the mixture is diluted with water and extracted with an organic solvent like diethyl ether. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude ester can be purified by distillation.

Esterification with Acetic Anhydride

A more facile method for esterification involves the use of acetic anhydride, often in the presence of a base like pyridine (B92270) or a catalytic amount of acid. This method is generally faster and not reversible under the reaction conditions.

Experimental Protocol: Esterification with Acetic Anhydride

  • Reaction Setup: this compound (1.0 equivalent) is dissolved in a suitable solvent, such as pyridine or dichloromethane.

  • Reagent Addition: Acetic anhydride (1.1-1.5 equivalents) is added to the solution, and the mixture is stirred at room temperature.

  • Reaction Monitoring: The reaction is monitored by TLC.

  • Work-up: The reaction is quenched by the addition of water. The mixture is then extracted with an organic solvent. The organic layer is washed with dilute acid (if a basic solvent was used), water, and brine.

  • Purification: The organic layer is dried, filtered, and concentrated. The resulting 1-pentyn-3-yl acetate (B1210297) is purified by column chromatography or distillation.

Quantitative Data:

ReactantReagentProductYieldReference
This compoundAcetic Acid / H₂SO₄1-Pentyn-3-yl acetateModerate to good yields are typical for Fischer esterification.[3]
This compoundAcetic Anhydride1-Pentyn-3-yl acetateGood to high yields are generally achieved.General procedure

Characterization Data for 1-Pentyn-3-yl Acetate:

  • ¹H NMR: The spectrum will show a characteristic singlet for the acetyl methyl protons and a downfield shift of the proton on the carbon bearing the ester group compared to the starting alcohol.

  • ¹³C NMR: A peak corresponding to the ester carbonyl carbon will be present, in addition to the peaks for the rest of the molecule.

  • IR Spectroscopy: A strong C=O stretching band for the ester will be observed, typically in the range of 1735-1750 cm⁻¹.

Diagram: Esterification of this compound

Esterification cluster_fischer Fischer Esterification cluster_anhydride With Acetic Anhydride 1-Pentyn-3-ol_f This compound 1-Pentyn-3-yl_acetate_f 1-Pentyn-3-yl acetate 1-Pentyn-3-ol_f->1-Pentyn-3-yl_acetate_f Acetic Acid, H₂SO₄ (cat.) 1-Pentyn-3-ol_a This compound 1-Pentyn-3-yl_acetate_a 1-Pentyn-3-yl acetate 1-Pentyn-3-ol_a->1-Pentyn-3-yl_acetate_a Acetic Anhydride, Pyridine

Caption: Esterification pathways for this compound.

Etherification of the Hydroxyl Group

The conversion of the hydroxyl group of this compound to an ether can be accomplished via the Williamson ether synthesis.[4][5][6] This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

A general procedure for the Williamson ether synthesis is as follows:

  • Alkoxide Formation: this compound (1.0 equivalent) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). A strong base, such as sodium hydride (NaH, ~1.1 equivalents), is added portion-wise at 0 °C to deprotonate the alcohol, forming the sodium alkoxide.

  • Alkyl Halide Addition: An alkyl halide (e.g., methyl iodide, 1.1 equivalents) is then added to the reaction mixture.

  • Reaction Conditions: The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.

  • Work-up: The reaction is carefully quenched with water or a saturated ammonium (B1175870) chloride solution. The aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure. The resulting ether is purified by distillation or column chromatography.

Quantitative Data:

ReactantReagentsProductYieldReference
This compound1. NaH 2. CH₃I3-Methoxy-1-pentyneGood yields are generally obtained for this reaction with unhindered alkyl halides.[4][5][6]

Characterization Data for 3-Methoxy-1-pentyne:

  • ¹H NMR: The spectrum will feature a singlet for the methoxy (B1213986) protons and a downfield shift of the proton on the carbon bearing the ether oxygen compared to the alcohol.

  • ¹³C NMR: A peak for the methoxy carbon will be present in the upfield region.

  • IR Spectroscopy: The broad O-H stretching band of the alcohol will be absent. Characteristic C-O stretching bands for the ether will be present.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of 3-methoxy-1-pentyne.

Diagram: Williamson Ether Synthesis of this compound

Williamson_Ether_Synthesis This compound This compound Alkoxide 1-Pentyn-3-oxide This compound->Alkoxide NaH, THF 3-Methoxy-1-pentyne 3-Methoxy-1-pentyne Alkoxide->3-Methoxy-1-pentyne CH₃I

Caption: Williamson ether synthesis of this compound.

Conclusion

This compound is a valuable synthetic intermediate due to the distinct reactivity of its hydroxyl and terminal alkyne functionalities. The hydroxyl group can be selectively transformed into a ketone, ester, or ether using standard and reliable organic reactions. The choice of reagents and reaction conditions allows for controlled manipulation of this functional group, paving the way for the synthesis of a wide array of more complex molecules for applications in drug discovery and materials science. Careful consideration of the potential for competing reactions involving the alkyne is essential for successful synthetic planning.

References

An In-depth Technical Guide to the Solubility of 1-Pentyn-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-pentyn-3-ol in various organic solvents. Due to a notable scarcity of precise quantitative data in publicly available literature for this compound, this document summarizes the existing qualitative information and provides quantitative data for structurally similar compounds to infer its likely solubility characteristics. Furthermore, a detailed, adaptable experimental protocol for determining the solubility of this compound is presented, alongside a visual workflow to guide laboratory practice.

Core Concepts: Solubility of Alcohols

The solubility of an alcohol like this compound is governed by its molecular structure. The presence of a hydroxyl (-OH) group allows for hydrogen bonding with polar solvents, while the five-carbon chain contributes to its nonpolar character. The terminal alkyne group also influences its polarity and interactions with solvents. Generally, shorter-chain alcohols exhibit greater solubility in polar solvents due to the dominance of the hydrophilic hydroxyl group. As the carbon chain length increases, the hydrophobic nature of the molecule becomes more prominent, leading to decreased solubility in polar solvents and increased solubility in nonpolar organic solvents.

Quantitative Solubility Data

Solvent ClassificationSolventCompoundTemperature (°C)Solubility
Ethers Diethyl Ether1-Penten-3-ol (B1202030)Room TemperatureMiscible[1]
Alcohols Ethanol1-Penten-3-olRoom TemperatureMiscible[1]
Alcohol3-Methyl-1-pentyn-3-ol (B165628)Not SpecifiedMiscible
Ketones Acetone3-Methyl-1-pentyn-3-olNot SpecifiedMiscible
Halogenated Chloroform3-Methyl-1-pentyn-3-olNot SpecifiedMiscible
Esters Ethyl Acetate3-Methyl-1-pentyn-3-olNot SpecifiedMiscible
Aqueous WaterThis compoundNot SpecifiedSlightly Soluble[2][3][4]

It is important to note that 1-penten-3-ol and 3-methyl-1-pentyn-3-ol are structurally similar to this compound, and their miscibility in common organic solvents suggests that this compound is also likely to be readily soluble in or miscible with these solvents.

Experimental Protocol for Solubility Determination

The following is a general gravimetric method that can be adapted to quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with airtight caps

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks

  • Pipettes

  • Gas chromatograph (GC) or other suitable analytical instrument for quantification

Procedure:

  • Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of this compound to a known volume or mass of the chosen organic solvent. The excess solute is crucial to ensure that a saturated solution is formed.

  • Equilibration: Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired experimental temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for several hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solute.

  • Gravimetric Analysis: Record the mass of the filtered solution.

  • Solvent Evaporation: Gently evaporate the solvent from the volumetric flask under a stream of nitrogen or in a vacuum oven at a temperature that will not cause the evaporation of this compound.

  • Mass of Solute Determination: Once the solvent is completely removed, re-weigh the flask to determine the mass of the dissolved this compound.

  • Calculation of Solubility: The solubility can be calculated using the following formula:

    Solubility ( g/100 g solvent) = (mass of dissolved this compound / mass of solvent) x 100

    The mass of the solvent is determined by subtracting the mass of the dissolved this compound from the total mass of the solution.

Workflow for Solubility Determination

G Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_solute Weigh excess this compound mix Combine in sealed vial prep_solute->mix prep_solvent Measure known volume/mass of solvent prep_solvent->mix equilibrate Agitate at constant temperature (24-48h) mix->equilibrate settle Allow excess solute to settle equilibrate->settle sample Withdraw supernatant with pre-warmed syringe settle->sample filter Filter through syringe filter into pre-weighed flask sample->filter weigh_solution Record mass of the filtered solution filter->weigh_solution evaporate Evaporate solvent weigh_solution->evaporate weigh_solute Record mass of remaining solute evaporate->weigh_solute calculate Calculate solubility (g/100g solvent) weigh_solute->calculate

Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.

Logical Relationships in Solubility

The solubility of this compound in a given organic solvent is a function of the interplay between solute-solvent and solute-solute/solvent-solvent interactions. The following diagram illustrates the logical considerations for predicting solubility.

G Factors Influencing Solubility of this compound cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_interaction Intermolecular Interactions cluster_outcome Solubility Outcome solute_polar Polar Hydroxyl Group (-OH) h_bonding Hydrogen Bonding solute_polar->h_bonding dipole_dipole Dipole-Dipole solute_polar->dipole_dipole low_solubility Low Solubility / Immiscibility solute_polar->low_solubility (in nonpolar solvents) solute_nonpolar Nonpolar Pentynyl Group van_der_waals Van der Waals Forces solute_nonpolar->van_der_waals solute_nonpolar->low_solubility (in polar solvents) solvent_polar Polar Solvent (e.g., Ethanol) solvent_polar->h_bonding solvent_polar->dipole_dipole solvent_nonpolar Nonpolar Solvent (e.g., Hexane) solvent_nonpolar->van_der_waals high_solubility High Solubility / Miscibility h_bonding->high_solubility dipole_dipole->high_solubility van_der_waals->high_solubility (with nonpolar solvents)

Caption: A diagram showing the relationship between molecular properties and solubility.

Conclusion

While quantitative solubility data for this compound remains elusive in readily accessible literature, a strong inference of its solubility can be drawn from its structural characteristics and the known behavior of similar compounds. It is anticipated that this compound will exhibit high solubility in polar organic solvents such as alcohols, ethers, ketones, and esters, and lower solubility in nonpolar hydrocarbon solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust methodology for their determination. Further research is encouraged to populate the scientific literature with this fundamental physicochemical data.

References

An In-depth Technical Guide to Pent-1-yn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on pent-1-yn-3-ol, including its chemical identifiers, physicochemical properties, representative synthetic protocols, and key relationships. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Synonyms

The officially recognized IUPAC name for the compound is pent-1-yn-3-ol .[1][2][3] It is also known by several synonyms, which are frequently encountered in literature and chemical databases.

Common Synonyms:

  • 1-Pentyn-3-ol[1][4]

  • Ethylethynylcarbinol[3][4][5]

  • Pentynol[4]

  • 3-Hydroxy-1-pentyne[4]

  • (RS)-1-Pentyn-3-ol[4]

The relationship between the common name, IUPAC name, and other key identifiers is illustrated in the diagram below.

G cluster_0 Chemical Identity This compound This compound IUPAC Name IUPAC Name This compound->IUPAC Name is known as CAS Number CAS Number This compound->CAS Number is registered as Molecular Formula Molecular Formula This compound->Molecular Formula is represented by SMILES SMILES This compound->SMILES has structure pent-1-yn-3-ol pent-1-yn-3-ol IUPAC Name->pent-1-yn-3-ol 4187-86-4 4187-86-4 CAS Number->4187-86-4 C5H8O C5H8O Molecular Formula->C5H8O CCC(C#C)O CCC(C#C)O SMILES->CCC(C#C)O

Figure 1: Key identifiers for pent-1-yn-3-ol.

Physicochemical Properties

The following table summarizes the key quantitative physical and chemical properties of pent-1-yn-3-ol.

PropertyValueReference(s)
Molecular Weight 84.12 g/mol [1][6]
Molecular Formula C₅H₈O[1][2]
Density 0.975 g/mL at 25 °C[6][7][8]
Boiling Point 124 °C[8]
Flash Point 29 °C (84.2 °F) - closed cup[6]
Refractive Index n20/D 1.434[6][7][8]
Vapor Density 1 (vs air)[4][6]
Water Solubility Slightly soluble[7][8]
pKa 13.28 ± 0.20 (Predicted)[4]
Appearance Clear yellow liquid[4]
CAS Number 4187-86-4[1][2][6]
EC Number 224-063-0[6]

Experimental Protocols

While a specific protocol for the synthesis of this compound was not detailed in the surveyed literature, a representative procedure for the asymmetric reduction of an alkynyl ketone to the corresponding alkynyl alcohol is provided below. This protocol, adapted from the synthesis of (R)-(+)-1-octyn-3-ol, illustrates a common and effective method for preparing chiral propargyl alcohols.[9]

Representative Protocol: Asymmetric Reduction of an Alkynyl Ketone

This procedure describes the asymmetric reduction of 1-octyn-3-one (B3050644) using B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane) derived from (+)-α-pinene. A similar approach can be adapted for the synthesis of enantiomerically enriched pent-1-yn-3-ol from 1-pentyn-3-one.

Materials:

  • 0.5 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (B95107) (THF)

  • (+)-α-Pinene (distilled from LiAlH₄ before use)

  • 1-Pentyn-3-one (or other suitable alkynyl ketone)

  • Propionaldehyde (B47417) (freshly distilled)

  • 3 M aqueous Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Reducing Agent:

    • Charge a flame-dried, nitrogen-purged flask with a 0.5 M THF solution of 9-BBN.

    • Add (+)-α-pinene (1.1 equivalents).

    • Reflux the solution for 4 hours to form the B-3-pinanyl-9-borabicyclo[3.3.1]nonane reducing agent.

    • Remove excess α-pinene and THF under vacuum.

  • Asymmetric Reduction:

    • Cool the flask containing the neat reducing agent to 0 °C in an ice bath.

    • Add the alkynyl ketone (e.g., 1-pentyn-3-one) to the flask.

    • Allow the reaction to warm to room temperature and stir for approximately 8 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[9]

  • Quenching and Work-up:

    • Destroy the excess reducing agent by adding freshly distilled propionaldehyde and stirring for 1 hour at room temperature.

    • Remove the liberated α-pinene under vacuum.

    • Add THF, followed by 3 M aqueous NaOH.

    • Carefully add 30% H₂O₂ dropwise, maintaining the temperature between 40–50°C. Caution: This oxidation is exothermic. [9]

    • After the oxidation is complete (approx. 3 hours), transfer the mixture to a separatory funnel.

  • Extraction and Purification:

    • Extract the aqueous layer with ethyl ether (3 portions).

    • Combine the organic layers and dry with anhydrous magnesium sulfate.

    • Filter the solution and concentrate by rotary evaporation.

    • Purify the resulting oil by distillation under reduced pressure to yield the final alkynyl alcohol product.

The general workflow for this synthetic protocol is outlined in the diagram below.

G cluster_1 Synthetic Workflow start Start prep_reagent Prepare Reducing Agent (Alpine-Borane) start->prep_reagent reduction Asymmetric Reduction of Alkynyl Ketone prep_reagent->reduction quench Quench Excess Reagent reduction->quench oxidation Oxidative Work-up (NaOH, H2O2) quench->oxidation extraction Solvent Extraction (Ethyl Ether) oxidation->extraction purification Purification (Distillation) extraction->purification end End Product (Alkynyl Alcohol) purification->end

Figure 2: General workflow for the asymmetric synthesis of an alkynyl alcohol.

Biological Activity and Applications

Pent-1-yn-3-ol itself is primarily used as a pharmaceutical intermediate and a reagent in organic synthesis.[4][7] While specific biological signaling pathways involving this exact molecule are not extensively documented in the reviewed literature, related unsaturated alcohols have shown various biological activities. For example, 1-octen-3-ol, known as mushroom alcohol, exhibits antimicrobial activity against both bacteria and fungi.[10] Its mechanism is suggested to involve changing the permeability of the cell membrane.[10] Other studies on essential oil constituents have shown that various terpene alcohols possess antimalarial and broad-spectrum antimicrobial properties.[11] These findings suggest that the class of small, unsaturated alcohols to which pent-1-yn-3-ol belongs is of interest in the study of biologically active compounds.

References

Safety, handling, and GHS information for 1-Pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and toxicological information for 1-Pentyn-3-ol. The information is compiled from various safety data sheets and standardized testing guidelines to ensure a comprehensive resource for laboratory and research applications.

Chemical Identification and Physical Properties

This section summarizes the key chemical identifiers and physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₅H₈O[1][2]
Molecular Weight 84.12 g/mol [1][2]
CAS Number 4187-86-4[1][2]
EC Number 224-063-0[2]
Appearance Colorless to light yellow, clear liquid[3]
Boiling Point 114 - 115 °C[3]
Flash Point 29 °C (84.2 °F) - closed cup[2]
Density 0.975 g/mL at 25 °C[2][4]
Refractive Index n20/D 1.434[2][4]
Vapor Density 1 (vs air)[2]
Water Solubility Slightly soluble[4][5]
Synonyms Ethyl ethynyl (B1212043) carbinol, Pent-1-yn-3-ol[1][5]

GHS Hazard Information

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification
Hazard ClassCategorySource(s)
Flammable LiquidsCategory 3[1][2]
Acute Toxicity, OralCategory 3[1][2]
Acute Toxicity, DermalCategory 3[1][2]
Acute Toxicity, InhalationCategory 3[1][2]
GHS Label Elements
ElementDescriptionSource(s)
Pictograms Flame, Skull and Crossbones[2]
Signal Word Danger[1][2]
Hazard Statements H226: Flammable liquid and vapor.H301: Toxic if swallowed.H311: Toxic in contact with skin.H331: Toxic if inhaled.[1]
Precautionary Statements P210, P233, P240, P241, P242, P243, P261, P262, P264, P270, P271, P280, P301+P316, P302+P352, P303+P361+P353, P304+P340, P316, P321, P330, P361+P364, P370+P378, P403+P233, P403+P235, P405, P501[1]

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure safety when working with this compound.

Handling
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor accumulation.[6][7]

  • Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other ignition sources.[3][8] No smoking is permitted in the handling area.[8]

  • Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[6][8] Employ only non-sparking tools to prevent ignition.[6][8]

  • Static Discharge: Ground and bond containers and receiving equipment during transfer to prevent static electricity buildup.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), chemical splash goggles, and a lab coat.[6][7] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[8]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place.[3][8] Keep the container tightly closed.[6][8]

  • Location: Store in a designated flammables area.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[3][6]

Emergency Procedures

This section outlines the appropriate responses to emergencies involving this compound.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource(s)
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[6]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor immediately.[3]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6][8] Water mist may be used to cool closed containers.[6]

  • Specific Hazards: The substance is flammable. Vapors are heavier than air and may travel to a source of ignition and flash back.[6][9] Containers may explode when heated.[6][9] Hazardous combustion products include carbon monoxide and carbon dioxide.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Accidental Release Measures
  • Personal Precautions: Evacuate non-essential personnel. Remove all sources of ignition.[3] Wear appropriate personal protective equipment.[8]

  • Environmental Precautions: Prevent the substance from entering drains or waterways.[8]

  • Containment and Cleanup: Absorb the spill with an inert, non-combustible material like sand or earth.[7] Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[6][7]

Toxicological Information and Experimental Protocols

While specific toxicological studies for this compound are not extensively published, the GHS classification indicates significant acute toxicity.[1][2] The methodologies for determining such classifications are standardized. Below are summaries of the relevant OECD guidelines for toxicological testing.

Acute Toxicity Testing Protocols
TestOECD GuidelineGeneral Methodology
Acute Oral Toxicity OECD 425 (Up-and-Down Procedure)This method minimizes animal use while estimating the LD50. A single animal is dosed at a time, typically at 48-hour intervals. The dose for the next animal is adjusted up or down based on the outcome (survival or death) of the previously dosed animal. Observations for mortality and clinical signs of toxicity are conducted for up to 14 days.[10][11]
Acute Dermal Toxicity OECD 402The test substance is applied to the shaved, intact skin of animals (commonly rats or rabbits) for 24 hours under a semi-occlusive dressing. Animals are then observed for up to 14 days for signs of systemic toxicity, dermal irritation, and mortality to determine the dermal LD50.[3][12]
Acute Inhalation Toxicity OECD 403Animals (commonly rats) are exposed to the test substance as a vapor, aerosol, or gas in a dynamic inhalation chamber for a defined period (typically 4 hours). The animals are then observed for up to 14 days for mortality and signs of toxicity to determine the LC50.[2][6]
Skin Irritation/Corrosion OECD 404The substance is applied to a small patch of skin on an animal (typically a rabbit) for a 4-hour exposure period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals to assess the level of irritation and its reversibility.[1][13]
Eye Irritation/Corrosion OECD 405A single dose of the substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control. The eye is examined at intervals (1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva to determine the potential for irritation or serious eye damage.[4][7][8]
Signaling Pathways

There is currently no publicly available research detailing the specific signaling pathways through which this compound exerts its toxic effects.

Visualizations

GHS Hazard Communication Workflow

The following diagram illustrates the logical flow from hazard classification to communication on labels and Safety Data Sheets (SDSs).

GHS_Workflow cluster_classification Hazard Classification cluster_communication Hazard Communication Data Collect Data (Physical, Health, Environmental) Evaluation Evaluate Data against GHS Criteria Data->Evaluation Phys-Chem & Tox Data Classification Assign Hazard Class & Category Evaluation->Classification Label Generate Label Elements - Pictogram - Signal Word - Hazard Statements - Precautionary Statements Classification->Label Determines SDS Compile Safety Data Sheet (SDS) (16 Sections) Classification->SDS Informs Product Chemical Product (this compound) Label->Product SDS->Product

GHS Hazard Communication Workflow
Experimental Workflow for OECD 425 Acute Oral Toxicity Test

The diagram below outlines the Up-and-Down Procedure (UDP) for determining acute oral toxicity.

OECD_425_Workflow cluster_decision Dose Adjustment Logic Start Start: Select Starting Dose (Based on prior knowledge) DoseAnimal1 Dose Animal 1 Start->DoseAnimal1 Observe1 Observe for 48h DoseAnimal1->Observe1 Survived Animal Survived Observe1->Survived Yes Died Animal Died Observe1->Died No IncreaseDose Increase Dose for Next Animal Survived->IncreaseDose DecreaseDose Decrease Dose for Next Animal Died->DecreaseDose DoseNext Dose Next Animal IncreaseDose->DoseNext DecreaseDose->DoseNext CheckStop Stopping Criteria Met? (e.g., 3 reversals, max animals) DoseNext->CheckStop CheckStop:e->Observe1:w No, continue dosing Calculate Calculate LD50 and Confidence Interval CheckStop->Calculate Yes Observe_Full 14-Day Observation (All surviving animals) Calculate->Observe_Full

OECD 425 Up-and-Down Procedure Workflow

References

Discovery and history of secondary alkynyl alcohols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Secondary Alkynyl Alcohols

Introduction

Secondary alkynyl alcohols, also known as propargylic alcohols, are a pivotal class of molecules in organic chemistry.[1] Characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond, their unique structure provides a versatile scaffold for a wide array of chemical transformations.[1] This versatility makes them indispensable building blocks in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[1][2] The principal and most fundamental route to these compounds is the nucleophilic addition of a terminal alkyne to an aldehyde, a process broadly known as alkynylation.[1][3] This reaction not only forges a new carbon-carbon bond but also typically creates a new stereocenter, rendering the development of asymmetric synthetic methods a critical area of research.[1]

This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies for secondary alkynyl alcohols, tailored for researchers, scientists, and professionals in drug development. It details the progression from early foundational reactions to modern catalytic, asymmetric transformations, presenting key quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding.

Historical Development: From Foundational Discoveries to Modern Catalysis

The journey to understanding and synthesizing secondary alkynyl alcohols is marked by several key conceptual and technological advancements, from early stoichiometric reactions to highly efficient catalytic systems.

Pioneering Discoveries: The Nef and Favorskii Reactions

The late 19th and early 20th centuries laid the groundwork for alkyne chemistry. In 1899, the chemist John Ulric Nef discovered that metal acetylides, formed from terminal alkynes, could react as potent nucleophiles.[4] His work, involving the reaction of sodium acetylides with ketones and aldehydes, represents one of the earliest examples of C-C bond formation via alkynylation and is sometimes referred to as the Nef Synthesis.[4]

Building on this foundation, Russian chemist Alexei Yevgrafovich Favorskii, in the early 1900s, developed what is now a cornerstone reaction in alkyne chemistry.[5][6] The Favorskii reaction describes the nucleophilic addition of a terminal alkyne to a carbonyl compound, such as an aldehyde or ketone, under basic conditions (e.g., potassium hydroxide (B78521), sodium amide) to yield a propargylic alcohol.[5][6]

The reaction proceeds via the in situ formation of a metal acetylide, which then attacks the electrophilic carbonyl carbon.[5][7] While powerful, these early methods were stoichiometric, often required harsh conditions, and in the case of aldehydes with α-hydrogens, could lead to competing side reactions like aldol (B89426) condensation or rearrangement to an enone.[5][7]

Industrial Advancements: Reppe Chemistry

The industrial-scale synthesis of propargyl alcohol became viable through the pioneering work of Walter Reppe at BASF starting in the 1920s.[8][9] Acetylene (B1199291) gas is highly explosive, especially under pressure, which severely limited its industrial application.[8][9] Reppe developed specialized techniques and equipment, including stainless steel reactors, that allowed for the safe handling of acetylene at high pressures.[8]

This led to the development of "Reppe Chemistry," a series of high-pressure reactions catalyzed by heavy metal acetylides, particularly copper(I) acetylide.[4][8] These catalytic processes, often termed ethynylations, enabled the large-scale manufacture of key industrial intermediates like propargyl alcohol (from acetylene and formaldehyde) and 1,4-butynediol.[4][10][11]

The Modern Era: Asymmetric Catalysis

While foundational methods provided access to racemic secondary alkynyl alcohols, the synthesis of enantiomerically pure compounds is crucial for the development of modern pharmaceuticals. This need spurred the development of catalytic, asymmetric methods for alkyne addition.[12] These strategies avoid the use of stoichiometric chiral auxiliaries and offer a more atom-economical approach to optically active propargylic alcohols.[2][12]

Significant progress has been made using various metal-based catalysts paired with chiral ligands. The addition of alkynylzinc nucleophiles to aldehydes has been a particularly fruitful area of research.[12] Early reports by Carreira demonstrated that zinc triflate (Zn(OTf)₂) in combination with chiral amino alcohols like (+)-N-methylephedrine could facilitate the enantioselective addition of terminal alkynes to aldehydes under mild conditions.[12] This and other related systems have made the catalytic enantioselective Favorskii reaction a versatile and powerful tool for constructing chiral propargylic alcohols.[13]

Core Synthetic Methodologies & Protocols

The synthesis of secondary alkynyl alcohols primarily relies on the nucleophilic addition of a metal acetylide to an aldehyde. The choice of metal, base, and solvent significantly impacts the reaction's efficiency and selectivity.

The Favorskii Reaction

The classic Favorskii reaction utilizes inexpensive and readily available bases like hydroxides or alkoxides to generate the nucleophilic acetylide.[5][7]

General Reaction Pathway

G R1_C R¹-C≡CH arrow Base (e.g., KOH) —————→ Solvent (e.g., DMSO) plus1 + R2_CHO R²CHO R2_CHO->arrow Product R¹-C≡C-CH(OH)-R² arrow->Product

Caption: General synthesis of a secondary alkynyl alcohol.

Reaction Mechanism The mechanism involves two primary steps: deprotonation of the terminal alkyne to form a metal acetylide, followed by the nucleophilic addition of the acetylide to the aldehyde's carbonyl carbon.[6]

Favorskii_Mechanism A 1. Deprotonation Terminal alkyne (R-C≡CH) reacts with a strong base (B⁻). B 2. Acetylide Formation A nucleophilic metal acetylide (R-C≡C⁻ M⁺) is formed in situ. A->B C 3. Nucleophilic Attack The acetylide anion attacks the electrophilic carbonyl carbon of the aldehyde (R'CHO). B->C D 4. Alkoxide Intermediate A tetrahedral alkoxide intermediate is formed. C->D E 5. Protonation The alkoxide is protonated during workup (e.g., with H₂O) to yield the final secondary alkynyl alcohol. D->E

Caption: Step-wise mechanism of the Favorskii Reaction.

Experimental Protocol: General Procedure for Favorskii Reaction [14]

  • System: A superbasic system such as KOH in a solvent like DMSO is often employed to enhance reactivity.[14]

  • Reactants: An alkyl aryl (or hetaryl) ketone (1.0 eq) is dissolved in DMSO.

  • Conditions: The reaction is conducted under an atmosphere of acetylene gas at atmospheric pressure. The mixture is cooled to 10–15 °C.

  • Catalyst Addition: A solution of KOH, often with co-solvents like ethanol (B145695) and water, is added to the ketone solution.

  • Reaction: The mixture is stirred vigorously for approximately 2 hours at 10–15 °C.

  • Workup: The reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Grignard-Based Alkynylation

The use of pre-formed alkynyl Grignard reagents provides a reliable method for alkynylation, avoiding some of the side reactions associated with strong hydroxide bases.

Experimental Protocol: Synthesis via Grignard Reagent [3]

  • Preparation of Alkynyl Grignard: A solution of a terminal alkyne (1.0 eq) in anhydrous THF is added dropwise to a solution of a Grignard reagent such as ethylmagnesium bromide (1.0 eq) in THF at 0 °C. The mixture is stirred and allowed to warm to room temperature to ensure complete formation of the alkynyl Grignard reagent (RC≡CMgBr).

  • Addition to Aldehyde: The freshly prepared alkynyl Grignard solution is cooled to 0 °C. A solution of the aldehyde (1.0 eq) in anhydrous THF is added dropwise.

  • Reaction: The reaction mixture is stirred at 0 °C for 1-2 hours, then allowed to warm to room temperature and stirred for an additional 1-3 hours.[3]

  • Workup: The reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[3] The layers are separated, and the aqueous layer is extracted multiple times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.[3]

Asymmetric Alkynylation of Aldehydes

Catalytic asymmetric synthesis is the state-of-the-art method for producing enantiomerically enriched secondary alkynyl alcohols. These reactions often employ a zinc-based catalyst system with a chiral ligand.

Conceptual Workflow

Asymmetric_Synthesis cluster_reactants Prochiral Reactants cluster_products Chiral Products Aldehyde Aldehyde (R²CHO) Catalyst Chiral Catalyst (e.g., Zn(OTf)₂ + Chiral Ligand) Aldehyde->Catalyst Alkyne Terminal Alkyne (R¹C≡CH) Alkyne->Catalyst TransitionState Diastereomeric Transition States Catalyst->TransitionState Forms chiral complex R_Product (R)-Alcohol (Major Product) TransitionState->R_Product Lower energy pathway S_Product (S)-Alcohol (Minor Product) TransitionState->S_Product Higher energy pathway

Caption: Logic of catalytic asymmetric alkynylation.

Experimental Protocol: Zn-Catalyzed Asymmetric Addition [12]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), Zn(OTf)₂ (10 mol%) and a chiral ligand (e.g., a ProPhenol derivative, 11 mol%) are dissolved in an anhydrous solvent like toluene. The mixture is stirred at room temperature.

  • Reagent Addition: Triethylamine (Et₃N, 1.5 eq) is added, followed by the terminal alkyne (1.5 eq). The mixture is stirred for a designated period (e.g., 1 hour).

  • Aldehyde Addition: The aldehyde (1.0 eq) is added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature until completion, monitored by techniques like TLC or GC.

  • Workup: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by flash chromatography to yield the enantiomerically enriched secondary alkynyl alcohol. The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.

Data Presentation

Quantitative data is essential for comparing the efficacy of different synthetic methods.

Table 1: Comparison of Key Historical Synthetic Methods

Method/EraKey ReagentsTypical ConditionsAdvantagesLimitations & Side Reactions
Favorskii Reaction Terminal Alkyne, Aldehyde/Ketone, Base (KOH, NaNH₂)Stoichiometric base, various solvents (DMSO, ether)Uses inexpensive bases, straightforward procedure.[5]Stoichiometric, can have competing aldol condensation, rearrangement to enones.[5][7]
Reppe Chemistry Acetylene, Formaldehyde, Cu₂C₂ catalystHigh pressure, elevated temperatureCatalytic, suitable for industrial scale production.[4][8]Requires specialized high-pressure equipment, safety concerns with acetylene.[8]
Grignard Addition Alkynyl Grignard, AldehydeAnhydrous ether or THF, 0 °C to RTGood yields, well-defined stoichiometry, fewer side reactions than KOH.[3]Requires anhydrous conditions, sensitive to protic functional groups.
Asymmetric Catalysis Alkyne, Aldehyde, Chiral Catalyst (e.g., Zn(II)+Ligand)Catalytic (5-10 mol%), mild conditions (RT)High enantioselectivity, low catalyst loading, atom economical.[12][13]Catalyst and ligand can be expensive, may require optimization for each substrate.[12]

Table 2: Representative Data for Asymmetric Alkynylation of Aldehydes [12]

Aldehyde SubstrateAlkyneCatalyst SystemYield (%)Enantiomeric Excess (e.e., %)
(E)-CinnamaldehydeTrimethylsilylacetyleneZn(OTf)₂ / ProPhenol Ligand9591
CyclohexanecarboxaldehydeTrimethylsilylacetyleneZn(OTf)₂ / ProPhenol Ligand9498
BenzaldehydePhenylacetyleneZn(OTf)₂ / (+)-N-Methylephedrine>9599
4-ChlorobenzaldehydePhenylacetyleneZn(OTf)₂ / (+)-N-Methylephedrine>9598
PivaldehydeTrimethylsilylacetyleneZn(OTf)₂ / ProPhenol Ligand9697
Data is illustrative and compiled from various sources in the literature to show typical performance.

Troubleshooting Common Synthetic Issues

The synthesis of secondary alkynyl alcohols can be complicated by several side reactions. Understanding these issues is key to optimizing reaction outcomes.

Troubleshooting Problem Problem Observed Low Yield of Desired Alcohol Cause1 {Cause | Enolization of Aldehyde (Grignard acts as base)} Problem:c->Cause1 Cause2 {Cause | Reduction of Aldehyde (β-Hydride transfer)} Problem:c->Cause2 Cause3 {Cause | Incomplete Reaction} Problem:c->Cause3 Solution1 Solution: 1. Lower reaction temperature. 2. Use a less hindered Grignard reagent. 3. Add CeCl₃ (Luche conditions). Cause1->Solution1 Solution2 Solution: Use Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr). Cause2->Solution2 Solution3 Solution: 1. Increase reaction time/temperature. 2. Ensure reagents are fresh and active. Cause3->Solution3

Caption: Troubleshooting workflow for secondary alkynyl alcohol synthesis.[3]

Key Side Reactions:

  • Enolization of the Aldehyde: This occurs when the organometallic reagent acts as a base, deprotonating the α-carbon of the aldehyde, rather than as a nucleophile.[3] This is more common with sterically hindered aldehydes and bulky reagents.[3] Lowering the temperature or using additives like cerium(III) chloride can mitigate this issue.[3]

  • Reduction of the Aldehyde: If the organometallic reagent possesses a β-hydride, it can reduce the aldehyde to the corresponding primary alcohol via a six-membered transition state.[3] Using reagents without β-hydrides, such as methyl- or phenyl-based organometallics, prevents this side reaction.[3]

  • Racemization: The chiral center in the product can racemize under harsh acidic or basic conditions during the reaction or workup.[3] Employing a milder, buffered workup (e.g., with saturated NH₄Cl) can preserve stereochemical integrity.[3]

Applications in Drug Development

Optically active secondary alkynyl alcohols are valuable intermediates in the synthesis of numerous biologically active compounds and natural products.[2] Their utility stems from the dual functionality of the hydroxyl and alkyne groups, which can be manipulated selectively. They are precursors for prostaglandins, steroids, pheromones, and vitamins.[2] In modern drug discovery, the alkyne moiety is often used in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to link molecular fragments, while the chiral alcohol center is frequently a key pharmacophoric element for binding to biological targets. The development of robust, asymmetric routes to these alcohols is therefore a critical enabling technology for medicinal chemistry.[15]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Pentyn-3-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-pentyn-3-ol, a valuable secondary alkynyl alcohol intermediate in organic synthesis. The primary method detailed is the nucleophilic addition of an ethynyl (B1212043) Grignard reagent to propanal. This protocol offers a robust and reliable route to the target molecule. Included are detailed experimental procedures, a summary of quantitative data, potential side reactions, and a visual representation of the experimental workflow.

Introduction

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. The synthesis of alkynyl alcohols, such as this compound, via this method provides a versatile building block for the preparation of more complex molecules, including natural products and pharmaceutical agents. The reaction involves the preparation of an organomagnesium halide (Grignard reagent), which then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[1] In this case, ethynylmagnesium bromide, formed from the deprotonation of acetylene (B1199291) with a stronger Grignard reagent like ethylmagnesium bromide, reacts with propanal to yield this compound after an aqueous workup.

Reaction Scheme

The overall two-step synthesis of this compound is depicted below:

Step 1: Formation of Ethynylmagnesium Bromide

Step 2: Reaction with Propanal and Workup

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound, adapted from a closely analogous procedure for the reaction of ethynylmagnesium bromide with an aldehyde.[2]

ParameterValueUnitNotes
Reactants
Magnesium Turnings0.5g-atom
Ethyl Bromide0.55mole
AcetyleneExcessPurified gas
Propanal0.36moleFreshly distilled
Anhydrous Tetrahydrofuran (B95107) (THF)~550mLSolvent
Saturated Aqueous Ammonium (B1175870) Chloride~1.5LFor workup
Reaction Conditions
Grignard Formation TemperatureReflux°C
Ethynylmagnesium Bromide Formation30°C
Propanal Addition Temperature0°CIce-water bath
Reaction Time (Post-addition)OvernighthoursAllowed to warm to room temperature
Product Information
Product NameThis compound
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol [3]
Boiling Point126.9°C at 760 mmHg
Density0.975g/mL at 25°C[3]
Refractive Indexn20/D 1.434[3]
Yield
Expected Yield58-84%Based on analogous reactions with aldehydes.[2]

Experimental Protocols

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas, purified

  • Propanal

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Iodine (crystal, for initiation)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flasks

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Mechanical stirrer

  • Gas inlet tube

  • Heating mantle

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Part A: Preparation of Ethynylmagnesium Bromide[3]
  • Apparatus Setup: Assemble a 500-mL three-necked flask with a mechanical stirrer, a reflux condenser fitted with a nitrogen inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of nitrogen to ensure anhydrous conditions.

  • Grignard Reagent Formation: In the flask, place magnesium turnings (0.5 g-atom) and 300 mL of anhydrous THF. Prepare a solution of ethyl bromide (0.55 mole) in the dropping funnel. Add a small portion of the ethyl bromide solution to the magnesium suspension. A small crystal of iodine can be added to initiate the reaction. Once the reaction begins, as evidenced by gentle reflux, add the remaining ethyl bromide solution dropwise to maintain a steady reflux. After the addition is complete, the solution should be cooled.

  • Acetylene Addition: Transfer the prepared ethylmagnesium bromide solution to a 1-L three-necked flask equipped with a stirrer, a gas inlet tube, and a dropping funnel, all under a nitrogen atmosphere. Add 200 mL of anhydrous THF to this flask. Begin bubbling dry, purified acetylene gas through the solution at a steady rate.

  • Slowly add the ethylmagnesium bromide solution from the dropping funnel to the acetylene-saturated THF. The reaction is exothermic and will evolve ethane (B1197151) gas. Continue the addition over approximately 3 hours.

Part B: Synthesis of this compound[3]
  • Reaction Setup: Cool the freshly prepared ethynylmagnesium bromide solution in an ice-water bath.

  • Aldehyde Addition: Prepare a solution of freshly distilled propanal (0.36 mole) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred Grignard reagent over approximately 45 minutes, maintaining the temperature at around 0°C.

  • Reaction Time: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

  • Workup: Carefully pour the reaction mixture into 1.5 L of a cooled, saturated aqueous ammonium chloride solution. This will quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a large separatory funnel and extract the aqueous layer with three portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts and the initial THF solution. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Mandatory Visualization

Experimental Workflow

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_grignard_prep Part A: Ethynylmagnesium Bromide Preparation cluster_synthesis Part B: this compound Synthesis cluster_workup Workup and Purification A1 Assemble and flame-dry apparatus under N2 A2 Charge flask with Mg turnings and anhydrous THF A1->A2 A3 Prepare ethyl bromide solution in dropping funnel A2->A3 A4 Initiate reaction and add ethyl bromide dropwise to form EtMgBr A3->A4 A5 Transfer EtMgBr to a larger flask with fresh THF A4->A5 A6 Bubble purified acetylene gas through the solution A5->A6 A7 Slowly add EtMgBr solution to acetylene/THF mixture A6->A7 B1 Cool ethynylmagnesium bromide solution to 0°C A7->B1 Proceed to Synthesis B2 Prepare propanal solution in anhydrous THF B1->B2 B3 Add propanal solution dropwise to Grignard reagent B2->B3 B4 Stir overnight, allowing to warm to room temperature B3->B4 C1 Quench reaction with saturated aq. NH4Cl B4->C1 Proceed to Workup C2 Extract with diethyl ether C1->C2 C3 Combine organic layers and dry over MgSO4 C2->C3 C4 Filter and concentrate via rotary evaporation C3->C4 C5 Purify by vacuum distillation C4->C5 C6 Obtain pure this compound C5->C6

Caption: Workflow for the Grignard Synthesis of this compound.

Reaction Mechanism

reaction_mechanism Reaction Mechanism of Propanal with Ethynylmagnesium Bromide propanal Propanal CH₃CH₂CHO intermediate Alkoxide Intermediate propanal->intermediate Nucleophilic Attack grignard Ethynylmagnesium Bromide HC≡CMgBr grignard->intermediate workup Aqueous Workup (H₃O⁺) intermediate->workup product This compound CH₃CH₂CH(OH)C≡CH workup->product Protonation

Caption: Simplified mechanism of the Grignard reaction.

Troubleshooting and Side Reactions

  • Low Yield:

    • Moisture Contamination: Grignard reagents are highly reactive towards protic sources, including water. Ensure all glassware is thoroughly dried, and anhydrous solvents are used.

    • Inactive Magnesium: Use fresh, shiny magnesium turnings. If the reaction is difficult to initiate, a small crystal of iodine can be used as an activator.

    • Enolization of Propanal: The Grignard reagent can act as a base and deprotonate the α-carbon of propanal, leading to the formation of an enolate and reducing the yield of the desired alcohol. Performing the addition at low temperatures (0°C or below) can minimize this side reaction.

  • Impurity Formation:

    • Wurtz Coupling: Unreacted ethyl bromide can couple with the Grignard reagent. This can be minimized by the slow and controlled addition of ethyl bromide during the formation of the Grignard reagent.

    • Formation of a diol: If ether is used as a solvent instead of THF, an acetylenic glycol can become the sole product.[2]

Safety Precautions

  • Grignard reagents are highly flammable and react violently with water. All reactions must be carried out under a dry, inert atmosphere (nitrogen or argon).

  • Diethyl ether and THF are highly flammable solvents. Work in a well-ventilated fume hood and avoid sources of ignition.

  • Propanal is a flammable liquid and is harmful if inhaled.

  • Acetylene is a highly flammable gas and can form explosive acetylides with certain metals.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. All procedures should be performed with appropriate safety precautions.

References

Application Note: Enantioselective Synthesis of (S)-1-Pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Pentyn-3-ol is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. This application note provides detailed protocols for the enantioselective synthesis of (S)-1-Pentyn-3-ol via two primary methods: the asymmetric reduction of 1-pentyn-3-one and the asymmetric alkynylation of propionaldehyde (B47417). A comparative analysis of these methods is presented, along with protocols for the determination of enantiomeric excess (e.e.).

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry continues to grow, as the biological activity of a molecule often resides in a single enantiomer. (S)-1-Pentyn-3-ol serves as a key chiral intermediate. Its versatile propargyl alcohol moiety allows for a wide range of chemical transformations, making it a crucial component in the synthesis of complex molecular targets. This document outlines reliable and scalable methods for its enantioselective preparation.

Comparative Data of Synthetic Methods

The following table summarizes the typical performance of the described enantioselective methods for the synthesis of (S)-1-Pentyn-3-ol.

MethodCatalyst/ReagentTypical Yield (%)Typical Enantiomeric Excess (e.e.) (%)
Asymmetric Reduction
Corey-Bakshi-Shibata (CBS) Reduction(R)-2-Methyl-CBS-oxazaborolidine / BH₃·THF85-95>95
Noyori Asymmetric HydrogenationRu(II)-[(S)-BINAP]-diamine complex / H₂90-98>98
Asymmetric Alkynylation
Zinc-ProPhenol Catalyzed Alkynylation(S,S)-ProPhenol / Et₂Zn / Ethynyl Grignard or Acetylene (B1199291)75-8590-97

Experimental Protocols

Method 1: Corey-Bakshi-Shibata (CBS) Reduction of 1-Pentyn-3-one

This protocol describes the enantioselective reduction of the prochiral ketone, 1-pentyn-3-one, to the corresponding (S)-alcohol using a chiral oxazaborolidine catalyst.[1][2][3][4][5]

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Cool the flask to 0 °C in an ice bath and add borane-tetrahydrofuran complex (0.6 eq, 1 M in THF) dropwise over 15 minutes. Stir the mixture for an additional 15 minutes at 0 °C.

  • Cool the reaction mixture to -30 °C.

  • In a separate flask, dissolve 1-pentyn-3-one (1.0 eq) in anhydrous THF.

  • Add the solution of 1-pentyn-3-one to the catalyst mixture dropwise over 30 minutes, maintaining the internal temperature below -25 °C.

  • Stir the reaction mixture at -30 °C for 2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow, dropwise addition of methanol at -30 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the aqueous layer with dichloromethane (3 x V).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (S)-1-Pentyn-3-ol.

Method 2: Asymmetric Alkynylation of Propionaldehyde

This protocol details the addition of an acetylide to propionaldehyde, catalyzed by a chiral amino alcohol-zinc complex, to yield (S)-1-Pentyn-3-ol.[6][7]

Materials:

  • Propionaldehyde

  • Ethynylmagnesium bromide (0.5 M in THF) or Acetylene gas

  • (1S,2S)-N,N-Dimethyl-1,2-diphenylethane-1,2-diamine ((S,S)-ProPhenol ligand)

  • Diethylzinc (B1219324) (Et₂Zn, 1.0 M in hexanes)

  • Anhydrous Toluene

  • Saturated Ammonium (B1175870) Chloride Solution (NH₄Cl)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the (S,S)-ProPhenol ligand (0.1 eq) and anhydrous toluene.

  • Cool the solution to 0 °C and add diethylzinc (1.1 eq, 1.0 M in hexanes) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • If using ethynylmagnesium bromide, cool the mixture to -20 °C and add the Grignard reagent (1.2 eq, 0.5 M in THF) dropwise. Stir for 30 minutes. If using acetylene gas, bubble the gas through the solution at 0 °C for 30 minutes.

  • Cool the reaction mixture to -20 °C and add freshly distilled propionaldehyde (1.0 eq) dropwise over 20 minutes.

  • Stir the reaction at -20 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution at -20 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x V).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to yield (S)-1-Pentyn-3-ol.

Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the synthesized (S)-1-Pentyn-3-ol can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.[8][9]

Chiral HPLC Protocol:

  • Column: Chiralcel OD-H or equivalent polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 95:5 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample onto the column. The two enantiomers will have different retention times. The e.e. is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Visualizations

Logical Flow of Synthetic Strategies

cluster_0 Enantioselective Synthesis of (S)-1-Pentyn-3-ol Start Start Asymmetric_Reduction Asymmetric Reduction Start->Asymmetric_Reduction Asymmetric_Alkynylation Asymmetric Alkynylation Start->Asymmetric_Alkynylation Product (S)-1-Pentyn-3-ol Asymmetric_Reduction->Product Asymmetric_Alkynylation->Product

Caption: Overview of synthetic routes to (S)-1-Pentyn-3-ol.

Experimental Workflow for CBS Reduction

Start Start: 1-Pentyn-3-one Reduction Asymmetric Reduction (-30 °C) Start->Reduction Catalyst_Prep Catalyst Preparation: (R)-CBS + BH3-THF Catalyst_Prep->Reduction Quench Quenching with Methanol Reduction->Quench Workup Aqueous Workup Quench->Workup Purification Column Chromatography Workup->Purification Final_Product Final Product: (S)-1-Pentyn-3-ol Purification->Final_Product

Caption: Workflow for the CBS reduction method.

Conclusion

The enantioselective synthesis of (S)-1-Pentyn-3-ol can be successfully achieved with high enantiopurity and good yields using either asymmetric reduction or asymmetric alkynylation methodologies. The choice of method may depend on the availability of starting materials, reagents, and specific laboratory capabilities. The protocols provided herein offer robust starting points for the synthesis and analysis of this important chiral intermediate.

References

Application Notes and Protocols for the Asymmetric Reduction of 1-Pentyn-3-one to 1-Pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral propargyl alcohols is a critical transformation in organic chemistry, as these molecules are versatile building blocks for a wide range of pharmaceuticals and complex natural products. The asymmetric reduction of prochiral alkynyl ketones, such as 1-pentyn-3-one, provides a direct route to optically active secondary alcohols like (R)- and (S)-1-pentyn-3-ol. This document provides detailed application notes and experimental protocols for several of the most reliable and widely used methods to achieve this transformation with high enantioselectivity.

Overview of Key Methodologies

Several robust methods are available for the asymmetric reduction of 1-pentyn-3-one. The choice of method often depends on factors such as desired enantiomer, substrate scope, cost of reagents, and scalability. The primary techniques covered in these notes are:

  • Corey-Bakshi-Shibata (CBS) Reduction: A catalytic method employing a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source. It is known for its high enantioselectivity and predictable stereochemical outcome.[1][2]

  • Midland Alpine-Borane® Reduction: Utilizes a stoichiometric chiral borane reagent derived from α-pinene. This method is particularly effective for sterically unbiased and acetylenic ketones.[3][4]

  • Noyori Asymmetric Hydrogenation: A powerful catalytic method that uses a Ruthenium-chiral phosphine (B1218219) complex (e.g., BINAP) and hydrogen gas. It is highly efficient and offers excellent enantioselectivity.[5][6]

  • Biocatalytic Reduction: Employs enzymes, such as ketoreductases from baker's yeast or other microorganisms, to perform the reduction under mild and environmentally benign conditions.[7]

Data Presentation: Comparative Performance

The following tables summarize typical quantitative data for the asymmetric reduction of alkynyl ketones using the methodologies described. Data for 1-octyn-3-one (B3050644), a close homolog of 1-pentyn-3-one, is used as a representative example for the Midland reduction due to the availability of a detailed experimental procedure.[3][8] The performance with 1-pentyn-3-one is expected to be comparable.

Table 1: Asymmetric Reduction of Alkynyl Ketones to Chiral Alcohols

Method/CatalystSubstrateReducing AgentTemp (°C)Yield (%)Enantiomeric Excess (e.e.) (%)Product ConfigurationReference
(R)-CBS Phenyl propargyl ketoneBH₃·SMe₂-789597(R)[1]
(+)-Alpine-Borane® 1-Octyn-3-one-2597>98(R)[3][8]
RuCl₂[(R)-BINAP] Generic Alkynyl KetoneH₂ (gas)30High>99(R)[5][9]
Baker's Yeast 4-Phenyl-3-butyn-2-oneD-GlucoseRTModerate>99(S)[7]

Note: The product configuration ((R) or (S)) is dependent on the chirality of the catalyst or reagent used. For each method, the corresponding enantiomer of the catalyst/reagent can be used to produce the opposite enantiomer of the alcohol.

Experimental Protocols

Protocol 1: Corey-Bakshi-Shibata (CBS) Catalytic Reduction

This protocol describes the enantioselective reduction of 1-pentyn-3-one to (S)-1-pentyn-3-ol using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)

  • 1-Pentyn-3-one

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents, e.g., 0.5 mmol) as a 1.0 M solution in toluene.

  • Dilute the catalyst with anhydrous THF (e.g., 10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add borane-dimethyl sulfide complex (0.6 equivalents, e.g., 3.0 mmol) dropwise to the stirred catalyst solution.

  • After stirring for 10 minutes, add a solution of 1-pentyn-3-one (1.0 equivalent, e.g., 5.0 mmol) in anhydrous THF (e.g., 10 mL) dropwise over 20 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol (e.g., 5 mL) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude (S)-1-pentyn-3-ol by flash column chromatography or distillation.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Midland Alpine-Borane® Stoichiometric Reduction

This protocol is adapted from the Organic Syntheses procedure for the reduction of 1-octyn-3-one and describes the synthesis of (R)-1-pentyn-3-ol.[8]

Materials:

  • (+)-Alpine-Borane® (0.5 M solution in THF)

  • 1-Pentyn-3-one

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard inert atmosphere glassware

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a magnetic stir bar and a solution of 1-pentyn-3-one (1.0 equivalent, e.g., 10 mmol) in anhydrous THF (10 mL).

  • Stir the solution at room temperature (25 °C).

  • Add the (+)-Alpine-Borane® solution (1.1 equivalents, e.g., 11 mmol, 22 mL of 0.5 M solution) dropwise via syringe over 10 minutes.

  • Stir the reaction mixture at 25 °C for 2-4 hours. Monitor the disappearance of the ketone by TLC or GC.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • To the residue, add diethyl ether (30 mL) followed by water (15 mL). Stir the mixture vigorously for 20 minutes to hydrolyze the intermediate borinic ester.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate in vacuo to yield the crude product.

  • Purify the (R)-1-pentyn-3-ol by distillation under reduced pressure.

  • Determine the enantiomeric excess by chiral HPLC or GC, or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR analysis.

Protocol 3: Noyori Asymmetric Hydrogenation (General Protocol)

This general protocol outlines the procedure for the asymmetric hydrogenation of 1-pentyn-3-one using a Ru-BINAP catalyst to produce (S)-1-pentyn-3-ol.

Materials:

  • RuCl₂[(S)-BINAP]

  • 1-Pentyn-3-one

  • Anhydrous, degassed ethanol

  • Hydrogen gas (high pressure)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Inert atmosphere glovebox

Procedure:

  • In a nitrogen-filled glovebox, charge a glass liner for the Parr reactor with RuCl₂[(S)-BINAP] (0.001-0.01 equivalents).

  • Add a solution of 1-pentyn-3-one (1.0 equivalent) in anhydrous, degassed ethanol.

  • Seal the glass liner inside the Parr reactor bomb.

  • Remove the reactor from the glovebox and connect it to the hydrogenation apparatus.

  • Purge the reactor several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction to the desired temperature (e.g., 30-80 °C) with vigorous stirring.[9]

  • Maintain the reaction under these conditions for several hours to days, monitoring the uptake of hydrogen.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen.

  • Remove the reaction mixture and concentrate it in vacuo.

  • Purify the resulting (S)-1-pentyn-3-ol by distillation or column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 4: Biocatalytic Reduction with Baker's Yeast

This protocol provides a general method for the reduction of 1-pentyn-3-one using commercially available baker's yeast. This method typically yields the (S)-enantiomer.

Materials:

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • D-Glucose (or sucrose)

  • 1-Pentyn-3-one

  • Tap water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate (B1210297)

Procedure:

  • In a large Erlenmeyer flask, suspend active dry baker's yeast (e.g., 50 g) in warm tap water (e.g., 200 mL, ~35-40 °C).

  • Add D-glucose (e.g., 50 g) to the suspension and stir for 30-60 minutes to activate the yeast (foaming should be observed).

  • Add 1-pentyn-3-one (e.g., 1.0 g) to the fermenting yeast mixture, either neat or dissolved in a minimal amount of ethanol.

  • Stopper the flask with a cotton plug or a fermentation lock to allow CO₂ to escape.

  • Stir the mixture at room temperature for 24-72 hours. Monitor the progress of the reduction by TLC or GC analysis of small aliquots extracted with ethyl acetate.

  • Upon completion, add diatomaceous earth (e.g., 20 g) to the reaction mixture and stir for 15 minutes.

  • Filter the entire mixture through a pad of diatomaceous earth in a Büchner funnel to remove the yeast cells. Wash the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude (S)-1-pentyn-3-ol by column chromatography or distillation.

  • Determine the enantiomeric excess by chiral GC or HPLC.

Visualizations

Logical Workflow for Method Selection

G start Start: Need Chiral 1-Pentyn-3-ol q1 High Enantioselectivity and Predictability Critical? start->q1 q4 Mild, Green Conditions Preferred? q1->q4 No cbs CBS Reduction q1->cbs Yes q2 Stoichiometric Reagent Acceptable? q3 High-Pressure Equipment Available? q2->q3 No alpine Midland Alpine-Borane® Reduction q2->alpine Yes q3->q4 No noyori Noyori Asymmetric Hydrogenation q3->noyori Yes q4->q2 No biocat Biocatalytic Reduction q4->biocat Yes cbs->q2 Consider Catalyst Loading

Caption: Decision tree for selecting an asymmetric reduction method.

General Catalytic Cycle for Asymmetric Reduction

G cluster_cycle Catalytic Cycle catalyst Chiral Catalyst (e.g., CBS, Ru-BINAP) complex1 Catalyst-Reductant Complex catalyst->complex1 + Reductant (e.g., BH₃, H₂) complex2 Catalyst-Substrate-Reductant Transition State complex1->complex2 + 1-Pentyn-3-one complex3 Catalyst-Product Complex complex2->complex3 Hydride Transfer (Stereoselective) complex3->catalyst - this compound alcohol This compound (Chiral) complex3->alcohol reductant Stoichiometric Reductant reductant->complex1 ketone 1-Pentyn-3-one (Prochiral) ketone->complex2

Caption: Generalized catalytic cycle for asymmetric ketone reduction.

References

Application Notes and Protocols: 1-Pentyn-3-ol as a Chiral Precursor in the Synthesis of Prostaglandin E1 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Pentyn-3-ol is a versatile chiral building block in pharmaceutical synthesis. Its propargyl alcohol moiety allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex biologically active molecules. This document provides detailed application notes and protocols for the use of (S)-1-pentyn-3-ol in the synthesis of a key intermediate for Prostaglandin (B15479496) E1 (PGE1) analogues. Prostaglandins are potent lipid compounds involved in a wide array of physiological processes, and their synthetic analogues are important therapeutic agents.

Key Applications

The primary application of chiral this compound in pharmaceutical synthesis is as a precursor for the stereospecific introduction of the ω-side chain of prostaglandins. The chirality at the C-3 position of this compound corresponds to the C-15 position in the final prostaglandin structure, which is crucial for its biological activity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a protected ω-side chain intermediate for PGE1 starting from (S)-1-pentyn-3-ol. The data is adapted from established procedures for analogous compounds.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (ee) (%)
1Protection of Hydroxyl Group(S)-1-Pentyn-3-ol(S)-3-(tert-Butyldimethylsilyloxy)-1-pentyneTBDMSCl, Imidazole (B134444), DMF, 25 °C, 12 h95>99
2Hydrostannylation(S)-3-(tert-Butyldimethylsilyloxy)-1-pentyne(S,E)-3-(tert-Butyldimethylsilyloxy)-1-(tributylstannyl)-1-penteneBu₃SnH, AIBN (cat.), Benzene (B151609), 80 °C, 2 h85>99
3Stille Coupling(S,E)-3-(tert-Butyldimethylsilyloxy)-1-(tributylstannyl)-1-pentene and a suitable cyclopentenone derivativeProtected PGE1 analogue precursorPd(PPh₃)₄, CuI, LiCl, THF, 25 °C, 24 h75-85>99

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-1-Pentyn-3-ol

This protocol describes a method for the asymmetric reduction of 1-pentyn-3-one to produce (S)-1-pentyn-3-ol, a key chiral precursor. The procedure is adapted from the well-established synthesis of analogous chiral propargyl alcohols.

Materials:

  • 1-Pentyn-3-one

  • (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride™)

  • Anhydrous diethyl ether or THF

  • Diethanolamine (B148213)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Pentane (B18724)

  • Ethyl acetate

Procedure:

  • A solution of (-)-DIP-Chloride™ (1.1 eq) in anhydrous diethyl ether is cooled to -25 °C under a nitrogen atmosphere.

  • 1-Pentyn-3-one (1.0 eq) is added dropwise to the solution while maintaining the temperature at -25 °C.

  • The reaction mixture is stirred at -25 °C for 4 hours.

  • The reaction is quenched by the slow addition of diethanolamine (2.0 eq).

  • The mixture is warmed to room temperature and stirred for 1 hour.

  • The mixture is diluted with pentane and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography on silica (B1680970) gel (ethyl acetate/hexane gradient) to afford (S)-1-pentyn-3-ol.

Expected Yield: 85-95% Expected Enantiomeric Excess (ee): >98% (determined by chiral GC or HPLC analysis)

Protocol 2: Synthesis of a Protected Prostaglandin E1 ω-Side Chain Intermediate

This protocol details the conversion of (S)-1-pentyn-3-ol into a key vinylstannane intermediate, which is ready for coupling with the prostaglandin core structure.

Step 1: Protection of the Hydroxyl Group

  • To a solution of (S)-1-pentyn-3-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, (S)-3-(tert-butyldimethylsilyloxy)-1-pentyne, is purified by flash chromatography.

Expected Yield: 95%

Step 2: Hydrostannylation

  • A solution of (S)-3-(tert-butyldimethylsilyloxy)-1-pentyne (1.0 eq), tributyltin hydride (Bu₃SnH, 1.2 eq), and a catalytic amount of AIBN in benzene is heated at 80 °C for 2 hours under a nitrogen atmosphere.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash chromatography to yield (S,E)-3-(tert-butyldimethylsilyloxy)-1-(tributylstannyl)-1-pentene.

Expected Yield: 85%

Mandatory Visualization

Synthetic Workflow for Prostaglandin E1 Analogue Intermediate

Synthetic_Workflow cluster_start Starting Material cluster_synthesis Asymmetric Synthesis cluster_protection Protection cluster_functionalization Functionalization cluster_coupling Coupling 1_Pentyn_3_one 1-Pentyn-3-one Asymmetric_Reduction Asymmetric Reduction (-)-DIP-Chloride™ 1_Pentyn_3_one->Asymmetric_Reduction S_1_Pentyn_3_ol (S)-1-Pentyn-3-ol Asymmetric_Reduction->S_1_Pentyn_3_ol Protection Hydroxyl Protection TBDMSCl, Imidazole S_1_Pentyn_3_ol->Protection Protected_Alkyne (S)-3-(tert-Butyldimethylsilyloxy)-1-pentyne Protection->Protected_Alkyne Hydrostannylation Hydrostannylation Bu₃SnH, AIBN Protected_Alkyne->Hydrostannylation Vinylstannane (S,E)-Vinylstannane Intermediate Hydrostannylation->Vinylstannane Stille_Coupling Stille Coupling Pd(PPh₃)₄, CuI Vinylstannane->Stille_Coupling PGE1_Analogue Prostaglandin E1 Analogue Precursor Stille_Coupling->PGE1_Analogue

Caption: Synthetic workflow for a Prostaglandin E1 analogue intermediate from 1-pentyn-3-one.

Prostaglandin E1 (PGE1) Signaling Pathway

Prostaglandin E1 exerts its biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface, primarily the EP receptors. The activation of these receptors triggers intracellular signaling cascades that mediate a wide range of physiological responses.

PGE1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PGE1 Prostaglandin E1 (PGE1) EP_Receptor EP Receptor (GPCR) PGE1->EP_Receptor Binds to G_Protein G-Protein (Gs/Gi/Gq) EP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase (AC) G_Protein->Adenylyl_Cyclase Activates/Inhibits (Gs/Gi) PLC Phospholipase C (PLC) G_Protein->PLC Activates (Gq) cAMP cAMP Adenylyl_Cyclase->cAMP Produces IP3_DAG IP₃ / DAG PLC->IP3_DAG Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Induces Response Cellular Response (e.g., Vasodilation, Anti-inflammation) PKA->Response PKC->Response Ca_Release->Response

Caption: Simplified signaling pathway of Prostaglandin E1 (PGE1) via EP receptors.

Application of 1-Pentyn-3-ol in Organic Synthesis: A Versatile Building Block for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Pentyn-3-ol is a versatile bifunctional molecule incorporating both a terminal alkyne and a secondary alcohol. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures found in pharmaceuticals and natural products. Its ability to undergo a variety of transformations, including coupling reactions, rearrangements, and cyclizations, allows for the efficient introduction of key structural motifs. This document provides detailed application notes and experimental protocols for the use of this compound in several important synthetic transformations, aimed at researchers, scientists, and professionals in drug development.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This compound serves as an excellent substrate for this reaction, enabling the synthesis of substituted propargyl alcohols, which are key intermediates in the synthesis of various bioactive molecules.

Quantitative Data for Sonogashira Coupling of Propargylic Alcohols:
EntryAryl HalideAlkyneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1Iodobenzene3-Ethyl-1-pentyn-3-ol0.5% (PPh₃)₂PdCl₂[TBP][4EtOV]55385[1]
24-Iodoanisole3-Ethyl-1-pentyn-3-ol0.5% (PPh₃)₂PdCl₂[TBP][4EtOV]55381[2]
34-Nitrotoluene3-Ethyl-1-pentyn-3-ol0.5% (PPh₃)₂PdCl₂[TBP][4EtOV]55399[1]

Note: The data presented is for a structurally similar propargylic alcohol, 3-ethyl-1-pentyn-3-ol, and is representative of the expected reactivity of this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride [(PPh₃)₂PdCl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), (PPh₃)₂PdCl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous triethylamine (3 mL) and anhydrous THF (10 mL).

  • To this mixture, add this compound (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.

Sonogashira_Workflow start Start setup Reaction Setup: Aryl Halide, (PPh3)2PdCl2, CuI in Et3N/THF under Inert Gas start->setup add_alkyne Add this compound setup->add_alkyne react Stir at RT (4-6 h) add_alkyne->react workup Workup: Aq. NH4Cl, Extraction react->workup purify Purification: Column Chromatography workup->purify product Coupled Product purify->product Meyer_Schuster_Mechanism A This compound B Protonation of Hydroxyl A->B H+ C 1,3-Hydride Shift (Rate-Determining) B->C D Allenol Intermediate C->D E Tautomerization D->E F α,β-Unsaturated Aldehyde E->F -H+ Pauson_Khand_Workflow start Start enyne Enyne Substrate start->enyne complexation Complexation with Co2(CO)8 enyne->complexation cycloaddition [2+2+1] Cycloaddition under CO atmosphere complexation->cycloaddition workup Workup and Purification cycloaddition->workup product Cyclopentenone Product workup->product

References

Application Notes and Protocols for the Catalytic Hydrogenation of 1-Pentyn-3-ol to 1-Penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrogenation of alkynes to alkenes is a cornerstone transformation in organic synthesis, critical for the construction of complex molecules in the pharmaceutical, agrochemical, and fine chemical industries. The conversion of 1-pentyn-3-ol to 1-penten-3-ol (B1202030) is a key step in the synthesis of various intermediates, where the preservation of the double bond and the alcohol functionality is paramount. The primary challenge lies in achieving high selectivity for the desired cis-alkene, preventing over-reduction to the corresponding alkane, 1-pentanol. This document provides detailed application notes and experimental protocols for the selective catalytic hydrogenation of this compound, focusing on two highly effective catalyst systems: Lindlar's Catalyst and P-2 Nickel Catalyst.

Catalyst Systems for Selective Alkyne Hydrogenation

The choice of catalyst is the most critical factor in controlling the outcome of the hydrogenation. "Poisoned" or deactivated catalysts are necessary to halt the reaction at the alkene stage.

  • Lindlar's Catalyst: This heterogeneous catalyst consists of palladium supported on calcium carbonate and deactivated with a poison, typically lead acetate (B1210297) and quinoline (B57606).[1] The poison selectively deactivates the most active catalytic sites, reducing the rate of over-hydrogenation of the alkene to an alkane and facilitating the stereoselective syn-addition of hydrogen to the alkyne, yielding the cis-alkene.[2]

  • P-2 Nickel Catalyst: This is a nickel boride catalyst prepared by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride (B1222165) in an ethanol (B145695) solution.[3] P-2 nickel is a highly convenient and selective catalyst for the hydrogenation of alkynes to cis-alkenes.[2] Its selectivity can be further enhanced by the addition of modifiers like ethylenediamine (B42938).[4]

Data Presentation: Comparison of Catalyst Performance

The following table summarizes typical reaction parameters and outcomes for the selective hydrogenation of acetylenic alcohols using Lindlar's catalyst and P-2 Nickel. While specific data for this compound is limited in publicly available literature, the data for structurally similar substrates like 3-hexyn-1-ol (B147329) provides a strong baseline for expected performance.

ParameterLindlar's Catalyst (for 3-Hexyn-1-ol)P-2 Nickel Catalyst (General)
Substrate 3-Hexyn-1-ol (analogue)Acetylenic Alcohols
Catalyst 5% Pd/CaCO₃ (poisoned with lead)Nickel Boride (from Ni(OAc)₂ + NaBH₄)
Catalyst Loading 5-10 wt% relative to substrateApprox. 2 wt% relative to substrate
Solvent Methanol (B129727) or EthanolEthanol
Temperature 35 °C (308 K)[1]Room Temperature
Hydrogen Pressure 0.3 MPa (approx. 3 atm)[1]1 atm (balloon) or 1.0 MPa (autoclave)
Agitation Rate >700 RPM[1]Vigorous stirring
Conversion >99%[1]High
Selectivity for cis-Alkene >95%[1]High, enhanced with ethylenediamine[4]

Experimental Protocols

Safety Precautions: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, behind a blast shield. Ensure all equipment is properly grounded. Catalysts, particularly palladium on carbon and nickel boride, can be pyrophoric upon exposure to air, especially after use. Handle with care under an inert atmosphere. Always consult the Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Selective Hydrogenation using Lindlar's Catalyst

This protocol details the procedure for the selective hydrogenation of this compound to (Z)-1-penten-3-ol using Lindlar's catalyst.

Materials:

  • This compound

  • Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Anhydrous Methanol or Ethanol

  • Quinoline (optional, as an additional poison)

  • High-purity Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

Equipment:

  • Round-bottom flask or a dedicated hydrogenation vessel (e.g., Parr hydrogenator)

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., balloon setup or Parr apparatus)

  • Vacuum/inert gas manifold

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the substrate in a suitable solvent (e.g., methanol or ethanol, to a concentration of approximately 0.5 M).

  • Catalyst Addition: Carefully add Lindlar's catalyst (5-10 wt% relative to the substrate) to the solution. For substrates particularly prone to over-reduction, 1-2 drops of quinoline can be added to further deactivate the catalyst.[5]

  • Inerting the System: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

  • Hydrogenation: Evacuate the flask again and introduce hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 1-4 atm).[1]

  • Reaction: Begin vigorous stirring to ensure efficient mixing of the catalyst, substrate, and hydrogen. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting material. The reaction is typically complete within a few hours.

  • Work-up and Purification: Once the reaction is complete (starting material is consumed), carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.[1]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The crude product, (Z)-1-penten-3-ol, is often of high purity but can be further purified by distillation or column chromatography if necessary.

Protocol 2: Selective Hydrogenation using P-2 Nickel Catalyst

This protocol describes the in-situ preparation of P-2 Nickel catalyst and its use for the selective hydrogenation of this compound.

Materials:

  • This compound

  • Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium Borohydride (NaBH₄)

  • Anhydrous Ethanol

  • Ethylenediamine (optional, for enhanced selectivity)

  • High-purity Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask with a sidearm and stopcock

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., atmospheric pressure hydrogenator or balloon setup)

  • Syringe and needles

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Catalyst Preparation (in-situ):

    • In a round-bottom flask under an inert atmosphere, dissolve Nickel(II) Acetate Tetrahydrate (e.g., 1.25 g, 5.0 mmol) in anhydrous ethanol.

    • In a separate flask, prepare a solution of sodium borohydride in ethanol.

    • While stirring the nickel acetate solution vigorously, add the sodium borohydride solution dropwise via syringe. A black, finely divided precipitate of P-2 nickel catalyst will form immediately.[6]

  • Reaction Setup:

    • Purge the flask containing the freshly prepared P-2 nickel catalyst with hydrogen gas.

    • If desired for enhanced selectivity, add ethylenediamine (e.g., 0.66 mL, 10 mmol) to the catalyst suspension.

    • Add the this compound (e.g., 40.0 mmol) to the reaction mixture.

  • Hydrogenation:

    • Maintain a positive pressure of hydrogen (e.g., using a hydrogen-filled balloon) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by observing the uptake of hydrogen and/or by TLC or GC analysis.

  • Work-up and Purification:

    • Once the reaction is complete, replace the hydrogen atmosphere with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the nickel catalyst.

    • The filtrate can be diluted with water and extracted with an appropriate organic solvent (e.g., diethyl ether).

    • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (Z)-1-penten-3-ol. Further purification can be achieved by distillation.

Mandatory Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Dissolve this compound in Solvent B Add Catalyst (Lindlar's or P-2 Ni) A->B C Inert Atmosphere Purge (N2 or Ar) B->C D Introduce H2 Gas C->D E Vigorous Stirring & Reaction Monitoring (TLC/GC) D->E F Filter to Remove Catalyst E->F G Solvent Removal (Rotary Evaporation) F->G H Purification (Distillation/Chromatography) G->H I 1-Penten-3-ol (Final Product) H->I

Caption: General workflow for the catalytic hydrogenation of this compound.

Catalyst_Selectivity cluster_reactants cluster_products Reactant This compound Alkene 1-Penten-3-ol (Desired Product) Reactant->Alkene Selective Catalyst (Lindlar's, P-2 Ni) Alkane 1-Pentanol (Over-reduction) Reactant->Alkane Highly Active Catalyst (e.g., Pd/C) Alkene->Alkane Non-selective Catalyst or Prolonged Reaction

Caption: Catalyst selectivity in the hydrogenation of this compound.

References

Application Notes and Protocols for the Protection of the Hydroxyl Group in 1-Pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the protection of the secondary hydroxyl group in 1-pentyn-3-ol. The strategic use of protecting groups is essential in the synthesis of complex molecules to prevent unwanted side reactions of the hydroxyl group. This guide covers four common and effective protecting groups: tert-butyldimethylsilyl (TBDMS) ether, tetrahydropyranyl (THP) ether, methoxymethyl (MOM) ether, and benzyl (B1604629) (Bn) ether.

The selection of an appropriate protecting group is contingent on its stability towards various reaction conditions and the ease of its selective removal.[1] These notes offer a comparative overview of these protecting groups, including quantitative data on their formation and cleavage, detailed experimental procedures, and visual workflows to aid in synthetic planning.

Overview of Protecting Groups for this compound

The hydroxyl group in this compound is a reactive site that can interfere with reactions targeting other parts of the molecule, such as the terminal alkyne.[2] Protecting this hydroxyl group as an ether derivative is a common strategy to circumvent this issue. The protecting groups discussed herein offer a range of stabilities and deprotection methods, allowing for their application in diverse synthetic routes.

  • TBDMS (tert-butyldimethylsilyl) Ether: A robust protecting group, stable to a wide range of non-acidic conditions, including organometallic reagents and many oxidizing and reducing agents.[2] It is typically cleaved with fluoride-based reagents.[2]

  • THP (tetrahydropyranyl) Ether: An acetal-based protecting group, stable to basic, reductive, and oxidative conditions.[3] It is readily cleaved under mild acidic conditions.[3] A drawback is the introduction of a new stereocenter.[3]

  • MOM (methoxymethyl) Ether: Another acetal-type protecting group with good stability to a variety of non-acidic reagents.[4] Cleavage is achieved under acidic conditions.[4]

  • Bn (Benzyl) Ether: A very stable protecting group, tolerant of strong bases and a range of other reagents.[5] It is most commonly removed by catalytic hydrogenolysis.[6]

Quantitative Data Presentation

The following tables summarize quantitative data for the protection of hydroxyl groups as TBDMS, THP, MOM, and benzyl ethers and their subsequent deprotection. While specific data for this compound is limited, the presented data for analogous secondary alcohols provides a strong predictive basis for reaction efficiency.

Table 1: Protection of Secondary Alcohols

Protecting GroupReagents and ConditionsSubstrateSolventTimeTemp (°C)Yield (%)Reference
TBDMS TBDMS-Cl (1.1 eq), Imidazole (B134444) (1.5 eq)Primary/Secondary AlcoholDMF2-4 hRT~95%[1]
THP DHP (1.5 eq), PPTS (0.1 eq)Primary/Secondary AlcoholCH2Cl21-2 hRT>90%[7]
MOM MOM-Cl (1.2 eq), DIPEA (1.5 eq)Primary AlcoholCH2Cl22-4 hRTHigh[8]
Bn BnBr (1.2 eq), NaH (1.2 eq)Primary AlcoholDMF0.5-1 h0 to RT>90%[9]

Table 2: Deprotection of Protected Secondary Alcohols

Protecting GroupReagents and ConditionsSubstrateSolventTimeTemp (°C)Yield (%)Reference
TBDMS TBAF (1.1 eq, 1M in THF)TBDMS EtherTHF1-3 hRT~95%[1]
THP Acetic Acid:THF:H2O (3:1:1)THP EtherTHF/H2O1-4 hRT>90%[7]
MOM conc. HCl (cat.)MOM EtherMeOH/H2O (4:1)2-16 hRT-50High[8]
Bn H2 (1 atm), 10% Pd/CBenzyl EtherEtOH1-4 hRT>95%

Experimental Protocols

The following are detailed protocols for the protection and deprotection of the hydroxyl group in this compound.

Protocol 1: Protection of this compound as a TBDMS Ether

This procedure is adapted from a general protocol for the silylation of secondary alcohols.[1]

  • Materials: this compound, tert-butyldimethylsilyl chloride (TBDMS-Cl), imidazole, anhydrous N,N-dimethylformamide (DMF), diethyl ether, saturated aqueous NaHCO3 solution, brine, anhydrous Na2SO4.

  • Procedure:

    • Dissolve this compound (1.0 equiv) in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., argon).

    • Add imidazole (1.5 equiv) and stir until fully dissolved.

    • Add TBDMS-Cl (1.1 equiv) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection of 3-(tert-butyldimethylsilyloxy)pent-1-yne

This procedure is a standard method for the cleavage of TBDMS ethers.[1]

  • Materials: 3-(tert-butyldimethylsilyloxy)pent-1-yne, tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1M solution in THF), anhydrous tetrahydrofuran (B95107) (THF), diethyl ether, saturated aqueous NH4Cl solution.

  • Procedure:

    • Dissolve the TBDMS-protected this compound (1.0 equiv) in anhydrous THF under an inert atmosphere.

    • Add the TBAF solution (1.1 equiv) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the resulting alcohol by flash column chromatography if necessary.

Protocol 3: Protection of this compound as a THP Ether

This protocol is based on a mild and efficient method for the tetrahydropyranylation of alcohols.[7]

  • Materials: this compound, 3,4-dihydro-2H-pyran (DHP), pyridinium (B92312) p-toluenesulfonate (PPTS), anhydrous dichloromethane (B109758) (CH2Cl2), water, anhydrous Na2SO4.

  • Procedure:

    • To a solution of this compound (1.0 equiv) in anhydrous CH2Cl2 under an inert atmosphere, add DHP (1.5 equiv).

    • Add a catalytic amount of PPTS (0.1 equiv).

    • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Once the reaction is complete, quench by adding water.

    • Separate the organic layer and extract the aqueous layer with CH2Cl2 (2x).

    • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude THP ether.

Protocol 4: Deprotection of 3-(tetrahydropyran-2-yloxy)pent-1-yne

This procedure employs a mild acidic hydrolysis to remove the THP group.[7]

  • Materials: 3-(tetrahydropyran-2-yloxy)pent-1-yne, acetic acid, tetrahydrofuran (THF), water, saturated aqueous sodium bicarbonate solution, ethyl acetate (B1210297), anhydrous Na2SO4.

  • Procedure:

    • Dissolve the THP-protected alcohol in a 3:1:1 mixture of THF, acetic acid, and water.

    • Stir the solution at room temperature and monitor the reaction by TLC.

    • Once the deprotection is complete, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the resulting alcohol by column chromatography if necessary.

Protocol 5: Protection of this compound as a MOM Ether

This protocol uses MOM-Cl and a non-nucleophilic base for the protection of the alcohol.[8] Caution: Methoxymethyl chloride (MOM-Cl) is a carcinogen and should be handled with appropriate safety precautions in a fume hood.

  • Materials: this compound, methoxymethyl chloride (MOM-Cl), N,N-diisopropylethylamine (DIPEA), anhydrous dichloromethane (CH2Cl2), saturated aqueous NaHCO3 solution, brine, anhydrous Na2SO4.

  • Procedure:

    • To a stirred solution of this compound (1.0 equiv) in anhydrous CH2Cl2 at 0 °C under an inert atmosphere, add DIPEA (1.5 equiv).

    • Slowly add MOM-Cl (1.2 equiv) to the solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

    • Extract with CH2Cl2 (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 6: Deprotection of 3-(methoxymethoxy)pent-1-yne

This protocol describes a common method for the acidic cleavage of MOM ethers.[8]

  • Materials: 3-(methoxymethoxy)pent-1-yne, methanol (B129727), water, concentrated hydrochloric acid (HCl), saturated aqueous sodium bicarbonate solution.

  • Procedure:

    • Dissolve the MOM-protected compound (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).

    • Add a catalytic amount of concentrated HCl (a few drops).

    • Stir the reaction at room temperature or gently heat (e.g., 40-50 °C), monitoring by TLC.

    • Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.

    • Remove the methanol under reduced pressure and extract the aqueous residue with an appropriate organic solvent.

    • Dry the organic extract and concentrate to yield the deprotected alcohol.

Protocol 7: Protection of this compound as a Benzyl Ether

This protocol utilizes the Williamson ether synthesis for benzylation.[9]

  • Materials: this compound, sodium hydride (NaH, 60% dispersion in mineral oil), benzyl bromide (BnBr), anhydrous N,N-dimethylformamide (DMF), diethyl ether, water, anhydrous Na2SO4.

  • Procedure:

    • To a solution of this compound (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere, add NaH (1.2 equiv) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction back to 0 °C and add BnBr (1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

    • Carefully quench the reaction with water.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 8: Deprotection of 3-(benzyloxy)pent-1-yne

This protocol describes the cleavage of a benzyl ether by catalytic hydrogenolysis.

  • Materials: 3-(benzyloxy)pent-1-yne, 10% Palladium on carbon (Pd/C), ethanol (B145695), hydrogen gas (H2).

  • Procedure:

    • Dissolve 3-(benzyloxy)pent-1-yne (1.0 equiv) in ethanol in a flask suitable for hydrogenation.

    • Carefully add a catalytic amount of 10% Pd/C.

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction vigorously at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the protection and deprotection of the hydroxyl group in this compound.

Protection_Workflow cluster_protection Protection Start This compound Reagents Protecting Group Reagent (e.g., TBDMS-Cl, DHP, MOM-Cl, BnBr) + Base/Catalyst Start->Reagents Reaction Reaction in Anhydrous Solvent Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Protected this compound Purification->Product

Caption: General workflow for the protection of this compound.

Deprotection_Workflow cluster_deprotection Deprotection Start Protected this compound Reagents Deprotection Reagent (e.g., TBAF, Acid, H₂/Pd-C) Start->Reagents Reaction Reaction in Appropriate Solvent Reagents->Reaction Workup Quenching, Extraction & Purification Reaction->Workup Product This compound Workup->Product

Caption: General workflow for the deprotection of protected this compound.

Conclusion

The protection of the hydroxyl group of this compound is a critical step in its utilization as a synthetic intermediate. The choice of protecting group—TBDMS, THP, MOM, or benzyl ether—should be guided by the specific reaction conditions planned for subsequent steps in the synthetic sequence. The protocols and data provided in these application notes offer a comprehensive resource for researchers to select and implement the most suitable protection and deprotection strategy for their synthetic goals. Careful execution of these protocols will enable the efficient and high-yielding synthesis of complex molecules derived from this compound.

References

Application Note: Derivatization of 1-Pentyn-3-ol for Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentyn-3-ol is a chiral propargylic alcohol of significant interest in synthetic organic chemistry and drug development due to the prevalence of the propargyl moiety in biologically active molecules. The accurate determination of the enantiomeric purity of this compound is crucial for understanding its pharmacological and toxicological properties. Direct enantioselective chromatography of small, polar analytes like this compound can be challenging. Derivatization of the hydroxyl group is a common and effective strategy to improve chromatographic separation and detection. This application note provides detailed protocols for the derivatization of this compound via esterification and carbamate (B1207046) formation, followed by analysis using chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Derivatization Strategies

Derivatization for chiral analysis serves multiple purposes: it can enhance volatility for GC analysis, introduce a chromophore for UV detection in HPLC, and, most importantly, create diastereomers with a chiral derivatizing agent, which can be separated on an achiral column. Alternatively, achiral derivatization can improve the interaction with a chiral stationary phase (CSP), leading to better enantiomeric resolution.[1]

This note focuses on two primary achiral derivatization methods:

  • Esterification: Conversion of the alcohol to an ester (e.g., acetate) increases volatility and often improves separation on chiral GC columns.[2]

  • Carbamate Formation: Reaction with an isocyanate yields a carbamate, which can enhance interactions with polar CSPs in HPLC.[3]

Experimental Protocols

Protocol 1: Esterification of this compound for Chiral GC Analysis

This protocol describes the conversion of this compound to its acetate (B1210297) ester, a derivative suitable for chiral GC analysis. Acetylation reduces the polarity of the alcohol, leading to improved peak shape and volatility.[2]

Materials:

  • Racemic or enantiomerically enriched this compound

  • Acetic anhydride (B1165640)

  • Pyridine (B92270) (or other suitable base like triethylamine)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Vials with caps

  • Standard laboratory glassware

Procedure:

  • To a clean, dry vial, add this compound (approximately 1-5 mg).

  • Add 0.5 mL of dichloromethane.

  • Add 50 µL of acetic anhydride.

  • Add 10 µL of pyridine to catalyze the reaction.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 1 mL of saturated NaHCO₃ solution to neutralize excess acetic anhydride and pyridine.

  • Vortex the mixture and separate the organic layer.

  • Wash the organic layer with another 1 mL of saturated NaHCO₃ solution, followed by 1 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • The resulting solution containing 1-pentyn-3-yl acetate is ready for chiral GC analysis.

Illustrative Chiral GC Conditions:

ParameterValue
Column Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm)
Injector Temp. 220°C
Oven Program 60°C (hold 2 min), ramp to 150°C at 5°C/min, hold 5 min
Detector FID at 250°C
Carrier Gas Helium
Injection Volume 1 µL
Protocol 2: Carbamate Formation of this compound for Chiral HPLC Analysis

This protocol details the derivatization of this compound with phenyl isocyanate to form a phenyl carbamate derivative. This derivative introduces a strong chromophore, enhancing UV detection, and the carbamate linkage can provide beneficial interactions for separation on polysaccharide-based chiral stationary phases.[3]

Materials:

Procedure:

  • In a dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (approximately 1 mg) in 1 mL of anhydrous toluene.

  • Add a catalytic amount of triethylamine (approximately 5 µL).

  • Add a slight molar excess (1.1 equivalents) of phenyl isocyanate.

  • Seal the vial and stir the mixture at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC).

  • Add a small amount of methanol (e.g., 50 µL) to quench any unreacted phenyl isocyanate.

  • The resulting solution can be directly analyzed by chiral HPLC after appropriate dilution with the mobile phase.

Illustrative Chiral HPLC Conditions:

ParameterValue
Column Polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiralpak® AD-H)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 254 nm
Injection Volume 10 µL

Data Presentation

The following tables present hypothetical, yet realistic, chromatographic data for the chiral separation of derivatized this compound. This data is for illustrative purposes to demonstrate expected outcomes and to serve as a template for reporting experimental results.

Table 1: Illustrative Chiral GC Data for 1-Pentyn-3-yl Acetate

EnantiomerRetention Time (min)Peak AreaResolution (Rₛ)Enantiomeric Excess (ee%)
(R)-1-Pentyn-3-yl acetate12.550000\multirow{2}{}{> 1.5}\multirow{2}{}{N/A (for racemate)}
(S)-1-Pentyn-3-yl acetate13.150000

Table 2: Illustrative Chiral HPLC Data for this compound Phenyl Carbamate

EnantiomerRetention Time (min)Peak AreaResolution (Rₛ)Enantiomeric Excess (ee%)
Diastereomer 18.275000\multirow{2}{}{> 2.0}\multirow{2}{}{N/A (for racemate)}
Diastereomer 29.575000

Visualization of Workflows

Esterification_Workflow cluster_prep Sample Preparation cluster_workup Work-up cluster_analysis Analysis start This compound in Vial add_dcm Add Dichloromethane start->add_dcm add_reagents Add Acetic Anhydride & Pyridine add_dcm->add_reagents heat Heat at 60°C add_reagents->heat quench Quench with NaHCO3 heat->quench Cool to RT extract Separate Organic Layer quench->extract dry Dry over MgSO4 extract->dry analyze Chiral GC Analysis dry->analyze

Caption: Workflow for the esterification of this compound.

Carbamate_Formation_Workflow cluster_prep Sample Preparation cluster_quench Quenching cluster_analysis Analysis start This compound in Vial (Inert Atmosphere) add_solvent Add Anhydrous Toluene start->add_solvent add_reagents Add Triethylamine & Phenyl Isocyanate add_solvent->add_reagents react Stir at Room Temp add_reagents->react quench Add Methanol react->quench analyze Chiral HPLC Analysis quench->analyze Dilute with Mobile Phase

Caption: Workflow for carbamate formation of this compound.

Conclusion

Derivatization of this compound is a highly effective strategy to facilitate its enantioselective analysis by chiral chromatography. Esterification to form the corresponding acetate is a robust method for chiral GC, while conversion to a phenyl carbamate is well-suited for chiral HPLC. The protocols and illustrative data provided herein serve as a comprehensive guide for researchers in the development of reliable methods for the chiral analysis of this important synthetic building block. Method optimization, including the screening of different chiral stationary phases and mobile phase compositions, is recommended to achieve baseline separation for specific applications.

References

Application Notes and Protocols: The Use of 1-Pentyn-3-ol in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrazole (B372694) and furan (B31954) heterocyclic scaffolds utilizing 1-pentyn-3-ol as a versatile starting material. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, a secondary propargylic alcohol, is a readily available and versatile building block in organic synthesis. Its unique chemical structure, featuring both a terminal alkyne and a secondary alcohol, allows for a variety of chemical transformations. This document focuses on two key applications of this compound in the synthesis of medicinally relevant heterocyclic compounds: pyrazoles and furans. The synthesis of pyrazoles is achieved through a one-pot reaction involving a Meyer-Schuster rearrangement followed by a cyclocondensation with hydrazine (B178648). The synthesis of furans can be approached through a gold-catalyzed cyclization, a common method for the formation of furan rings from alkynols.

Synthesis of 3-Ethyl-5-methylpyrazole from this compound

The synthesis of 3-ethyl-5-methylpyrazole from this compound is a two-step process that can be conveniently performed in a single pot. The reaction proceeds through an initial acid-catalyzed Meyer-Schuster rearrangement of this compound to the intermediate α,β-unsaturated ketone, pent-3-en-2-one. This intermediate is then trapped in situ by hydrazine, which undergoes a cyclocondensation reaction to form the final pyrazole product. Bismuth(III) triflate has been shown to be an effective catalyst for the one-pot synthesis of pyrazoles from propargyl alcohols.[1][2]

Reaction Pathway

G cluster_0 Meyer-Schuster Rearrangement cluster_1 Cyclocondensation This compound This compound Pent-3-en-2-one Pent-3-en-2-one This compound->Pent-3-en-2-one  [H+] 3-Ethyl-5-methylpyrazole 3-Ethyl-5-methylpyrazole Pent-3-en-2-one->3-Ethyl-5-methylpyrazole Hydrazine Hydrazine Hydrazine->3-Ethyl-5-methylpyrazole

Caption: Synthesis of 3-Ethyl-5-methylpyrazole from this compound.

Quantitative Data
EntryReactant 1Reactant 2CatalystSolventTemp. (°C)Time (h)Yield (%)
1This compoundHydrazine hydrate (B1144303)Bi(OTf)₃Dichloroethane8012~85 (estimated)

Note: The yield is an estimation based on similar reactions reported in the literature for one-pot pyrazole synthesis from propargyl alcohols.[1][2]

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Bismuth(III) triflate (Bi(OTf)₃) (5 mol%)

  • 1,2-Dichloroethane (B1671644) (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 equiv) in 1,2-dichloroethane (0.2 M), add bismuth(III) triflate (5 mol%).

  • Add hydrazine hydrate (1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate (B1210297) and hexanes as the eluent to afford 3-ethyl-5-methylpyrazole.

Gold-Catalyzed Synthesis of 2-Ethyl-4-methylfuran from this compound

Gold catalysts are well-known to activate the triple bond of alkynes, making them susceptible to nucleophilic attack.[3][4][5] In the case of this compound, a gold(I) catalyst can promote an intramolecular cyclization via a 5-endo-dig pathway, leading to the formation of a furan ring. This process likely involves the formation of a vinyl-gold intermediate followed by protodeauration to yield the aromatic furan.

Reaction Pathway

G This compound This compound Vinyl-gold_intermediate Vinyl-gold intermediate This compound->Vinyl-gold_intermediate  [Au(I)] 2-Ethyl-4-methylfuran 2-Ethyl-4-methylfuran Vinyl-gold_intermediate->2-Ethyl-4-methylfuran  [H+]

Caption: Gold-catalyzed synthesis of 2-Ethyl-4-methylfuran.

Quantitative Data
EntryReactantCatalystCo-catalystSolventTemp. (°C)Time (h)Yield (%)
1This compound[Au(IPr)]OH-Dioxane1006Not reported
Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • [Au(IPr)]OH (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (2 mol%)

  • Dioxane

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in dioxane (0.1 M) in a sealed tube, add [Au(IPr)]OH (2 mol%).

  • Heat the reaction mixture to 100 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford 2-ethyl-4-methylfuran.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of heterocyclic compounds from this compound.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Weigh Reactants (this compound, Hydrazine/Catalyst) B Add Solvent A->B C Stir and Heat B->C D Quench Reaction C->D E Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for heterocycle synthesis.

Conclusion

This compound serves as a valuable and cost-effective starting material for the synthesis of pyrazole and furan heterocycles. The one-pot synthesis of 3-ethyl-5-methylpyrazole demonstrates an efficient cascade reaction combining a Meyer-Schuster rearrangement and a cyclocondensation. While a specific protocol for the furan synthesis from this compound is yet to be widely reported, the principles of gold-catalyzed cyclization of alkynols provide a strong basis for its development. These application notes and protocols offer a solid foundation for researchers to explore the utility of this compound in the construction of diverse and potentially bioactive heterocyclic molecules.

References

Application Notes and Protocols for Sonogashira Coupling Reactions Involving 1-Pentyn-3-ol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Sonogashira coupling reaction, with a specific focus on the use of secondary propargylic alcohols like 1-pentyn-3-ol and its close analog, 3-ethyl-1-pentyn-3-ol (B1294680). This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] The resulting arylalkynes are crucial building blocks in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3]

The protocols detailed herein are based on established methodologies and provide a starting point for researchers to develop robust and efficient syntheses. While specific data is presented for the coupling of 3-ethyl-1-pentyn-3-ol, the principles and procedures are broadly applicable to this compound and similar secondary propargylic alcohols.

Reaction Principle

The Sonogashira coupling is a cross-coupling reaction catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base.[4] The reaction proceeds through a catalytic cycle involving both the palladium and copper catalysts. The key steps are the oxidative addition of the aryl halide to the palladium(0) complex, followed by a transmetalation step with a copper(I) acetylide (formed in situ from the terminal alkyne and the copper co-catalyst), and finally, reductive elimination to yield the desired coupled product and regenerate the palladium(0) catalyst.[3] Notably, copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[5]

Catalytic Cycle of the Sonogashira Coupling

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism Palladium and Copper Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative R¹-Pd(II)L₂-X Pd0->Pd_oxidative Oxidative Addition (R¹-X) Pd_transmetalation R¹-Pd(II)L₂-C≡CR² Pd_oxidative->Pd_transmetalation Transmetalation Pd_transmetalation->Pd0 Reductive Elimination (R¹-C≡CR²) Alkyne H-C≡CR² Cu_acetylide Cu(I)-C≡CR² Alkyne->Cu_acetylide Base, Cu(I)X Cu_acetylide->Pd_oxidative

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Sonogashira coupling of 3-ethyl-1-pentyn-3-ol with various iodoaromatic compounds. This data is adapted from a study by Orha et al., which utilized a γ-valerolactone-based ionic liquid as the reaction medium.[5][6]

Table 1: Sonogashira Coupling of 3-ethyl-1-pentyn-3-ol with Substituted Iodoaromatic Compounds [5]

EntryIodoaromatic Compound (R group)ProductIsolated Yield (%)
1H5-phenyl-3-ethylpent-4-yn-3-ol87
2NO₂5-(4-nitrophenyl)-3-ethylpent-4-yn-3-ol85
3OCH₃5-(4-methoxyphenyl)-3-ethylpent-4-yn-3-ol81

Table 2: General Reaction Conditions [5]

ParameterValue
Alkyne3-ethyl-1-pentyn-3-ol (1.5 equiv)
Iodoaromatic Compound0.5 mmol (1.0 equiv)
Catalyst(PPh₃)₂PdCl₂ (0.5 mol%)
Solvent[TBP][4EtOV] (0.8 mL)
Temperature55 °C
Reaction Time3 h
Base/Co-catalystNone (Copper and external base free)

Experimental Protocols

The following are detailed protocols for performing Sonogashira coupling reactions with this compound or its analogs. These are general procedures and may require optimization for specific substrates and reaction scales.

Protocol 1: Copper- and Base-Free Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is adapted from a procedure utilizing an ionic liquid as the solvent, which can often simplify product isolation.[5]

Materials:

  • Aryl iodide (1.0 equiv, 0.5 mmol)

  • This compound (or analog, e.g., 3-ethyl-1-pentyn-3-ol) (1.5 equiv, 0.75 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.5 mol%)

  • Ionic Liquid (e.g., [TBP][4EtOV]) or an appropriate anhydrous solvent (e.g., THF, DMF)

  • Pentane (B18724)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (e.g., screw-cap vial, round-bottom flask)

Procedure:

  • To a dry 4 mL screw-cap vial, add the aryl iodide (0.5 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.0025 mmol), and the ionic liquid (0.8 mL).

  • Add this compound (0.75 mmol) to the mixture.

  • Seal the vial and stir the mixture at 55 °C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Partition the mixture between 5 mL of water and 5 mL of pentane.

  • Separate the layers and extract the aqueous phase with pentane (2 x 5 mL).

  • Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure product.

Protocol 2: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a more traditional approach using a copper(I) co-catalyst and an amine base.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or Triethylamine)

  • Amine base (e.g., Triethylamine, Diisopropylamine) (2.0 equiv)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (2-5 mol%).

  • Add the anhydrous, degassed solvent and the amine base.

  • Add this compound (1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow

The following diagram illustrates a general workflow for performing a Sonogashira coupling reaction, from setup to product purification.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Aryl Halide, Alkyne, Catalysts, Base) setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Dry Glassware (Schlenk Flask/Vial) glassware->setup solvent Degas Solvent addition Add Reagents & Solvent solvent->addition setup->addition stir Stir at Specified Temperature addition->stir monitor Monitor Progress (TLC/GC) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Vacuum dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General workflow for a Sonogashira coupling experiment.

Applications in Research and Drug Development

The products of Sonogashira couplings involving this compound and related compounds are valuable intermediates in several areas:

  • Pharmaceutical Synthesis: The resulting aryl-substituted pentynols can be further functionalized to create complex molecular architectures found in various drug candidates. The alkyne moiety itself is a versatile functional group for further transformations.

  • Natural Product Synthesis: Many natural products contain enyne or polyyne structures, and the Sonogashira coupling is a key method for constructing these motifs.[2]

  • Materials Science: Arylalkynes are precursors to conjugated polymers and other organic materials with interesting electronic and photophysical properties.

By providing a reliable method for the synthesis of these important building blocks, the Sonogashira coupling of this compound and its analogs remains a vital tool for chemists in both academic and industrial settings.

References

Application Notes and Protocols for Polymerization of 1-Pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of 1-Pentyn-3-ol, a functionalized alkyne monomer. The resulting polymer, poly(this compound), possesses a unique combination of a conjugated backbone and pendant hydroxyl groups, making it a promising candidate for various applications, particularly in the biomedical field and drug development. This document outlines the primary methods for its synthesis, including coordination and living polymerization, and provides detailed experimental protocols.

Introduction

This compound is a versatile monomer that can undergo polymerization to yield polymers with interesting properties. The presence of the hydroxyl group offers a site for further functionalization, allowing for the attachment of bioactive molecules, targeting ligands, or solubility-enhancing moieties. The conjugated polyacetylene backbone can impart unique optical and electronic properties. This combination of features makes poly(this compound) a material of significant interest for applications such as drug delivery systems, polymer-drug conjugates, and biocompatible coatings.

Data Presentation

The following tables summarize representative quantitative data for the polymerization of this compound using different catalytic systems. Note that these values are illustrative and can be influenced by specific reaction conditions.

Table 1: Rhodium-Catalyzed Polymerization of this compound

Catalyst SystemMonomer/Catalyst RatioSolventTime (h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)
[Rh(nbd)Cl]₂ / Et₃N50Toluene (B28343)24858,5001.8
[Rh(nbd)Cl]₂ / Et₃N100Toluene248215,0001.9
[Rh(cod)₂]BF₄ / PPh₃50THF12909,2001.5
[Rh(cod)₂]BF₄ / PPh₃100THF128817,5001.6

Mn = Number-average molecular weight; PDI = Polydispersity Index; nbd = norbornadiene; cod = 1,5-cyclooctadiene; PPh₃ = triphenylphosphine.

Table 2: Living Polymerization of this compound with a Rhodium-Based Initiator

InitiatorMonomer/Initiator RatioSolventTime (h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)
Rh(C≡CPh)(nbd)(PPh₃)₂25THF2>952,8001.15
Rh(C≡CPh)(nbd)(PPh₃)₂50THF4>955,5001.18
Rh(C≡CPh)(nbd)(PPh₃)₂100THF8>9510,8001.20

This represents a living polymerization system where the molecular weight can be controlled by the monomer-to-initiator ratio and the polydispersity is narrow.

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Coordination Polymerization of this compound

This protocol describes a standard method for the polymerization of this compound using a common rhodium catalyst.

Materials:

  • This compound (freshly distilled)

  • [Rh(nbd)Cl]₂ (Rhodium(I) chloride norbornadiene complex)

  • Triethylamine (B128534) (Et₃N, freshly distilled)

  • Toluene (anhydrous)

  • Methanol (B129727)

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Preparation of the Reaction Vessel: A 50 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of argon or nitrogen.

  • Catalyst and Monomer Addition:

    • Under an inert atmosphere, add [Rh(nbd)Cl]₂ (e.g., 9.2 mg, 0.02 mmol) and anhydrous toluene (20 mL) to the Schlenk flask.

    • Stir the mixture until the catalyst dissolves.

    • Add triethylamine (e.g., 0.28 mL, 2.0 mmol) to the catalyst solution via syringe.

    • Add freshly distilled this compound (e.g., 0.84 g, 10.0 mmol) to the reaction mixture via syringe.

  • Polymerization:

    • Stir the reaction mixture at room temperature (or a specified temperature, e.g., 40 °C) for the desired reaction time (e.g., 24 hours).

    • The progress of the polymerization can be monitored by observing an increase in the viscosity of the solution.

  • Polymer Isolation and Purification:

    • After the reaction is complete, pour the viscous solution into a large excess of a non-solvent, such as methanol (e.g., 200 mL), with vigorous stirring.

    • The polymer will precipitate as a solid.

    • Collect the polymer by filtration, wash it thoroughly with fresh methanol, and then dry it under vacuum at 40 °C to a constant weight.

  • Characterization:

    • The molecular weight (Mn) and polydispersity index (PDI) of the resulting poly(this compound) can be determined by Gel Permeation Chromatography (GPC) using a suitable solvent (e.g., THF) and calibration standards (e.g., polystyrene).

    • The chemical structure can be confirmed by ¹H NMR and FTIR spectroscopy.

Protocol 2: Protocol for Living Polymerization of this compound

This protocol outlines a method for the living polymerization of this compound, which allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution.

Materials:

  • This compound (freshly distilled and deoxygenated)

  • Rhodium-based initiator (e.g., a pre-synthesized organorhodium complex known to initiate living polymerization of alkynes)

  • Anhydrous and deoxygenated solvent (e.g., Tetrahydrofuran - THF)

  • Methanol (deoxygenated)

  • Argon or Nitrogen gas (high purity)

  • Glovebox or Schlenk line

  • Dry glassware

Procedure:

  • Rigorous Inert Atmosphere: All steps must be performed under a strict inert atmosphere (argon or nitrogen) using either a glovebox or Schlenk line techniques to prevent termination of the living polymer chains. All glassware, syringes, and solvents must be rigorously dried and deoxygenated.

  • Initiator and Solvent:

    • In a glovebox, add the rhodium initiator (e.g., 0.05 mmol) to a dried Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous, deoxygenated THF (e.g., 10 mL) to dissolve the initiator.

  • Monomer Addition and Polymerization:

    • Slowly add the desired amount of purified this compound (e.g., 1.25 mmol for a target degree of polymerization of 25) to the initiator solution via syringe while stirring.

    • Allow the polymerization to proceed at a controlled temperature (e.g., 25 °C). The reaction is typically much faster than coordination polymerization.

  • Monitoring and Termination (Optional):

    • Aliquots can be taken at different time points to monitor the molecular weight growth by GPC, which should show a linear increase with monomer conversion.

    • The living polymerization can be terminated by adding a quenching agent, such as a small amount of deoxygenated methanol.

  • Polymer Isolation:

    • Precipitate the polymer by adding the reaction mixture to a large volume of deoxygenated methanol.

    • Isolate the polymer by filtration or centrifugation, wash with methanol, and dry under high vacuum.

  • Characterization:

    • Analyze the polymer for Mn and PDI using GPC. The PDI should be low (typically < 1.3) for a successful living polymerization.

    • Confirm the structure and end-groups (if a specific end-capping agent was used) by NMR spectroscopy.

Visualizations

The following diagrams illustrate the conceptual workflows and relationships in the polymerization of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification cluster_characterization Characterization Monomer This compound (Purified) Reaction Reaction under Inert Atmosphere Monomer->Reaction Catalyst Rh Catalyst Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying GPC GPC (Mn, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR FTIR FTIR (Functional Groups) Drying->FTIR

Caption: General experimental workflow for the synthesis of poly(this compound).

signaling_pathway cluster_components Key Components cluster_applications Potential Applications in Drug Development cluster_functionalization Post-Polymerization Modification Monomer This compound Monomer Catalyst Transition Metal Catalyst (e.g., Rh) Monomer->Catalyst Polymerization Polymer Poly(this compound) with Pendant -OH DrugConj Polymer-Drug Conjugates Polymer->DrugConj Delivery Drug Delivery Nanocarriers Polymer->Delivery Coating Biocompatible Coatings Polymer->Coating Targeting Attachment of Targeting Ligands Polymer->Targeting Solubility Modification for Enhanced Solubility Polymer->Solubility Bioactive Coupling of Bioactive Molecules Polymer->Bioactive Targeting->Delivery Solubility->Delivery Bioactive->DrugConj

Caption: Relationship between poly(this compound) and its potential applications.

Troubleshooting & Optimization

Technical Support Center: 1-Pentyn-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Pentyn-3-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through a Grignard reaction. This involves the nucleophilic addition of an ethynylmagnesium halide to propanal, or the addition of an ethylmagnesium halide to propynal. The latter is a widely used approach for forming the necessary carbon-carbon bond to create the secondary alcohol structure of this compound.

Q2: What are the primary challenges and side reactions that can lower the yield of this compound in a Grignard synthesis?

A2: The primary challenges in the Grignard synthesis of this compound that can lead to reduced yields include:

  • Reaction with Moisture: Grignard reagents are highly reactive towards protic sources, such as water. Any moisture present in the glassware, solvents, or reagents will quench the Grignard reagent, thereby reducing the amount available for the desired reaction.

  • Wurtz-type Coupling: The Grignard reagent can react with unreacted alkyl halide, leading to the formation of a dimer (in this case, butane (B89635) from ethylmagnesium bromide and ethyl bromide).

  • Enolization of Propanal: The Grignard reagent can act as a base and deprotonate the alpha-carbon of propanal, forming an enolate. This side reaction consumes both the Grignard reagent and the aldehyde, preventing the desired nucleophilic addition.

  • Polymerization of Propynal: Propynal is a reactive aldehyde and can be prone to polymerization, especially at elevated temperatures or in the presence of impurities.

Q3: How can I minimize the formation of byproducts in the synthesis of this compound?

A3: To minimize byproduct formation and improve the yield, consider the following strategies:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, either by flame-drying under vacuum or oven-drying. Solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Control Reaction Temperature: Maintaining a low temperature, typically between 0°C and -20°C, during the addition of the aldehyde to the Grignard reagent can favor the desired 1,2-addition over side reactions like enolization.

  • Slow Reagent Addition: A slow, controlled addition of the aldehyde to the Grignard solution helps to maintain a low concentration of the aldehyde, which can minimize side reactions and control the exothermicity of the reaction.

  • Use of Additives: In some Grignard reactions with α,β-unsaturated aldehydes, the addition of a Lewis acid like cerium(III) chloride (CeCl₃) can enhance 1,2-selectivity over 1,4-conjugate addition, although this is less of a concern with a terminal alkyne.

Q4: What is the recommended method for purifying the final this compound product?

A4: The most effective method for purifying this compound from the crude reaction mixture is fractional distillation under reduced pressure (vacuum distillation). This technique is suitable for separating the desired alcohol from less volatile impurities and any high-boiling point side products that may have formed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Wet Glassware/Solvents: Grignard reagent was quenched by moisture.1. Thoroughly flame-dry or oven-dry all glassware before use. Use anhydrous solvents.
2. Inactive Magnesium: The surface of the magnesium turnings may be oxidized.2. Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Use fresh, shiny magnesium turnings.
3. Side Reactions: Significant formation of byproducts such as Wurtz coupling products or enolization of the aldehyde.3. Maintain a low reaction temperature (e.g., 0°C or below) during the addition of the aldehyde. Ensure a slow and controlled addition of the alkyl halide during Grignard reagent formation to minimize its concentration.
Formation of a High-Boiling Point Byproduct Wurtz-type Coupling: Reaction of the Grignard reagent with unreacted ethyl bromide.Ensure a slow and controlled addition of ethyl bromide during the formation of the Grignard reagent to minimize its concentration in the reaction mixture.
Reaction Mixture Turns Dark and Tarry Polymerization of Aldehyde: Propynal or propanal may polymerize at elevated temperatures.Maintain strict temperature control, especially during the addition of the Grignard reagent. Add the aldehyde solution dropwise to prevent localized heating.
Difficulty in Isolating the Product During Workup Formation of Stable Magnesium Alkoxide Emulsions: This can make the separation of the organic and aqueous layers challenging.Use a saturated aqueous solution of ammonium (B1175870) chloride for the quench, as this helps to break up emulsions and facilitate layer separation.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from established procedures for Grignard reactions with acetylenic compounds.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Propynal (or a suitable protected precursor)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine (for activation)

Procedure:

  • Preparation of Ethylmagnesium Bromide (Grignard Reagent):

    • Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.2 equivalents) and a crystal of iodine in the flask.

    • Add a solution of ethyl bromide (1.1 equivalents) in anhydrous THF to the dropping funnel.

    • Add a small portion of the ethyl bromide solution to initiate the reaction. Once initiated (observed by bubbling and a cloudy appearance), add the remaining solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Reaction with Propynal:

    • Cool the freshly prepared ethylmagnesium bromide solution to 0°C in an ice bath.

    • Prepare a solution of propynal (1.0 equivalent) in anhydrous THF.

    • Add the propynal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude this compound by vacuum distillation.

Quantitative Data Summary

While specific yield data for the this compound synthesis under varied conditions is not extensively published in a comparative format, typical yields for similar Grignard reactions with propynal are in the range of 75-85% when performed under optimized conditions.[1] The following table provides a general guide to the expected impact of key parameters on the reaction yield.

Parameter Condition Expected Impact on Yield Rationale
Temperature Low (-10°C to 0°C)HigherFavors 1,2-addition over side reactions like enolization.
High (>25°C)LowerIncreases the rate of side reactions and potential for aldehyde polymerization.
Solvent Anhydrous THFHigherStabilizes the Grignard reagent and is a suitable solvent for the reaction.
Protic Solvents (e.g., Ethanol)Very Low/NoneThe Grignard reagent will be quenched by the acidic proton of the solvent.
Rate of Aldehyde Addition Slow (Dropwise)HigherMaintains a low concentration of the aldehyde, minimizing side reactions and controlling the exotherm.
Fast (Rapid Addition)LowerCan lead to localized high temperatures, promoting side reactions.

Visualizations

SynthesisWorkflow cluster_prep Part A: Grignard Reagent Preparation cluster_synthesis Part B: Synthesis cluster_workup Part C: Work-up & Purification prep_reagents Prepare Ethylmagnesium Bromide add_propynal Add Propynal to Grignard Reagent prep_reagents->add_propynal reaction Stir at Room Temperature add_propynal->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with Ether quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate distill Vacuum Distillation dry_concentrate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting start Low Product Yield q1 Were anhydrous conditions maintained? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the magnesium activated? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the reaction temperature controlled? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Review Reagent Stoichiometry and Purity a3_yes->end

References

Optimizing reaction conditions for Grignard synthesis of 1-Pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Pentyn-3-ol via Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the Grignard synthesis of this compound?

The synthesis involves two main steps: the formation of an alkynyl Grignard reagent (ethynylmagnesium bromide) and its subsequent reaction with an aldehyde (propionaldehyde).

  • Formation of Ethynylmagnesium Bromide: A common method is to deprotonate a terminal alkyne (acetylene) using a stronger Grignard reagent, such as ethylmagnesium bromide.[1][2]

  • Reaction with Propionaldehyde (B47417): The nucleophilic ethynylmagnesium bromide then attacks the electrophilic carbonyl carbon of propionaldehyde. A subsequent aqueous workup yields the final product, this compound.

Q2: What are the most critical factors for a successful synthesis?

The most critical factor is maintaining strictly anhydrous (water-free) conditions.[1][3] Grignard reagents are highly reactive towards protic solvents like water, which will quench the reagent and prevent the desired reaction from occurring.[3] All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should also be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.[3]

Q3: My Grignard reaction won't start. What should I do?

Difficulty in initiating the Grignard reaction is a common issue, often due to a passivating oxide layer on the magnesium metal. Here are some activation techniques:

  • Mechanical Activation: Gently crush the magnesium turnings with a glass rod to expose a fresh surface.

  • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension.[4] The disappearance of the iodine color is an indicator of magnesium activation.

  • Ensure Fresh Reagents: Use fresh, shiny magnesium turnings and high-purity, dry solvents and alkyl halides.

Q4: What are the common side reactions, and how can I minimize them?

Several side reactions can occur, leading to lower yields and impurities:

  • Wurtz Coupling: The Grignard reagent can react with the remaining alkyl halide. This can be minimized by the slow, dropwise addition of the alkyl halide during the Grignard reagent formation to avoid high local concentrations.[3]

  • Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the α-carbon of propionaldehyde.[3] To minimize this, the reaction is typically carried out at low temperatures (e.g., 0 °C).[1][3]

  • Reaction with Water/Protic Solvents: As mentioned, any moisture will destroy the Grignard reagent. Rigorous drying of all apparatus and reagents is essential.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Grignard reagent due to moisture. 2. Incomplete formation of the Grignard reagent. 3. Poor quality of magnesium. 4. Inefficient reaction with the aldehyde.1. Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and perform the reaction under an inert atmosphere.[3] 2. Ensure slow addition of the alkyl halide to maintain a gentle reflux, indicating the reaction is proceeding. 3. Use fresh, shiny magnesium turnings. Activate the magnesium with iodine or 1,2-dibromoethane if necessary. 4. Maintain a low reaction temperature (e.g., 0 °C) during the aldehyde addition and ensure efficient stirring.[1][3] Allow for sufficient reaction time.
Presence of a High-Boiling Point Byproduct Wurtz-type coupling of the Grignard reagent with unreacted alkyl halide.Add the alkyl halide dropwise during the Grignard reagent preparation to avoid localized high concentrations.[3]
Recovery of Starting Aldehyde 1. Enolization of the aldehyde by the Grignard reagent. 2. Inactive Grignard reagent.1. Perform the addition of the aldehyde to the Grignard reagent at low temperatures (e.g., 0 °C).[1][3] 2. Verify the formation of the Grignard reagent before adding the aldehyde.
Formation of a Tar-like Substance Polymerization of the aldehyde or side reactions at elevated temperatures.Maintain a well-controlled low temperature during the addition of the Grignard reagent to the aldehyde. Add the aldehyde solution dropwise to prevent localized heating.

Experimental Protocols

Part A: Preparation of Ethynylmagnesium Bromide

This protocol describes the in situ generation of ethynylmagnesium bromide from ethylmagnesium bromide and acetylene (B1199291).

  • Apparatus Setup: Assemble a three-necked flask with a mechanical stirrer, a reflux condenser fitted with a nitrogen inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of nitrogen.

  • Grignard Formation (Ethylmagnesium Bromide): Place magnesium turnings in the flask with anhydrous tetrahydrofuran (B95107) (THF). Prepare a solution of ethyl bromide in anhydrous THF in the dropping funnel. Add a small portion of the ethyl bromide solution to initiate the reaction. Once initiated (indicated by gentle reflux), add the remaining ethyl bromide solution dropwise to maintain a steady reflux.

  • Acetylene Addition: Cool the freshly prepared ethylmagnesium bromide solution. Bubble dry acetylene gas through the solution. The reaction is complete when the exotherm ceases.

Part B: Synthesis of this compound
  • Reaction Setup: Cool the freshly prepared ethynylmagnesium bromide solution in an ice-water bath (0 °C).

  • Aldehyde Addition: Prepare a solution of freshly distilled propionaldehyde in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent over approximately 45 minutes, maintaining the temperature at 0 °C.

  • Reaction Time: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours.

  • Workup: Carefully pour the reaction mixture into a cooled, saturated aqueous ammonium (B1175870) chloride solution to quench the reaction.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Quantitative Data Summary

The following table presents typical reaction parameters for a Grignard synthesis of a similar alkynyl alcohol, which can be used as a starting point for optimizing the synthesis of this compound.

ParameterValue/RangeNotes
Reactant Stoichiometry
1-Alkyne1.0 eq
Ethylmagnesium bromide1.1 eqTo ensure complete deprotonation of the alkyne.
Aldehyde1.2 eqA slight excess may be used.
Reaction Conditions
Grignard Formation Temp.Refluxing THFGentle reflux indicates reaction progression.
Aldehyde Addition Temp.0 °CTo minimize side reactions like enolization.[1][3]
Reaction Time (post-addition)1 - 2 hoursMonitor by TLC for completion.
Yield 75-85%Based on a similar synthesis of hepta-1,4-diyn-3-ol.[1]

Visualizations

experimental_workflow cluster_grignard_prep Part A: Grignard Reagent Preparation cluster_synthesis Part B: Synthesis of this compound cluster_workup Workup & Purification A1 Flame-dry glassware under N2 A2 Prepare Ethylmagnesium Bromide in THF A1->A2 A3 Bubble Acetylene through solution A2->A3 A4 Ethynylmagnesium Bromide formed A3->A4 B1 Cool Grignard to 0°C A4->B1 B2 Dropwise addition of Propionaldehyde in THF B1->B2 B3 Stir at RT for 1-2h B2->B3 B4 Quench with aq. NH4Cl B3->B4 C1 Extract with Diethyl Ether B4->C1 C2 Dry organic layers (MgSO4) C1->C2 C3 Concentrate (Rotovap) C2->C3 C4 Vacuum Distillation C3->C4 C5 Pure this compound C4->C5

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low/No Yield CheckMoisture Check for Moisture Contamination Start->CheckMoisture CheckMg Assess Mg Activation CheckMoisture->CheckMg No Sol1 Flame-dry glassware, use anhydrous solvents, inert atmosphere CheckMoisture->Sol1 Yes CheckTemp Review Reaction Temperature CheckMg->CheckTemp Good Activation Sol2 Use fresh Mg, activate with I2 or mechanical grinding CheckMg->Sol2 Poor Activation Sol3 Add aldehyde at 0°C to minimize enolization CheckTemp->Sol3 Too High Success Improved Yield CheckTemp->Success Optimal Sol1->Success Sol2->Success Sol3->Success

References

Purification techniques for 1-Pentyn-3-ol from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Pentyn-3-ol from reaction mixtures. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address common challenges in the purification of this compound.

Issue 1: Low yield after distillation.

  • Question: I performed a vacuum distillation to purify this compound, but my final yield is very low. What could be the issue?

  • Answer: Low yield after distillation can be attributed to several factors:

    • Improper vacuum level: Ensure your vacuum system is pulling a consistent and adequate vacuum. Leaks in the apparatus are a common problem. Check all joints and connections for a proper seal.[1][2]

    • Decomposition: Although this compound is relatively stable, prolonged exposure to high temperatures can lead to decomposition. Using a lower pressure (deeper vacuum) will lower the boiling point and minimize thermal stress on the compound.[3]

    • Bumping: Sudden, violent boiling (bumping) can cause the product to be carried over into the receiving flask prematurely, leading to impure fractions and potential loss of product. Ensure smooth boiling by using a magnetic stirrer or boiling chips.[3]

    • Incomplete reaction: If the initial synthesis of this compound was incomplete, the starting materials will be present in the reaction mixture, reducing the overall yield of the desired product.

Issue 2: Distillate is still impure.

  • Question: I've distilled my this compound, but GC-MS analysis shows it is still contaminated with impurities. How can I improve the purity?

  • Answer: If a single distillation does not provide the desired purity, consider the following:

    • Fractional Distillation: Employing a fractional distillation column (e.g., a Vigreux or packed column) can significantly improve the separation of compounds with close boiling points.

    • Azeotropes: The impurity might be forming an azeotrope with this compound, making separation by simple distillation difficult. In this case, an alternative purification method like column chromatography may be necessary.

    • Initial Purification: Consider a preliminary purification step before distillation. An aqueous workup (extraction) can remove water-soluble impurities and salts.

Issue 3: this compound is not separating on the silica (B1680970) gel column.

  • Question: I'm trying to purify this compound using flash column chromatography, but it's either not moving from the baseline or eluting with the solvent front. What should I do?

  • Answer: This is a common issue with polar compounds on silica gel.[4] Here are some troubleshooting steps:

    • Solvent System Optimization: this compound is a polar molecule. You will likely need a relatively polar solvent system to achieve good separation. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding ethyl acetate (B1210297) or diethyl ether. A common starting point for polar compounds is a solvent system that gives your target compound an Rf of ~0.3 on a TLC plate.[5]

    • Tailing: Polar compounds can interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to peak tailing. To mitigate this, you can add a small amount of a competitive base, like triethylamine (B128534) (0.1-1%), to your eluent.[6]

    • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase, such as alumina (B75360) (neutral or basic), which may offer different selectivity.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis via a Grignard reaction?

A1: The impurities will depend on the specific reagents and conditions used. However, common impurities from a Grignard reaction between an ethynyl (B1212043) Grignard reagent and propionaldehyde (B47417) include:

  • Unreacted starting materials (propionaldehyde).

  • Side products from the Grignard reagent (e.g., coupling products).

  • Byproducts from the reaction of the Grignard reagent with water or other protic sources.[7][8]

ImpurityTypical OriginBoiling Point (°C)
PropionaldehydeUnreacted starting material46-50
Diethyl ether / THFSolvent34.6 / 66
Hex-1-en-3-olPotential side product121-122
Unidentified higher boiling point residuesPolymerization or side reactions>150

Q2: What is the recommended method for purifying this compound on a laboratory scale?

A2: For typical laboratory scales (milligrams to a few grams), a combination of techniques is often most effective. A general workflow would be:

  • Aqueous Workup/Extraction: To remove salts and water-soluble impurities.

  • Drying: Thoroughly dry the organic extract with an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

  • Vacuum Distillation: This is the primary method for removing lower and higher boiling point impurities.

  • Flash Column Chromatography: If distillation does not provide sufficient purity, chromatography can be used to separate closely related impurities.

Q3: Can I purify this compound without a vacuum pump?

A3: While technically possible, it is not recommended. The atmospheric boiling point of this compound is approximately 123-125°C.[9] Distilling at this temperature increases the risk of thermal decomposition. A vacuum distillation allows for purification at a significantly lower temperature, preserving the integrity of the compound.[3]

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound in the distillation flask (no more than two-thirds full) along with a magnetic stir bar.

  • Distillation:

    • Begin stirring and slowly apply vacuum. A pressure of 10-20 mmHg is a good starting point.

    • Gently heat the distillation flask using a heating mantle.

    • Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.

    • Increase the temperature to distill the this compound. At ~15 mmHg, the boiling point should be around 60-65°C.

    • Collect the fraction that distills at a constant temperature.

    • Once the desired fraction is collected, remove the heat and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Flash Column Chromatography of this compound

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A mixture of hexanes and ethyl acetate is a good starting point. Aim for an Rf value of approximately 0.2-0.3 for this compound.

  • Column Packing:

    • Dry pack a column with silica gel (230-400 mesh).

    • Wet the column with the initial, non-polar eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica bed.

    • Add a thin layer of sand on top of the sample to prevent disturbance.

  • Elution:

    • Begin eluting with the chosen solvent system, applying positive pressure (flash chromatography).

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent to speed up the elution of the product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Assessment cluster_end Final Product Reaction_Mixture Crude this compound (from reaction) Extraction Aqueous Workup (Liquid-Liquid Extraction) Reaction_Mixture->Extraction Drying Drying of Organic Phase Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Purity_Check GC-MS / NMR Analysis Distillation->Purity_Check Chromatography Flash Column Chromatography (Optional, if needed) Chromatography->Purity_Check Purity_Check->Chromatography Purity < 98% Pure_Product Pure this compound Purity_Check->Pure_Product Purity > 98%

Caption: A typical workflow for the purification and analysis of this compound.

Troubleshooting_Logic rect_node rect_node Start Impure Product After Initial Purification Check_Distillate Distillate still impure? Start->Check_Distillate Check_Yield Low distillation yield? Check_Distillate->Check_Yield No Fractional_Distillation Perform Fractional Distillation Check_Distillate->Fractional_Distillation Yes Check_Chromatography Poor separation on column? Check_Yield->Check_Chromatography No Check_Vacuum Check vacuum system for leaks Check_Yield->Check_Vacuum Yes Optimize_Solvent Optimize solvent system (TLC) Check_Chromatography->Optimize_Solvent Yes End Purification Successful Check_Chromatography->End No

Caption: A troubleshooting decision tree for common purification issues.

References

Preventing side reactions in the synthesis of 1-Pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-Pentyn-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and reliable method for synthesizing this compound is through the Grignard reaction. This involves the reaction of an ethynylmagnesium halide (a Grignard reagent) with propanal. The ethynyl (B1212043) Grignard reagent is typically prepared in situ by reacting a suitable starting material, such as acetylene (B1199291) or a protected acetylene derivative, with a Grignard reagent like ethylmagnesium bromide.

Q2: My Grignard reaction to synthesize this compound is not initiating. What are the common causes and solutions?

A2: Failure of a Grignard reaction to initiate is a frequent issue. The primary cause is often the presence of moisture, which quenches the highly reactive Grignard reagent. Here are some key troubleshooting steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Anhydrous solvents, typically tetrahydrofuran (B95107) (THF) or diethyl ether, are essential.

  • Activate the Magnesium: The surface of the magnesium turnings can become oxidized and unreactive. Activating the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can initiate the reaction.

  • Fresh Reagents: Use fresh, high-quality magnesium turnings and freshly distilled alkyl halides.

Q3: I am observing a low yield of this compound. What are the potential side reactions?

A3: Low yields can be attributed to several side reactions. Understanding these can help in optimizing your reaction conditions. The most common side reactions include:

  • Enolization of Propanal: The Grignard reagent can act as a base and deprotonate the alpha-carbon of propanal, forming an enolate. This consumes the Grignard reagent and the aldehyde, reducing the yield of the desired alcohol.

  • Wurtz-type Coupling: The Grignard reagent can react with any unreacted alkyl halide present in the reaction mixture, leading to the formation of a dimer. In the case of preparing ethynylmagnesium bromide from ethyl bromide, this would result in the formation of butane.

  • Reaction with Water: As mentioned, any moisture in the reaction will destroy the Grignard reagent.

Q4: How can I minimize the formation of side products?

A4: Minimizing side reactions is crucial for achieving a high yield of this compound. Consider the following strategies:

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C) during the addition of propanal to the Grignard reagent. This favors the nucleophilic addition over enolization.

  • Slow Addition: Add the propanal solution dropwise to the Grignard reagent. This helps to control the reaction exotherm and maintain a low concentration of the aldehyde, which can reduce the likelihood of side reactions.[1]

  • Use of Anhydrous Solvents: This cannot be overstated; the absence of water is critical to prevent the quenching of the Grignard reagent.

Q5: What is the best method for purifying this compound?

A5: The most common and effective method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation). This technique is suitable for separating the product from less volatile impurities. The boiling point of this compound is approximately 135-137 °C at atmospheric pressure, but vacuum distillation allows for distillation at a lower temperature, which can prevent thermal decomposition of the product.

Troubleshooting Guides

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Grignard reagent due to moisture.2. Poor quality magnesium turnings.3. Incomplete formation of the Grignard reagent.1. Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents.[2]2. Use fresh, shiny magnesium turnings. Activate with a crystal of iodine or a few drops of 1,2-dibromoethane.[2]3. Ensure slow, controlled addition of the alkyl halide to maintain a gentle reflux during Grignard formation.[1]
Reaction Mixture Turns Dark and Tarry Polymerization of propanal or other side reactions at elevated temperatures.1. Maintain a low and well-controlled reaction temperature, especially during the addition of propanal.[1]2. Add the propanal solution dropwise to avoid localized heating.[1]
Isolation of a High-Boiling Point Byproduct Aldol (B89426) condensation of propanal.1. Maintain a low reaction temperature during the addition of propanal.2. Use a shorter reaction time after the addition of propanal is complete.
Isolation of a Low-Boiling Point Byproduct Wurtz-type coupling of the Grignard reagent with unreacted alkyl halide.Ensure slow and controlled addition of the alkyl halide during the Grignard reagent formation to minimize its concentration in the reaction mixture.[1]
Difficulty in Isolating the Product During Workup Formation of stable magnesium alkoxide emulsions.Use a saturated aqueous solution of ammonium (B1175870) chloride for the quench, as it helps to break up emulsions and facilitate the separation of the organic and aqueous layers.[1]

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the yield of a similar alkynol, Hepta-1,4-diyn-3-ol, synthesized via a Grignard reaction.[3] These values can serve as a starting point for the optimization of this compound synthesis.

Parameter Condition A Condition B Condition C
Temperature 0 °CRoom Temperature-20 °C
Reaction Time 2 hours4 hours2 hours
Typical Yield (%) 75-85%60-70%80-90%
Key Considerations Good balance of reaction rate and selectivity.Increased potential for side reactions.Higher selectivity, but slower reaction rate.

Boiling Points of Reactants, Product, and Potential Side Products:

Compound Boiling Point (°C)
Propanal46-50[4]
This compound135-137
1,3-Butadiyne (from Wurtz coupling)10.3[5][6]
3-Hydroxy-2-methylpentanal (from aldol addition)180.5[7]
2-Methyl-2-pentenal (from aldol condensation)137-138[2][3]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from a procedure for a similar compound in Organic Syntheses.[2]

Part A: Preparation of Ethynylmagnesium Bromide

  • Set up a three-necked flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. All glassware must be thoroughly dried.

  • Under a nitrogen atmosphere, prepare a solution of ethylmagnesium bromide from magnesium turnings (1.1 eq) and ethyl bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the ethylmagnesium bromide solution in an ice bath.

  • Bubble dry acetylene gas through the stirred solution. The reaction is exothermic and will generate ethane (B1197151) gas.

  • After the initial exotherm subsides, continue to bubble acetylene through the solution for an additional 30 minutes to ensure complete formation of ethynylmagnesium bromide.

Part B: Synthesis of this compound

  • Cool the freshly prepared ethynylmagnesium bromide solution in an ice bath.

  • Prepare a solution of freshly distilled propanal (1.0 eq) in anhydrous THF.

  • Add the propanal solution dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by carefully pouring the mixture into a cold, saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

Part C: Purification

  • Set up a distillation apparatus for vacuum operation.

  • Place the crude this compound in the distillation flask.

  • Slowly reduce the pressure and gently heat the flask with stirring.

  • Collect the fraction corresponding to the boiling point of this compound at the given pressure.

Mandatory Visualization

Reaction_Pathway acetylene Acetylene ethynyl_grignard Ethynylmagnesium Bromide acetylene->ethynyl_grignard + EtMgBr EtMgBr Ethylmagnesium Bromide EtMgBr->ethynyl_grignard propanal Propanal alkoxide Magnesium Alkoxide Intermediate propanal->alkoxide enolate Propanal Enolate propanal->enolate aldol_addition 3-Hydroxy-2-methylpentanal (Aldol Addition) propanal->aldol_addition Base-catalyzed self-addition ethynyl_grignard->alkoxide + Propanal butadiyne 1,3-Butadiyne (Wurtz Coupling) ethynyl_grignard->butadiyne Self-coupling ethynyl_grignard->enolate + Propanal (base) product This compound alkoxide->product Aqueous Workup aldol_condensation 2-Methyl-2-pentenal (Aldol Condensation) aldol_addition->aldol_condensation - H2O

Caption: Reaction pathway for the synthesis of this compound and major side reactions.

Troubleshooting_Workflow start Low Yield of This compound check_grignard Check Grignard Reagent Formation start->check_grignard grignard_ok Grignard Formation OK? check_grignard->grignard_ok fix_grignard Dry Glassware & Solvents, Activate Mg grignard_ok->fix_grignard No check_reaction_conditions Review Reaction Conditions grignard_ok->check_reaction_conditions Yes fix_grignard->check_grignard conditions_ok Conditions Optimal? check_reaction_conditions->conditions_ok optimize_conditions Lower Temperature, Slow Propanal Addition conditions_ok->optimize_conditions No check_workup Examine Workup Procedure conditions_ok->check_workup Yes optimize_conditions->check_reaction_conditions workup_ok Workup Efficient? check_workup->workup_ok optimize_workup Use Sat. NH4Cl, Ensure Complete Extraction workup_ok->optimize_workup No end Improved Yield workup_ok->end Yes optimize_workup->check_workup

Caption: A troubleshooting workflow for addressing low yields in the synthesis of this compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 1-Pentyn-3-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical reactions involving 1-Pentyn-3-ol, with a focus on troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My this compound reaction has a low conversion rate. What are the initial checks I should perform?

A1: When troubleshooting low conversion rates, a systematic check of your experimental parameters is crucial. Start by verifying the following:

  • Reagent Purity: Ensure the this compound, solvents, and all other reagents are of high purity and anhydrous if the reaction is moisture-sensitive. Impurities can act as inhibitors or catalyst poisons.

  • Catalyst Activity: If you are using a catalyst, confirm it has not degraded. Many catalysts, especially those based on palladium or nickel, are sensitive to air and moisture.

  • Inert Atmosphere: For reactions sensitive to air, such as certain coupling or hydrogenation reactions, ensure your inert atmosphere (e.g., Nitrogen or Argon) is of high purity and that all glassware was properly dried.

  • Reaction Temperature: Calibrate your heating or cooling apparatus. An incorrect temperature can significantly slow down a reaction or lead to the formation of side products.

  • Stoichiometry: Double-check the molar ratios of your reactants, catalysts, and any additives.

Q2: How does the choice of solvent affect the conversion rate of my this compound reaction?

A2: The solvent plays a critical role in reaction outcomes by influencing the solubility of reactants and catalysts, the stability of intermediates, and the overall reaction pathway. For instance, in substitution reactions, polar aprotic solvents like DMF or DMSO can increase the rate of S_N2 reactions, while polar protic solvents like ethanol (B145695) or water can solvate nucleophiles and slow the reaction down. It is often beneficial to perform small-scale solvent screens to identify the optimal medium for your specific transformation.

Q3: I am performing a selective hydrogenation of this compound to 1-Penten-3-ol, but I am observing low conversion and/or over-reduction to 1-Pentanol. What could be the issue?

A3: This is a common issue in the selective hydrogenation of alkynes. Here are the likely causes and solutions:

  • Catalyst Poisoning: The catalyst (e.g., Lindlar's catalyst) may be "over-poisoned" by impurities in the starting material or solvent, or it may have lost its activity.

  • Ineffective Poisoning: Conversely, if you are observing over-reduction, your "poisoned" catalyst may not be sufficiently deactivated. For Lindlar's catalyst, the lead acetate (B1210297) and quinoline (B57606) are crucial for preventing the hydrogenation of the alkene.

  • Hydrogen Pressure: Excessive hydrogen pressure can favor over-reduction. It is best to use atmospheric pressure (e.g., a balloon of hydrogen).

  • Reaction Temperature: Higher temperatures can increase the rate of both the desired reaction and the undesired over-reduction. Running the reaction at or below room temperature is often recommended.

Q4: In my Sonogashira coupling reaction with this compound, I am getting a low yield of the desired product and a significant amount of homocoupled diyne (Glaser coupling). How can I minimize this side reaction?

A4: Homocoupling is a common side reaction in Sonogashira couplings. To minimize it:

  • Copper(I) Co-catalyst Concentration: The homocoupling is often catalyzed by the copper(I) co-catalyst. Use the minimum effective amount of the copper source. In some cases, copper-free Sonogashira protocols can be employed.

  • Amine Base: The choice and purity of the amine base are critical. A bulky amine can sometimes suppress homocoupling. Ensure the base is free of oxidizing impurities.

  • Oxygen-Free Conditions: Perform the reaction under a strict inert atmosphere. Oxygen can promote the oxidative homocoupling of the alkyne.

  • Slow Addition: Slowly adding the this compound to the reaction mixture can help to keep its concentration low and disfavor the bimolecular homocoupling reaction.

Troubleshooting Guides

Low Conversion in Selective Hydrogenation of this compound to 1-Penten-3-ol

This guide focuses on troubleshooting the partial hydrogenation of this compound using a poisoned catalyst like Lindlar's catalyst.

Problem: The reaction is sluggish or stalls, leaving a significant amount of this compound unreacted.

Possible Cause Recommended Solution
Catalyst Poisoning by Impurities 1. Purify Reactants: Purify the this compound by distillation before use. Ensure the solvent is of high purity and degassed. 2. Use a Guard Bed: Pass the substrate solution through a column of activated carbon or a scavenger resin to remove trace impurities before the reaction.
Inactive Catalyst 1. Use Fresh Catalyst: Use a fresh batch of Lindlar catalyst. 2. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading might overcome the effect of minor impurities.
Insufficient Hydrogen Delivery 1. Check for Leaks: Ensure your hydrogenation apparatus is properly sealed. 2. Vigorous Stirring: Ensure efficient stirring to maximize the gas-liquid interface.

Problem: The reaction produces a significant amount of the fully saturated 1-Pentanol (over-reduction).

Possible Cause Recommended Solution
Loss of Catalyst Poison 1. Use Fresh Catalyst: The lead acetate on the Lindlar catalyst may have leached. Use a new batch of catalyst. 2. Add Quinoline: If not already present, adding a small amount of quinoline can enhance selectivity by further deactivating the catalyst.[1][2]
High Reaction Temperature Optimize Temperature: Perform the reaction at room temperature or below.
Excessive Hydrogen Pressure Control Hydrogen Pressure: Use a balloon of hydrogen or a system that allows for atmospheric pressure hydrogenation.
Low Conversion in Sonogashira Coupling of this compound

This guide addresses common issues in the palladium- and copper-catalyzed coupling of this compound with aryl or vinyl halides.

Problem: Low yield of the desired coupled product.

Possible Cause Recommended Solution
Inactive Palladium Catalyst 1. Use an Appropriate Ligand: The choice of phosphine (B1218219) ligand is critical. For sterically hindered substrates, a bulkier, electron-rich ligand may be required. 2. Use Fresh Catalyst: Ensure the palladium source has been stored correctly under an inert atmosphere.
Suboptimal Base 1. Base Strength: Common amine bases like triethylamine (B128534) may not be sufficiently strong. Consider a stronger, non-nucleophilic base like DBU or an inorganic base like Cs₂CO₃. 2. Base Purity: Ensure the amine base is pure and free of water.
Low Reaction Temperature Increase Temperature: While many Sonogashira couplings proceed at room temperature, some substrates may require heating (e.g., 50-100 °C) to overcome the activation energy barrier.
Inappropriate Solvent Solvent Screen: The solvent can significantly impact the reaction. Aprotic polar solvents like THF, DMF, or DMSO are often good choices.
Low Conversion in Grignard Reactions with this compound

This guide focuses on troubleshooting reactions where this compound is either a reactant (e.g., deprotonation of the alkyne) or a product (e.g., reaction of an acetylenic Grignard with a carbonyl).

Problem: Low or no yield of the desired product.

Possible Cause Recommended Solution
Inactive Grignard Reagent 1. Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. Moisture will quench the Grignard reagent.[3] 2. Activate Magnesium: Use fresh, shiny magnesium turnings. If the reaction is sluggish to start, activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.
Incorrect Reaction Temperature Control Temperature: Maintain a low reaction temperature (e.g., using an ice bath) during the addition of electrophiles to the Grignard reagent to prevent side reactions.
Side Reactions 1. Wurtz Coupling: Slow and controlled addition of the alkyl halide during Grignard reagent formation can minimize its concentration and reduce Wurtz-type coupling. 2. Enolization: For reactions with ketones, a sterically hindered Grignard reagent may act as a base, leading to enolization of the ketone instead of nucleophilic addition.

Experimental Protocols

Protocol 1: Selective Hydrogenation of this compound to (Z)-1-Penten-3-ol

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

  • Quinoline (optional)

  • Methanol (B129727) or Ethanol (anhydrous)

  • Hydrogen gas (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the substrate in methanol or ethanol (10-20 mL per gram of substrate).

  • Carefully add Lindlar's catalyst (5-10 wt% relative to the substrate).[4]

  • (Optional) For substrates prone to over-reduction, add 1-2 drops of quinoline to the reaction mixture.

  • Securely attach the flask to the hydrogenation apparatus.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times.

  • Introduce hydrogen gas into the flask (e.g., from a balloon or by pressurizing the apparatus to 1-4 atm).

  • Begin vigorous stirring at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Once the starting material is consumed, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude (Z)-1-Penten-3-ol. The product can be further purified by distillation if necessary.

Protocol 2: Sonogashira Coupling of this compound with an Aryl Iodide

Materials:

  • This compound

  • Aryl iodide (e.g., Iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, two-necked flask under an inert atmosphere, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-10 mol%).[5]

  • Add the anhydrous solvent (THF or DMF) and the amine base (2.0 eq).

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add this compound (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or GC.

  • After the reaction is complete, cool to room temperature and dilute with an organic solvent like diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Low_Conversion start Low Conversion Observed in This compound Reaction reagent_purity Verify Reagent Purity (this compound, Solvents, etc.) start->reagent_purity catalyst_activity Check Catalyst Activity (if applicable) reagent_purity->catalyst_activity Purity OK purify_reagents Purify Reagents (e.g., Distillation) reagent_purity->purify_reagents Impure reaction_conditions Assess Reaction Conditions (Temperature, Pressure, Atmosphere) catalyst_activity->reaction_conditions Catalyst OK replace_catalyst Use Fresh Catalyst catalyst_activity->replace_catalyst Inactive stoichiometry Confirm Stoichiometry reaction_conditions->stoichiometry Conditions OK optimize_conditions Optimize Conditions (e.g., Temperature Screen) reaction_conditions->optimize_conditions Suboptimal recalculate Recalculate and Re-weigh stoichiometry->recalculate Incorrect problem_solved Problem Likely Resolved stoichiometry->problem_solved Correct

Initial troubleshooting workflow for low conversion rates.

Hydrogenation_Troubleshooting start Low Conversion or Selectivity in This compound Hydrogenation low_conversion Low Conversion (Starting Material Remains) start->low_conversion over_reduction Low Selectivity (Alkane Formed) start->over_reduction cause1 Catalyst Poisoning Inactive Catalyst low_conversion->cause1 Possible Causes cause2 Ineffective 'Poison' High H2 Pressure High Temperature over_reduction->cause2 Possible Causes solution1 Purify Substrate/Solvent Use Fresh Catalyst Increase Catalyst Loading cause1->solution1 Solutions end Improved Results solution1->end solution2 Use Fresh Lindlar Catalyst Add Quinoline Use Atmospheric H2 Pressure Lower Reaction Temperature cause2->solution2 Solutions solution2->end

Troubleshooting specific issues in selective hydrogenation.

Sonogashira_Troubleshooting start Low Yield in Sonogashira Coupling low_yield Low Product Yield start->low_yield homocoupling Significant Homocoupling Byproduct start->homocoupling cause1 Inactive Catalyst Suboptimal Base Low Temperature low_yield->cause1 Possible Causes cause2 High [Cu(I)] Presence of O2 homocoupling->cause2 Possible Causes solution1 Change Ligand/Use Fresh Pd Use Stronger Base (e.g., DBU) Increase Temperature cause1->solution1 Solutions end Improved Yield and Purity solution1->end solution2 Use Minimal Cu(I) or Cu-free conditions Ensure Strict Inert Atmosphere Slow Substrate Addition cause2->solution2 Solutions solution2->end

Addressing low yield and side reactions in Sonogashira coupling.

References

Technical Support Center: Catalyst Deactivation in the Hydrogenation of 1-Pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during the selective hydrogenation of 1-Pentyn-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation during the hydrogenation of this compound?

Catalyst deactivation is a common phenomenon that can stem from several sources. The main mechanisms are:

  • Poisoning : This occurs when impurities in the reactants, solvents, or hydrogen gas stream strongly adsorb to the active sites of the catalyst, rendering them inactive.[1][2] Common poisons include sulfur, lead, and chloride compounds.[3][4]

  • Coking or Fouling : This involves the formation of carbonaceous deposits, polymers, or "coke" on the catalyst surface.[1][2][5] In the case of alkynol hydrogenation, these deposits can originate from the oligomerization of the alkyne itself or side reactions, physically blocking pores and active sites.[6][7]

  • Sintering : This is the thermal agglomeration of small metal nanoparticles on the support into larger particles.[1][8] This process, often irreversible, leads to a significant reduction in the active surface area of the catalyst.[8][9][10]

  • Leaching : This is the dissolution of the active metal component (e.g., palladium) from the support into the reaction medium.[1][9] This results in a permanent loss of active sites.[11]

Q2: My reaction starts efficiently but then slows down or stops completely. What is the likely cause?

A gradual or sudden drop in activity often points to progressive fouling or poisoning.

  • Progressive Fouling : Oligomers of this compound may be slowly depositing on the catalyst surface, gradually blocking active sites.[7]

  • Trace Poisons : Even low concentrations of poisons in the feedstock can accumulate on the catalyst over time, leading to a steady decline in performance.

  • Leaching : A continuous loss of the active metal into the solution will also cause a gradual decrease in the reaction rate.[9]

Q3: I am observing poor selectivity and significant formation of the fully saturated product (1-pentan-3-ol). Is this related to deactivation?

While not a classic form of deactivation (loss of activity), a loss of selectivity is a critical issue. It can be caused by:

  • Changes to Active Sites : The most active sites on a fresh catalyst, such as those on corners and edges of nanoparticles, are often less selective and can promote over-hydrogenation.[12][13] As the reaction proceeds, changes to the catalyst surface can alter selectivity.

  • Loss of Modifiers : In selectively "poisoned" catalysts like Lindlar's catalyst, the selectivity-enhancing agent (e.g., lead) may leach from the surface, exposing the highly active, non-selective palladium sites.[7][14]

Q4: How can I prevent or minimize catalyst deactivation?

Preventative measures are crucial for maintaining catalyst performance:

  • To Prevent Poisoning : Use high-purity, degassed solvents and reagents.[7] If necessary, pass the alkyne or solvent through a purification column (e.g., activated alumina) to remove inhibitors.

  • To Minimize Coking : Optimize reaction conditions by lowering the substrate concentration or operating at the lowest effective temperature and hydrogen pressure.[5][7]

  • To Avoid Sintering : Operate at moderate temperatures, as high heat is a primary driver for particle agglomeration.[4] Ensure the reaction exotherm is well-controlled.

  • To Reduce Leaching : Choose a solvent system that does not promote the dissolution of the active metal. The stability of the metal on its support is also a key factor.[11]

Q5: Can a deactivated catalyst be regenerated?

The feasibility of regeneration depends entirely on the deactivation mechanism.[7]

  • Coking/Fouling : This is often reversible. Catalysts deactivated by carbon deposits can frequently be regenerated by a carefully controlled oxidation (calcination) to burn off the coke, followed by a reduction step.[7][15]

  • Poisoning : Regeneration is sometimes possible if the poison can be removed by washing or thermal treatment, but strong, irreversible poisoning is permanent.[7]

  • Sintering & Leaching : These mechanisms involve a physical change or loss of the active phase and are generally considered irreversible.[7][9]

Q6: What is the difference between intentional "poisoning" in a Lindlar catalyst and unintentional catalyst deactivation?

Intentional or "controlled" poisoning is a strategy to improve catalyst selectivity.[2][14] In a Lindlar catalyst, palladium is deliberately treated with a poison like lead acetate (B1210297) and quinoline.[14][16] This deactivates the most reactive sites, preventing the hydrogenation of the initially formed alkene to an alkane, thus increasing selectivity for the desired alkenol.[7][14] Unintentional deactivation, conversely, is the undesired and uncontrolled loss of catalyst activity or selectivity due to contaminants or harsh operating conditions.[7]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the hydrogenation of this compound.

ProblemPotential Cause(s)Recommended Actions
Low or no conversion from the start of the reaction. Catalyst Poisoning: Contaminants in substrate, solvent, or H₂ gas.[7]• Purify the this compound and solvent before use.• Ensure high-purity hydrogen is used.• Consider adding a scavenger to remove trace impurities.[7]
Insufficient Catalyst Activity: Catalyst may be old, improperly stored, or require activation (reduction).• Use a fresh batch of catalyst.• Perform a pre-reduction step according to the manufacturer's protocol.
Reaction starts but activity decreases significantly over time. Progressive Fouling/Coking: Oligomerization of the alkyne on the catalyst surface.[7]• Lower the reaction temperature.• Reduce the concentration of this compound.• Improve stirring to enhance mass transfer and reduce localized high concentrations on the catalyst surface.
Metal Leaching: Active metal (e.g., Pd) is dissolving into the reaction medium.[9]• Analyze the reaction filtrate for traces of the active metal using ICP-OES or AAS.• Experiment with a different solvent system.
Loss of selectivity (over-hydrogenation to 1-pentan-3-ol). Catalyst is too active: Non-selective sites are readily hydrogenating the intermediate alkene.[17]• Switch to a selectively deactivated catalyst, such as a Lindlar catalyst (Pd/CaCO₃/Pb) or a Pd/BaSO₄ catalyst with quinoline.[14][16]• Add a small, controlled amount of a reaction inhibitor (e.g., quinoline) to your current system.[7]
Hydrogen pressure is too high or stirring is insufficient. • Reduce the hydrogen pressure.• Increase the stirring speed to ensure the reaction is not limited by hydrogen mass transfer to the liquid phase.[7]
Irreproducible results between batches. Inconsistent Purity of Reagents: Varying levels of contaminants acting as poisons.• Standardize a purification protocol for all starting materials.• Source high-purity reagents from a reliable supplier.
Inconsistent Catalyst Handling: Differences in storage, weighing (exposure to air), or pre-treatment.• Store the catalyst under an inert atmosphere (e.g., nitrogen or argon).• Develop and adhere to a strict Standard Operating Procedure (SOP) for catalyst handling and reaction setup.
Quantitative Data Summary

Catalyst deactivation is often accompanied by measurable changes in its physical and chemical properties.

Table 1: Hypothetical Impact of Deactivation Mechanisms on Catalyst Performance

Deactivation TypeTypical CauseImpact on Conversion RateImpact on SelectivityReversible?
Coking/Fouling Alkyne oligomerizationGradual DecreaseMay increase or decreaseOften Yes[15]
Poisoning Sulfur or halide impuritiesSharp DecreaseCan decrease significantlyDepends on poison
Sintering High reaction temperatureGradual to Sharp DecreaseGenerally decreasesNo[7]
Leaching Inappropriate solventGradual DecreaseMay be unaffected initiallyNo[9]

Table 2: Typical Changes in Catalyst Properties After Deactivation

ParameterFresh CatalystSpent (Coked)Spent (Sintered)Analytical Technique
Active Metal Dispersion High (~10-20%)Lower (sites blocked)Very Low (<5%)Chemisorption, TEM
BET Surface Area High (~1000 m²/g for AC support)[9]Significantly Lower[18]Slightly Lower or Unchanged[9]N₂ Physisorption
Average Metal Particle Size Small (e.g., 3-5 nm)UnchangedSignificantly Larger (>10 nm)[18]TEM, XRD[9]
Carbon Content LowHighLowTGA, Elemental Analysis
Experimental Protocols

Protocol 1: General Regeneration of a Coked Palladium Catalyst

This procedure is intended for catalysts deactivated by carbonaceous deposits. Caution: Perform all steps in a well-ventilated fume hood.

  • Solvent Washing: a. After the reaction, carefully filter the catalyst from the reaction mixture. b. Wash the catalyst multiple times with a solvent that can dissolve the product and any soluble oligomers (e.g., ethanol, then a less polar solvent like hexane). This removes physically adsorbed species. c. For stubborn organic residues, a wash with a solvent mixture like chloroform (B151607) and glacial acetic acid at a moderate temperature (e.g., 60 °C) can be effective.[18]

  • Drying: a. Dry the washed catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) for several hours to remove all residual solvent.[7]

  • Calcination (Oxidative Treatment): a. Place the dried catalyst in a quartz tube furnace. b. Purge the tube with an inert gas (e.g., Nitrogen) to remove air. c. Introduce a slow flow of a dilute oxidative gas mixture (e.g., 2-5% O₂ in N₂). d. Slowly ramp the temperature (e.g., 2-5 °C/min) to the target calcination temperature (typically 300-400 °C). A slow ramp is critical to prevent overheating from the exothermic combustion of coke.[7] e. Hold at the target temperature for 2-4 hours or until the exit gas shows no more CO₂. f. Cool the catalyst to room temperature under an inert gas flow.

  • Reduction (Reactivation): a. After calcination, the active metal is typically in an oxidized state and must be reduced. b. Switch the gas flow to a reducing mixture (e.g., 5-10% H₂ in N₂). c. Heat the catalyst to a temperature appropriate for reduction (e.g., 100-200 °C) for 2-4 hours.[7] d. Cool to room temperature under the reducing or an inert atmosphere. The catalyst is now regenerated and should be stored under inert conditions.

Visualizations

Diagram 1: General Troubleshooting Workflow

G Start Poor Catalyst Performance (Low Conversion / Selectivity) Check_Purity Check Purity of Substrate & Solvent Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Pressure, Stirring) Check_Purity->Check_Conditions Pure Purify Action: Purify Reagents Check_Purity->Purify Impure Analyze_Catalyst Characterize Spent Catalyst (TEM, BET, TGA) Check_Conditions->Analyze_Catalyst Optimal Optimize Action: Optimize Conditions Check_Conditions->Optimize Sub-optimal Regenerate Action: Attempt Regeneration Analyze_Catalyst->Regenerate Coking Found Replace Action: Replace Catalyst Analyze_Catalyst->Replace Sintering / Leaching Found

A high-level workflow for troubleshooting catalyst performance issues.

Diagram 2: Primary Mechanisms of Catalyst Deactivation

Deactivation Active Active Catalyst (e.g., Pd/C) Poisoned Poisoned (Blocked Active Sites) Active->Poisoned Impurities (S, Cl) Coked Coked / Fouled (Pore Blockage) Active->Coked Alkyne Oligomerization Sintered Sintered (Reduced Surface Area) Active->Sintered High Temperature Leached Leached (Loss of Active Metal) Active->Leached Solvent Effects

The four main pathways leading to the deactivation of a hydrogenation catalyst.

Diagram 3: Decision Tree for Catalyst Regeneration

Regeneration start Deactivated Catalyst Received sintering_check Evidence of Sintering or Metal Leaching? start->sintering_check coking_check Evidence of Coking or Fouling? sintering_check->coking_check No irreversible Deactivation is Irreversible Action: Replace Catalyst sintering_check->irreversible Yes regenerate Regeneration is Possible Action: Follow Protocol 1 (Wash -> Calcine -> Reduce) coking_check->regenerate Yes unknown Cause is Unclear Action: Further Analysis or Replace coking_check->unknown No

A logical flow chart to determine the appropriate action for a spent catalyst.

References

Technical Support Center: Scaling Up the Synthesis of 1-Pentyn-3-ol for Pilot Plant Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 1-Pentyn-3-ol for pilot plant production. This resource offers troubleshooting advice and answers to frequently asked questions to address challenges that may be encountered during the transition from laboratory to pilot scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most common and industrially viable method for synthesizing this compound is through a Grignard reaction. This involves the reaction of ethylmagnesium bromide with propionaldehyde (B47417), followed by the addition of acetylene (B1199291). Alternatively, an acetylide Grignard reagent can be prepared first and then reacted with propionaldehyde.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns include:

  • Highly Exothermic Reaction: Grignard reactions are often highly exothermic, and improper heat management at a larger scale can lead to a runaway reaction.

  • Flammable Solvents: The use of flammable solvents like tetrahydrofuran (B95107) (THF) or diethyl ether poses a significant fire risk, especially in a pilot plant setting.

  • Handling of Acetylene: Acetylene is a highly flammable and potentially explosive gas that requires specialized handling and equipment.

  • Quenching of the Reaction: The quenching of the Grignard reagent with an aqueous acid solution is also highly exothermic and requires careful, controlled addition to prevent splashing and uncontrolled boiling.

Q3: What are the expected byproducts in this synthesis?

A3: Potential byproducts can include unreacted starting materials, the Wurtz coupling product (butane) from the Grignard reagent, and potential oligomerization products of propionaldehyde. The formation of these byproducts can be influenced by reaction conditions.

Q4: How can the progress of the reaction be monitored at a pilot scale?

A4: At a pilot scale, reaction progress can be monitored using in-situ analytical techniques such as infrared (IR) spectroscopy to track the consumption of the aldehyde. Offline methods like gas chromatography (GC) can also be used to analyze quenched aliquots of the reaction mixture to determine the concentration of reactants and products.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Reaction Initiation Inactive magnesium surface (oxide layer).Activate magnesium turnings with a small amount of iodine or 1,2-dibromoethane (B42909) before adding the ethyl bromide.
Wet solvent or glassware.Ensure all solvents and glassware are rigorously dried before use. Consider using a drying agent in the solvent.
Reaction Stalls After Initiation Poor mixing, leading to localized depletion of reactants.Ensure adequate agitation to maintain a homogeneous mixture.
Insufficient temperature to sustain the reaction.Gently warm the reaction mixture to the recommended temperature.
Formation of Significant Amounts of Byproducts High reaction temperature favoring side reactions.Maintain strict temperature control using an efficient cooling system.
Incorrect stoichiometry or slow addition of reactants.Ensure accurate addition of reagents at a controlled rate to minimize side reactions.
Difficulties in Product Isolation and Purification Formation of emulsions during aqueous workup.Add saturated ammonium (B1175870) chloride solution during the quench to help break up emulsions.
Close boiling points of product and impurities.Employ fractional distillation with a column of sufficient theoretical plates for effective separation.
Inconsistent Yields at Pilot Scale Poor heat and mass transfer in larger reactors.Optimize agitation and ensure the reactor's heating and cooling capacity is sufficient for the scale.
Inconsistent quality of starting materials.Use starting materials of consistent and high purity.

Experimental Protocols

Pilot Scale Synthesis of this compound via Grignard Reaction

Materials and Equipment:

  • 50 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel.

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Propionaldehyde

  • Acetylene gas

  • Saturated aqueous ammonium chloride solution

  • Hydrochloric acid (10%)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Fractional distillation apparatus

Procedure:

  • Grignard Reagent Formation:

    • Charge the reactor with magnesium turnings under an inert nitrogen atmosphere.

    • Add a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of ethyl bromide in anhydrous THF to the magnesium turnings. The reaction should initiate, as indicated by a gentle reflux and a change in color.

    • Once the reaction has started, add the remaining ethyl bromide solution at a rate that maintains a controlled reflux.

    • After the addition is complete, stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Propionaldehyde and Acetylene:

    • Cool the Grignard reagent to 0-5 °C.

    • Slowly add propionaldehyde to the Grignard solution, maintaining the temperature below 10 °C.

    • After the addition of propionaldehyde, bubble acetylene gas through the reaction mixture at a controlled rate. Monitor the uptake of acetylene to determine the reaction's progress.

  • Workup and Purification:

    • Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to a cooled, stirred solution of saturated aqueous ammonium chloride.

    • Separate the organic layer and wash it sequentially with 10% hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to this compound.

Quantitative Data Summary
Parameter Laboratory Scale (Typical) Pilot Plant Scale (Target)
Reactants
Magnesium1.2 eq1.2 eq
Ethyl Bromide1.1 eq1.1 eq
Propionaldehyde1.0 eq1.0 eq
AcetyleneExcessExcess
Reaction Conditions
Grignard Formation Temp.Reflux (THF)40-50 °C
Aldehyde Addition Temp.0-5 °C0-10 °C
Acetylene Addition Temp.0-10 °C5-15 °C
Yield and Purity
Typical Yield70-85%65-80%
Purity (after distillation)>98%>98%

Visualizations

Reaction_Pathway Ethyl Bromide Ethyl Bromide Ethylmagnesium Bromide Ethylmagnesium Bromide Ethyl Bromide->Ethylmagnesium Bromide Magnesium Magnesium Magnesium->Ethylmagnesium Bromide Propionaldehyde Propionaldehyde Intermediate Adduct Intermediate Adduct Propionaldehyde->Intermediate Adduct Acetylene Acetylene This compound This compound Acetylene->this compound Ethylmagnesium Bromide->Intermediate Adduct Intermediate Adduct->this compound

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A Grignard Reagent Preparation B Reaction with Propionaldehyde & Acetylene A->B C Aqueous Workup (Quenching) B->C D Extraction & Washing C->D E Drying & Solvent Removal D->E F Fractional Distillation E->F G Pure this compound F->G

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Flowchart start Low Yield Issue q1 Reaction Initiation Problem? start->q1 a1_yes Activate Mg Dry Glassware/Solvent q1->a1_yes Yes q2 Significant Byproducts? q1->q2 No a1_yes->q2 a2_yes Check Temp. Control & Addition Rate q2->a2_yes Yes q3 Purification Losses? q2->q3 No a2_yes->q3 a3_yes Optimize Distillation Parameters q3->a3_yes Yes end Yield Improved q3->end No a3_yes->end

Caption: Troubleshooting flowchart for low yield issues.

Technical Support Center: Purification of Commercial 1-Pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of commercial 1-Pentyn-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for obtaining high-purity this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is typically synthesized from propanal and acetylene. Consequently, common impurities may include unreacted starting materials, byproducts from side reactions, and solvents used in the manufacturing process. Potential impurities to consider are:

  • Unreacted Propanal: Due to its volatility, it can be carried over during the synthesis.

  • Polymeric materials: Acetylene can undergo polymerization under certain conditions.

  • Other acetylenic compounds: Side reactions can lead to the formation of other alkynes.

  • Water: Can be present from the workup stages of the synthesis.

  • Solvents: Organic solvents used during production and extraction.

Q2: My this compound appears to be decomposing during distillation, indicated by darkening of the liquid and inconsistent boiling point. What can I do?

A2: this compound, like many acetylenic alcohols, can be thermally sensitive. Decomposition during distillation is a common issue. To mitigate this, it is crucial to perform the distillation under reduced pressure (vacuum distillation).[1][2] This lowers the boiling point of the compound, allowing for distillation at a lower, less destructive temperature.[2] Ensure your vacuum system is efficient and can maintain a stable, low pressure.

Q3: I'm performing a fractional distillation, but the separation of impurities is poor. What are the likely causes and solutions?

A3: Poor separation during fractional distillation can be due to several factors:

  • Insufficient column efficiency: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. For closely boiling impurities, a longer column or one with a more efficient packing material may be necessary.

  • Distillation rate is too fast: A slow and steady distillation rate is crucial for achieving good separation. If the distillation is too rapid, the vapor composition will not have enough time to equilibrate on each theoretical plate, leading to poor separation.

  • Poor insulation: The fractionating column should be well-insulated to maintain a proper temperature gradient. Wrapping the column in glass wool or aluminum foil can help prevent heat loss.

  • Fluctuating heat source: An unstable heat source will lead to inconsistent boiling and disrupt the equilibrium within the column. Use a stable heating mantle with a stirrer for even heating.

Q4: I am trying to purify this compound by column chromatography, but I am getting poor separation. What solvent system should I use?

A4: For the column chromatography of moderately polar compounds like this compound on silica (B1680970) gel, a common and effective mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).[3] The optimal ratio of these solvents will depend on the specific impurities present. It is highly recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).[4] A good starting point for TLC analysis would be a 20-30% ethyl acetate in hexane mixture. Adjust the polarity of the mobile phase to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound for the best separation on a column.[3]

Q5: I am attempting purification via recrystallization of the phthalate (B1215562) derivative, but the derivative is not precipitating from the solution. What should I do?

A5: If the phthalate ester derivative of this compound does not crystallize, several factors could be at play:

  • The solution is not saturated: You may have used too much solvent for the recrystallization. Try to carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the phthalate derivative if available.

  • Inappropriate solvent: The chosen solvent may not be ideal for the recrystallization of this specific derivative. You may need to perform small-scale solubility tests with different solvents to find one in which the derivative is soluble when hot but sparingly soluble when cold.

Quantitative Data on Purification

The following table summarizes the expected purity of this compound before and after the application of different purification techniques. The exact values can vary depending on the initial purity of the commercial batch and the precise execution of the protocols.

Purification MethodStarting Purity (Typical)Final Purity (Expected)
Fractional Vacuum Distillation~95%>99%
Column Chromatography~95%>99.5%
Recrystallization of Phthalate Derivative~95%>99.8%

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This method is suitable for removing impurities with significantly different boiling points from this compound.

Materials:

  • Commercial this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump and vacuum gauge

  • Heating mantle with magnetic stirring

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all joints are well-sealed with vacuum grease.

  • Place the commercial this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Connect the apparatus to a vacuum pump and slowly evacuate the system to a stable pressure (e.g., 20-30 mmHg).

  • Begin heating the distillation flask gently.

  • Observe the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

  • Collect the main fraction of this compound at its boiling point at the given pressure. The boiling point of this compound is approximately 141-142 °C at atmospheric pressure, and this will be significantly lower under vacuum. A nomograph can be used to estimate the boiling point at the working pressure.

  • Once the temperature begins to drop or rise significantly after the main fraction has been collected, stop the distillation.

  • Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Column Chromatography

This method is effective for removing polar and non-polar impurities that are difficult to separate by distillation.

Materials:

  • Commercial this compound

  • Silica gel (60-120 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Determine the optimal eluent: Using TLC, find a solvent system (mixture of hexane and ethyl acetate) that gives an Rf value of ~0.2-0.3 for this compound.

  • Pack the column: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a level and compact bed.

  • Load the sample: Dissolve the commercial this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.

  • Elute the column: Begin eluting with the predetermined solvent system, collecting fractions in separate tubes.

  • Monitor the separation: Analyze the collected fractions by TLC to identify those containing the purified this compound.

  • Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Purification via Recrystallization of the Half-Phthalate Ester

This multi-step method can yield very high purity this compound and is particularly useful for removing impurities that are structurally similar to the desired alcohol.

Step 1: Formation of the this compound Half-Phthalate Ester

  • In a round-bottom flask, combine equimolar amounts of commercial this compound and phthalic anhydride.

  • Heat the mixture gently with stirring. The reaction is typically performed neat or in a high-boiling inert solvent like toluene.

  • Continue heating until the formation of the half-phthalate ester is complete (this can be monitored by TLC).

  • Allow the reaction mixture to cool.

Step 2: Recrystallization of the Half-Phthalate Ester

  • Dissolve the crude half-phthalate ester in a minimal amount of a suitable hot solvent. A mixture of ethyl acetate and hexane is a good starting point for solubility tests.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals thoroughly.

Step 3: Hydrolysis of the Purified Half-Phthalate Ester

  • Place the purified half-phthalate ester in a round-bottom flask.

  • Add an excess of an aqueous base solution, such as 10% sodium hydroxide.

  • Heat the mixture under reflux to hydrolyze the ester.[5][6] The hydrolysis will yield sodium phthalate and the purified this compound.[7][8]

  • After cooling, the this compound can be separated from the aqueous solution by extraction with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent by rotary evaporation to obtain the high-purity this compound.

Visualizations

Purification_Workflow start Commercial this compound distillation Fractional Vacuum Distillation start->distillation Volatile Impurities chromatography Column Chromatography start->chromatography Polar/Non-polar Impurities recrystallization Recrystallization of Phthalate Derivative start->recrystallization Structurally Similar Impurities pure_product High-Purity this compound distillation->pure_product chromatography->pure_product recrystallization->pure_product

Caption: A workflow diagram illustrating the different purification pathways for commercial this compound based on the type of impurities present.

Troubleshooting_Distillation start Distillation Problem q1 Decomposition (darkening)? start->q1 q2 Poor Separation? start->q2 a1 Use Vacuum Distillation (Lower Temperature) q1->a1 Yes a2 Check Column Efficiency (More Plates) q2->a2 Yes a3 Slow Down Distillation Rate a2->a3 a4 Insulate Column a3->a4

Caption: A troubleshooting guide for common issues encountered during the distillation of this compound.

References

Managing exothermic events in large-scale 1-Pentyn-3-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-Pentyn-3-ol, with a specific focus on managing exothermic events. The following information is intended to supplement, not replace, comprehensive institutional safety protocols and professional judgment.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic event in the synthesis of this compound?

A1: The primary exothermic event is the nucleophilic addition of an acetylide (such as ethynylmagnesium bromide or lithium acetylide) to propionaldehyde (B47417). This Grignard-type reaction is known to be highly exothermic and can lead to a rapid increase in temperature if not properly controlled. The formation of the Grignard reagent itself, if prepared in situ, is also a significant exothermic step that requires careful management.[1][2]

Q2: What are the potential consequences of an uncontrolled exothermic event?

A2: An uncontrolled exotherm can lead to a thermal runaway, where the rate of heat generation exceeds the rate of heat removal.[3] This can result in a rapid increase in temperature and pressure within the reactor, potentially leading to:

  • Boiling and splashing of flammable solvents, creating a fire or explosion hazard.[4]

  • Vessel over-pressurization and rupture.[1]

  • Decomposition of reactants, intermediates, or the final product, potentially generating toxic or flammable gases.

  • Reduced product yield and purity.

Q3: What are the key parameters to monitor for early detection of a potential thermal runaway?

A3: Continuous monitoring of the following parameters is crucial:

  • Internal Reactor Temperature: A sudden, unexpected increase in temperature is a primary indicator.

  • Jacket Inlet and Outlet Temperature: A significant increase in the temperature difference (ΔT) between the coolant inlet and outlet indicates a high rate of heat removal, signifying a strong exotherm.

  • Reaction Mixture Viscosity: An increase in viscosity can impede heat transfer.

  • Pressure: A rapid rise in reactor pressure can indicate boiling of the solvent or gas evolution from decomposition.

  • Reagent Addition Rate: Ensure the addition rate is consistent with the protocol.

Q4: What immediate actions should be taken if a thermal runaway is suspected?

A4: In the event of a suspected thermal runaway, the following steps should be taken immediately:

  • Stop Reagent Addition: Immediately halt the feed of the acetylide or propionaldehyde.

  • Maximize Cooling: Ensure the reactor's cooling system is operating at full capacity.

  • Emergency Quenching: If the temperature continues to rise uncontrollably, initiate the emergency quenching procedure as outlined in the experimental protocol. This typically involves the rapid addition of a cold, inert solvent or a specific quenching agent.

  • Alert Personnel and Evacuate: Inform all personnel in the immediate vicinity and be prepared to evacuate the area.

  • Follow Emergency Shutdown Procedures: Implement the pre-defined emergency shutdown plan for the reactor system.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid, Uncontrolled Temperature Spike During Acetylide Addition Addition rate is too high.Immediately stop the addition. Increase cooling to the reactor jacket. Once the temperature is under control, restart the addition at a significantly reduced rate.
Inadequate cooling.Verify that the cooling system is functioning correctly (coolant flow rate and temperature). Ensure the heat transfer surface is clean and free of fouling.
"Hot spot" formation due to poor mixing.Confirm that the agitator is running at the specified speed and is effectively mixing the reactor contents.
Delayed Exotherm (Induction Period) Followed by a Sudden, Sharp Temperature Rise Impurities on the surface of magnesium (if preparing Grignard reagent in situ) preventing initial reaction.Use of an activating agent like iodine or 1,2-dibromoethane (B42909) can help initiate the reaction more smoothly.[2] Exercise extreme caution as the reaction may start abruptly.
Low initial reaction temperature.A very low starting temperature might slow the initial reaction, leading to an accumulation of unreacted reagents. A subsequent small temperature increase can then trigger a rapid, uncontrolled reaction. Ensure the initial temperature is within the specified range.
Higher than Expected Reactor Jacket Temperature Difference (ΔT) The reaction is more exothermic than anticipated.Reduce the reagent addition rate. Consider diluting the reagent stream. Re-evaluate the heat of reaction and the cooling capacity of the reactor.
Incorrect concentration of reagents.Verify the concentration of the acetylide solution and propionaldehyde.

Quantitative Data

Estimated Heat of Reaction (ΔHrxn)

The overall reaction is: CH≡CH + CH₃CH₂CHO → CH≡C-CH(OH)-CH₂CH₃

By calculating the energy required to break the C-H bond in ethyne (B1235809) and the C=O bond in propionaldehyde, and the energy released from forming the new C-C, C-O, and O-H bonds, the reaction is determined to be exothermic . An estimated value for the heat of reaction is in the range of -50 to -100 kJ/mol . This value is a theoretical estimate and should be confirmed by reaction calorimetry for any large-scale process.

Parameter Value Source/Comment
Estimated Heat of Reaction (ΔHrxn) -50 to -100 kJ/molEstimated from bond enthalpies.
Enthalpy of Formation of Propionaldehyde (liquid) -216.75 ± 0.29 kJ/molActive Thermochemical Tables[5]
Boiling Point of this compound 139-140 °CPubChem[6]
Flash Point of this compound 42 °CPubChem[6]

Experimental Protocols

Key Experiment: Large-Scale Synthesis of this compound via Grignard Reaction

WARNING: This procedure involves highly reactive and flammable materials and a significant exothermic reaction. It should only be performed by trained personnel in a facility equipped to handle such processes, including appropriate reactor systems, monitoring, and emergency response capabilities. A thorough hazard analysis should be conducted before proceeding.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Acetylene (B1199291) gas (purified)

  • Propionaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Appropriately sized, clean, and dry glass-lined or stainless steel reactor equipped with:

    • Mechanical stirrer

    • Jacketed heating/cooling system with precise temperature control

    • Reflux condenser

    • Inert gas inlet

    • Pressure-equalizing dropping funnel or metered pump for additions

    • Thermocouple for internal temperature monitoring

    • Pressure gauge

    • Emergency quench system

Procedure:

Part A: Preparation of Ethynylmagnesium Bromide (Grignard Reagent)

  • Reactor Preparation: Ensure the reactor is scrupulously dry and purged with an inert gas.

  • Magnesium Addition: Charge the reactor with magnesium turnings.

  • Solvent Addition: Add a portion of anhydrous THF to the reactor.

  • Initiation: Add a small amount of ethyl bromide to initiate the formation of the Grignard reagent (ethylmagnesium bromide). A slight exotherm should be observed. If the reaction does not start, a small crystal of iodine can be added as an activator.[2]

  • Ethyl Bromide Addition: Once the reaction has initiated, add the remaining ethyl bromide solution in anhydrous THF at a controlled rate to maintain a gentle reflux.

  • Acetylene Purge: Once the ethylmagnesium bromide formation is complete, begin bubbling purified acetylene gas through the solution. This is an exothermic reaction and will generate ethane (B1197151) gas. The rate of acetylene addition should be carefully controlled to manage the exotherm.

Part B: Reaction with Propionaldehyde

  • Cooling: Cool the freshly prepared ethynylmagnesium bromide solution to 0-5 °C.

  • Propionaldehyde Addition: Slowly add a solution of propionaldehyde in anhydrous THF to the Grignard reagent at a rate that maintains the internal temperature below 15 °C. This is a highly exothermic step and requires vigilant temperature control.

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).

  • Quenching: Cool the reaction mixture to 0-5 °C and slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction. This is also an exothermic process and may generate gas.

  • Work-up: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether or methyl tert-butyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Visualizations

Exothermic_Event_Workflow start Start this compound Synthesis prepare_reagents Prepare and Charge Reagents start->prepare_reagents initiate_reaction Initiate Reaction / Start Addition prepare_reagents->initiate_reaction monitor Continuously Monitor Temperature, Pressure, Addition Rate initiate_reaction->monitor normal_conditions Temperature and Pressure Stable? monitor->normal_conditions continue_process Continue Synthesis normal_conditions->continue_process Yes exotherm_detected Rapid Temperature/Pressure Rise Detected normal_conditions->exotherm_detected No continue_process->monitor stop_addition STOP Reagent Addition exotherm_detected->stop_addition Yes max_cooling Maximize Cooling stop_addition->max_cooling control_regained Is Control Regained? max_cooling->control_regained resume_cautiously Resume at Reduced Rate control_regained->resume_cautiously Yes emergency_quench Initiate Emergency Quench control_regained->emergency_quench No resume_cautiously->monitor shutdown Follow Emergency Shutdown Protocol emergency_quench->shutdown end End shutdown->end

Caption: Troubleshooting workflow for an exothermic event.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Propionaldehyde Propionaldehyde (CH3CH2CHO) Pentynol This compound Propionaldehyde->Pentynol Ethyne Ethyne (HC≡CH) Acetylide Acetylide Anion (HC≡C-) Ethyne->Acetylide Deprotonation (e.g., with Grignard or BuLi) Acetylide->Pentynol Nucleophilic Addition (Highly Exothermic)

Caption: Simplified reaction pathway for this compound synthesis.

Safety_Check_Logic start Pre-synthesis Safety Check equipment_check Reactor and Safety Systems Operational? start->equipment_check reagent_check Reagent Purity and Concentration Verified? equipment_check->reagent_check Yes abort Abort Synthesis and Rectify Issues equipment_check->abort No protocol_review SOP and Emergency Plan Reviewed? reagent_check->protocol_review Yes reagent_check->abort No proceed Proceed with Synthesis protocol_review->proceed Yes protocol_review->abort No

Caption: Logical relationship for pre-synthesis safety checks.

References

Improving stereoselectivity in the synthesis of chiral 1-Pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve stereoselectivity in the synthesis of chiral 1-Pentyn-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the stereoselective synthesis of chiral this compound?

A1: The two most common and effective strategies for the stereoselective synthesis of chiral this compound are:

  • Asymmetric reduction of a prochiral ketone: This involves the enantioselective reduction of 1-pentyn-3-one. The Corey-Bakshi-Shibata (CBS) reduction is a widely used and reliable method for this transformation, employing a chiral oxazaborolidine catalyst.[1][2][3][4][5][6][7][8]

  • Asymmetric addition of an alkyne to a prochiral aldehyde: This method involves the enantioselective addition of a 1-pentyne (B49018) nucleophile to propanal. Various catalytic systems can be employed, notably those using chiral ligands such as N-methylephedrine with zinc triflate (Zn(OTf)₂) or (S)-BINOL with a titanium complex.[9][10][11][12][13]

Q2: How does the Corey-Bakshi-Shibata (CBS) reduction work to create a chiral center?

A2: The CBS reduction utilizes a chiral oxazaborolidine catalyst that coordinates with both the borane (B79455) reducing agent and the ketone (1-pentyn-3-one). This coordination creates a rigid, chiral environment that directs the hydride delivery from the borane to one specific face of the ketone's carbonyl group. This facial selectivity results in the formation of one enantiomer of the alcohol in excess.[1][3][4][6]

Q3: What factors are most critical for achieving high enantioselectivity in the CBS reduction?

A3: Several factors are crucial for high enantioselectivity:

  • Anhydrous Conditions: The presence of water can significantly decrease the enantiomeric excess (ee). Therefore, the reaction must be conducted under strictly anhydrous conditions.[1][3][7]

  • Temperature: Lower reaction temperatures generally lead to higher enantioselectivity. However, there is an optimal temperature for each specific catalyst and substrate.[6]

  • Purity of Reagents: Trace impurities in the borane source, such as borohydride (B1222165) species, can lead to a non-selective background reduction, lowering the overall ee.[14]

  • Catalyst Structure: The steric and electronic properties of the CBS catalyst, particularly the substituent on the boron-bound carbon, play a significant role in determining the level of enantioselectivity.[6]

Q4: In the asymmetric addition of 1-pentyne to propanal, what is the role of the chiral ligand?

A4: The chiral ligand (e.g., N-methylephedrine or BINOL) coordinates to a metal center (e.g., zinc or titanium) to form a chiral Lewis acid complex. This complex then activates the aldehyde by coordinating to its carbonyl oxygen. This coordination creates a sterically defined environment around the aldehyde, forcing the incoming alkynyl nucleophile to attack from a specific face, thus leading to the formation of one enantiomer of this compound preferentially.

Q5: Can the solvent affect the stereochemical outcome of these reactions?

A5: Yes, the choice of solvent can have a significant impact on both the yield and the stereoselectivity of the reaction. Solvents can influence the solubility of reagents and catalysts, the stability of intermediates, and the geometry of the transition state. For instance, in some zinc-mediated alkyne additions, using a mixture of toluene (B28343) and THF can prevent unwanted side reactions like methyl group addition from dimethylzinc (B1204448).[15] The choice of solvent is a critical parameter to consider during optimization.[16][17][18]

Troubleshooting Guides

Guide 1: Low Enantioselectivity (ee%)

Problem: The enantiomeric excess of the chiral this compound is lower than expected.

Troubleshooting Workflow for Low Enantioselectivity

G start Low Enantioselectivity Observed analytical_method Validate Analytical Method (Chiral HPLC/GC) start->analytical_method check_purity Verify Purity of Reagents and Solvents check_conditions Review Reaction Conditions check_purity->check_conditions Reagents Pure sub_purity Impurities in substrate, alkyne, or borane source? check_purity->sub_purity check_catalyst Assess Catalyst Integrity check_conditions->check_catalyst Conditions Correct sub_solvent Is the solvent strictly anhydrous? check_conditions->sub_solvent sub_temp Was the temperature too high? check_conditions->sub_temp sub_catalyst Catalyst degradation or incorrect loading? check_catalyst->sub_catalyst analytical_method->check_purity Method Valid sub_analytical Poor peak resolution or incorrect integration? analytical_method->sub_analytical solution1 Purify reagents and use fresh, high-purity borane source. sub_purity->solution1 solution2 Ensure rigorous drying of solvent and glassware. sub_solvent->solution2 solution3 Lower the reaction temperature. sub_temp->solution3 solution4 Use fresh catalyst and verify stoichiometry. sub_catalyst->solution4 solution5 Optimize chiral chromatography method. sub_analytical->solution5

Caption: Troubleshooting workflow for low enantioselectivity.

Possible Causes and Solutions:

  • Moisture Contamination:

    • Cause: The presence of water is a common reason for decreased enantioselectivity, particularly in CBS reductions.[1][3][7]

    • Solution: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., argon or nitrogen).

  • Impure Reagents:

    • Cause: Impurities in the starting materials (1-pentyn-3-one or propanal) or the reducing/alkynylating agent can lead to non-catalyzed background reactions, lowering the ee%.[14]

    • Solution: Purify starting materials before use. If using a commercial borane solution, be aware that it may contain borohydride species that can cause non-selective reduction.[14]

  • Suboptimal Reaction Temperature:

    • Cause: The reaction temperature may be too high. Generally, lower temperatures favor higher enantioselectivity.[6]

    • Solution: Perform the reaction at a lower temperature. For CBS reductions, temperatures as low as -78°C are common. For alkyne additions, the optimal temperature may vary depending on the catalyst system.

  • Incorrect Catalyst Loading or Activity:

    • Cause: The catalyst may have degraded due to improper storage or handling, or an incorrect amount was used.

    • Solution: Use a fresh batch of catalyst. Ensure accurate measurement of the catalyst and verify the stoichiometry of all reagents.

  • Inaccurate Analytical Method:

    • Cause: The chiral HPLC or GC method used to determine the ee% may not be providing accurate results due to poor resolution of the enantiomers.

    • Solution: Optimize the analytical method to ensure baseline separation of the enantiomers. Run a racemic standard to confirm the identity of each peak.

Guide 2: Low Reaction Yield

Problem: The overall yield of chiral this compound is low.

Troubleshooting Workflow for Low Yield

G start Low Reaction Yield check_completeness Verify Reaction Completion start->check_completeness check_side_reactions Investigate Side Reactions check_completeness->check_side_reactions Reaction Incomplete sub_completeness Monitor reaction by TLC/GC. Reaction stalled? check_completeness->sub_completeness check_workup Review Workup and Purification check_side_reactions->check_workup Side Products Identified sub_side_reactions Oligomerization of aldehyde? Enolization? Other byproducts? check_side_reactions->sub_side_reactions check_reagents Check Reagent Stoichiometry and Activity check_workup->check_reagents Loss During Workup sub_workup Product loss during extraction or chromatography? check_workup->sub_workup sub_reagents Incorrect stoichiometry? Deactivated reagents? check_reagents->sub_reagents solution1 Increase reaction time or temperature (if ee% allows). Add more reagent. sub_completeness->solution1 solution2 Adjust reaction conditions (e.g., temperature, concentration, addition rate) to minimize side reactions. sub_side_reactions->solution2 solution3 Optimize extraction pH and chromatography conditions. sub_workup->solution3 solution4 Use fresh, titrated reagents and re-verify calculations. sub_reagents->solution4

Caption: Troubleshooting workflow for low reaction yield.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Cause: The reaction may not have reached completion due to insufficient reaction time, low temperature, or deactivated reagents.

    • Solution: Monitor the reaction progress using TLC or GC analysis. If the reaction has stalled, consider extending the reaction time or, if the enantioselectivity is not compromised, slightly increasing the temperature. Ensure the activity of your reagents, especially organometallic compounds.

  • Side Reactions:

    • Cause: In the case of alkyne addition to propanal, the aldehyde can undergo self-condensation (aldol reaction), especially in the presence of base. For CBS reductions of ynones, hydroboration of the alkyne can be a competing reaction.

    • Solution: To minimize aldehyde self-condensation, add the aldehyde slowly to the reaction mixture at a low temperature. When using dialkylzinc reagents, the choice of alkyl group is important; for example, dimethylzinc is sometimes preferred over diethylzinc (B1219324) to avoid ethyl group addition to the aldehyde.[15]

  • Product Loss During Workup and Purification:

    • Cause: this compound is a relatively small and somewhat water-soluble molecule, which can lead to losses during aqueous workup and extraction. It can also be volatile.

    • Solution: Use a continuous liquid-liquid extractor or perform multiple extractions with an appropriate organic solvent. Be cautious during solvent removal under reduced pressure to avoid evaporation of the product. Optimize purification by column chromatography to ensure good separation from byproducts without significant loss of the desired product.

  • Incorrect Stoichiometry:

    • Cause: Inaccurate measurement of reagents, especially the limiting reagent, will directly impact the theoretical yield.

    • Solution: Carefully measure all reagents. If using solutions of reagents like n-butyllithium or borane, ensure their concentration is accurately known, preferably through recent titration.

Data Presentation

Table 1: Asymmetric Addition of Terminal Alkynes to Aldehydes using Zn(OTf)₂ and (+)-N-Methylephedrine [15][19]

EntryAldehydeAlkyneYield (%)ee%
1Propanal1-Pentyne8592
2Cyclohexanecarboxaldehyde1-Pentyne9198
3Benzaldehyde1-Pentyne8891
4PropanalPhenylacetylene8995
5PropanalTrimethylsilylacetylene8296

Conditions: 1.1 equiv Zn(OTf)₂, 1.2 equiv (+)-N-methylephedrine, 1.2 equiv Et₃N in toluene at 23°C.[15]

Table 2: Corey-Bakshi-Shibata (CBS) Reduction of Various Ketones

EntryKetoneCatalystYield (%)ee%Reference
11-Penten-3-one(R)-CBS8592Hypothetical data based on typical results
2Acetophenone(R)-CBS9796[4]
37-(Benzyloxy)hept-1-en-3-one(R)-CBS8991[6][14]

Note: Data for 1-pentyn-3-one is not explicitly available in the search results, so a representative value for a similar α,β-unsaturated ketone is provided for illustrative purposes.

Experimental Protocols

Protocol 1: Asymmetric Addition of 1-Pentyne to Propanal using Zn(OTf)₂ and (+)-N-Methylephedrine

This protocol is adapted from the work of Carreira and coworkers.[11][13][15][19]

Materials:

  • Zinc triflate (Zn(OTf)₂)

  • (+)-N-Methylephedrine

  • Triethylamine (B128534) (Et₃N), freshly distilled

  • 1-Pentyne, freshly distilled

  • Propanal, freshly distilled

  • Anhydrous toluene

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add zinc triflate (1.1 mmol).

  • Add anhydrous toluene (to achieve a final concentration of ~0.3 M with respect to the aldehyde).

  • Add (+)-N-methylephedrine (1.2 mmol) followed by triethylamine (1.2 mmol).

  • Stir the resulting suspension at room temperature (23°C) for 30 minutes.

  • Add 1-pentyne (1.2 mmol) to the mixture and continue stirring for another 30 minutes.

  • Slowly add propanal (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC analysis. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the chiral this compound.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Reduction of 1-Pentyn-3-one via Corey-Bakshi-Shibata (CBS) Reduction

This is a general protocol for the CBS reduction of an alkynyl ketone.[1][3][20]

Materials:

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • 1-Pentyn-3-one

  • Anhydrous tetrahydrofuran (B95107) (THF) or toluene

  • Methanol (B129727)

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 10 mol%).

  • Cool the flask to the desired temperature, typically between -40°C and -78°C, using a suitable cooling bath.

  • Slowly add the borane reagent (e.g., BH₃·SMe₂, 0.8 mmol) to the catalyst solution while maintaining the temperature.

  • In a separate flask, prepare a solution of 1-pentyn-3-one (1.0 mmol) in anhydrous THF.

  • Add the solution of 1-pentyn-3-one dropwise to the cold catalyst-borane mixture over a period of 30-60 minutes.

  • Stir the reaction mixture at the same temperature until the reaction is complete, as monitored by TLC or GC analysis.

  • Once the reaction is complete, quench it by the slow, dropwise addition of methanol at the low temperature.

  • Allow the mixture to warm to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

References

1-Pentyn-3-ol stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the handling, storage, and troubleshooting of experiments involving 1-Pentyn-3-ol. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the stability and integrity of this compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2] For long-term storage, refrigeration at 2-8°C is recommended.[1] It is also advisable to store it under an inert atmosphere, such as argon or nitrogen, to prevent potential degradation.

Q2: What are the primary degradation pathways for this compound?

A2: this compound is susceptible to degradation through several pathways:

  • Oxidation: The secondary alcohol group can be oxidized to a ketone, and the alkyne bond can undergo oxidative cleavage, especially with strong oxidizing agents, to form carboxylic acids.[3][4]

  • Polymerization: Like other propargyl alcohols, this compound can polymerize upon heating or in the presence of a base.[5] Copper-catalyzed polymerization is also a known reaction for this class of compounds.[1]

  • Acid/Base Catalyzed Degradation: Strong acids and bases can promote degradation, including isomerization and polymerization.

Q3: What are the known decomposition products of this compound?

A3: Under forced degradation conditions, hazardous decomposition products may include carbon monoxide and carbon dioxide.[6] Specific degradation pathways can lead to the formation of pent-1-yn-3-one (B3048344) (from oxidation of the alcohol), and further oxidative cleavage of the triple bond can result in the formation of propanoic acid and ultimately carbon dioxide.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively documented, it is good laboratory practice to protect it from light to minimize the risk of photodegradation, a common stress condition in forced degradation studies.[7]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Problem Potential Cause Suggested Solution
Inconsistent reaction yields or unexpected side products Degradation of this compound due to improper storage or handling.Verify the purity of your this compound stock using techniques like GC or NMR before use. Ensure it has been stored under the recommended cool, dry, and inert conditions.
Presence of reactive impurities in the starting material.Consider purifying the this compound by distillation if impurities are suspected. Common impurities can include isomeric byproducts or residual solvents from synthesis.[8]
Undesired polymerization of this compound.Avoid high temperatures and basic conditions unless polymerization is the intended outcome. Use freshly distilled this compound for reactions sensitive to polymeric impurities.
Difficulty in reproducing experimental results Variability in the quality of this compound between batches.Perform a quick quality control check on new batches of the reagent. If possible, source from the same supplier to maintain consistency.
Contamination of reaction vessels or solvents.Ensure all glassware is thoroughly cleaned and dried. Use anhydrous and deoxygenated solvents, especially for sensitive reactions.
Appearance of unknown peaks in analytical chromatograms (HPLC/GC) On-column degradation of this compound.Optimize the analytical method to use lower inlet temperatures for GC or milder mobile phases for HPLC to prevent thermal or chemical degradation during analysis.[4][9]
Formation of degradation products during sample preparation or storage.Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at low temperatures and protected from light.

Stability and Degradation Pathways

This compound, as a secondary propargylic alcohol, possesses two reactive centers: the secondary alcohol and the terminal alkyne. Its stability is influenced by temperature, pH, oxygen, and light.

Degradation Pathways Overview

This compound This compound Oxidation_Alcohol Oxidation (e.g., PCC, CrO3) This compound->Oxidation_Alcohol [O] Oxidation_Alkyne Oxidative Cleavage (e.g., O3, KMnO4) This compound->Oxidation_Alkyne [O] Polymerization Polymerization (Heat, Base, or Catalyst) This compound->Polymerization Rearrangement Meyer-Schuster Rearrangement This compound->Rearrangement Acidic Conditions Pent-1-yn-3-one Pent-1-yn-3-one Oxidation_Alcohol->Pent-1-yn-3-one Carboxylic Acids Carboxylic Acids Oxidation_Alkyne->Carboxylic Acids Poly(this compound) Poly(this compound) Polymerization->Poly(this compound) alpha,beta-Unsaturated Carbonyl alpha,beta-Unsaturated Carbonyl Rearrangement->alpha,beta-Unsaturated Carbonyl

Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[7][10]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (B78521) (0.1 N and 1 N)

  • Hydrogen peroxide (3%)

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the mixture at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 N HCl and/or heat at 60°C for a specified period.

    • Neutralize the solution with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • If no degradation is observed, repeat with 1 N NaOH and/or heat at 60°C.

    • Neutralize the solution with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample or the stock solution in a thermostatic oven at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed stock solution), by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general guideline for developing a stability-indicating HPLC method. Method optimization will be required.[11][12][13]

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC with a UV-Vis or Photodiode Array (PDA) detector.

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

Mobile Phase and Gradient:

  • A gradient elution is often necessary to separate polar and non-polar degradation products.

  • Mobile Phase A: Water (with 0.1% formic acid or phosphoric acid to improve peak shape).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Example Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

Detection:

  • As this compound lacks a strong chromophore, a low UV wavelength (e.g., 200-210 nm) should be used for detection.

  • If available, a Mass Spectrometer (MS) detector will provide more information for the identification of degradation products.

Method Validation:

  • The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main peak of this compound.

Workflow for Stability-Indicating Method Development

A Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) B Develop HPLC Method (Column, Mobile Phase, Gradient) A->B C Analyze Stressed Samples B->C D Check for Peak Purity and Resolution C->D E Optimize Method (Adjust Gradient, pH, etc.) D->E Resolution inadequate F Method Validation (ICH Guidelines) D->F Resolution adequate E->C G Routine Stability Testing F->G

Workflow for developing a stability-indicating HPLC method.

Quantitative Data Summary

Currently, there is a lack of publicly available, specific quantitative data on the degradation kinetics and shelf life of this compound under various conditions. The information provided in this document is based on the general chemical properties of secondary propargylic alcohols and established principles of stability testing. Researchers are encouraged to perform their own stability studies under their specific experimental and storage conditions to determine the shelf life and degradation profile of this compound for their applications.

References

Validation & Comparative

Comparative 1H NMR Spectral Analysis of 1-Pentyn-3-ol and Isomeric Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the 1H NMR spectral characteristics of 1-pentyn-3-ol, with a comparative analysis against its structural isomers, 1-penten-3-ol (B1202030) and 3-pentyn-1-ol (B167779). This guide provides experimentally-derived and predicted spectral data, a standardized experimental protocol, and a visual representation of the target molecule's proton environments.

This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of organic molecules. Here, we present a comprehensive analysis of the 1H NMR spectrum of this compound and compare it with two of its isomers, 1-penten-3-ol and 3-pentyn-1-ol. Understanding the distinct spectral features of these closely related compounds is crucial for accurate identification and characterization in complex chemical environments.

Comparative Spectral Data

The 1H NMR spectra of this compound and its isomers are distinct, reflecting the unique chemical environment of the protons in each molecule. The presence of a terminal alkyne in this compound, a terminal alkene in 1-penten-3-ol, and an internal alkyne in 3-pentyn-1-ol results in characteristic chemical shifts and coupling patterns. The following table summarizes the assigned 1H NMR spectral data for these three compounds, recorded in deuterated chloroform (B151607) (CDCl3).

Note: The assignments for this compound and 3-pentyn-1-ol are based on established principles of NMR spectroscopy due to the absence of explicitly assigned literature data with coupling constants.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound H1 (≡C-H)~2.5Doublet1H~2.0
H3 (CH-OH)~4.4Triplet1H~6.5
H4 (CH2)~1.8Quintet2H~7.0
H5 (CH3)~1.0Triplet3H~7.5
OHVariableSinglet (broad)1HN/A
1-Penten-3-ol H1a (=CH2)~5.1Doublet of doublets1HJ = 10.1, 1.9
H1b (=CH2)~5.2Doublet of doublets1HJ = 17.3, 1.9
H2 (=CH)~5.8Doublet of doublet of doublets1HJ = 17.3, 10.1, 6.0
H3 (CH-OH)~4.0Triplet1H~6.0
H4 (CH2)~1.6Quintet2H~7.0
H5 (CH3)~0.9Triplet3H~7.5
OHVariableSinglet (broad)1HN/A
3-Pentyn-1-ol H1 (CH2-OH)~3.7Triplet2H~6.0
H2 (C≡C-CH2)~2.4Quartet2H~2.5
H5 (CH3)~1.8Triplet3H~2.5
OHVariableSinglet (broad)1HN/A

Experimental Protocol for 1H NMR Spectroscopy

The following is a standard protocol for the acquisition of a 1H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified analyte.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial. The solvent should contain a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is sufficient for the instrument's detector (typically around 4-5 cm).

2. Instrumentation and Data Acquisition:

  • The spectrum should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz instrument.

  • Before acquiring the spectrum of the sample, the instrument's magnetic field homogeneity should be optimized (shimming) using the lock signal from the deuterated solvent.

  • A standard one-pulse sequence is typically used for a 1H NMR experiment.

  • Key acquisition parameters to be set include:

    • Spectral Width: A range sufficient to cover all expected proton resonances (e.g., -1 to 13 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed by applying a Fourier transform.

  • The resulting spectrum should be phased to ensure all peaks are in the absorptive mode.

  • The baseline of the spectrum should be corrected to be flat.

  • The chemical shifts of the peaks are referenced to the TMS signal at 0.00 ppm.

  • The integrals of the signals are calibrated to reflect the relative number of protons for each resonance.

Visualization of this compound Proton Environments

The following diagram illustrates the chemical structure of this compound with its distinct proton environments labeled. These labels correspond to the assignments in the data table above.

Caption: Chemical structure of this compound with non-equivalent protons labeled.

A Comparative Guide to the Infrared Spectrum of 1-Pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed interpretation of the infrared (IR) spectrum of 1-pentyn-3-ol, tailored for researchers, scientists, and professionals in drug development. By comparing its spectrum with those of analogous compounds, this document elucidates the characteristic absorption bands that facilitate the structural identification of this bifunctional molecule.

Analysis of Key Functional Groups in this compound

The structure of this compound incorporates three key functional groups that give rise to distinct and identifiable peaks in an IR spectrum: the hydroxyl group (-OH), the terminal alkyne C≡C triple bond, and the terminal acetylenic C-H bond (≡C-H).

  • Hydroxyl (-OH) Stretch: The presence of the alcohol group results in a strong and characteristically broad absorption band in the region of 3500-3200 cm⁻¹. This broadening is a direct consequence of intermolecular hydrogen bonding. In the absence of hydrogen bonding, a sharper, less intense peak would be expected around 3650-3600 cm⁻¹.

  • Acetylenic (≡C-H) Stretch: The C-H bond of the terminal alkyne is expected to produce a strong, narrow absorption peak at approximately 3300 cm⁻¹.[1] This peak can sometimes overlap with the broad O-H band, but its sharpness often allows it to be distinguished.

  • Alkyne (C≡C) Stretch: The carbon-carbon triple bond stretch gives rise to a weak or medium-intensity, sharp peak in the 2260-2100 cm⁻¹ range.[2] For terminal alkynes like this compound, this peak is typically found between 2140 and 2100 cm⁻¹.[3] Its intensity is notably weaker compared to other functional group absorptions.[4]

  • C-O Stretch: As a secondary alcohol, this compound will exhibit a strong C-O stretching vibration in the 1150-1075 cm⁻¹ region.[5]

  • Aliphatic (C-H) Stretch: The sp³ hybridized C-H bonds in the ethyl group produce strong absorptions in the 3000-2850 cm⁻¹ range.[6]

Comparative Spectral Data

To unequivocally identify this compound, its spectrum is compared with molecules that share some, but not all, of its functional groups. The table below summarizes the principal IR absorption bands for this compound and selected reference compounds.

Functional Group Vibration Type This compound 1-Pentyne 3-Pentanol 2-Pentyne (Internal Alkyne)
-OH Stretch (H-bonded)~3350 cm⁻¹ (Strong, Broad)Absent~3350 cm⁻¹ (Strong, Broad)Absent
≡C-H Stretch~3300 cm⁻¹ (Strong, Sharp)~3310 cm⁻¹ (Strong, Sharp)AbsentAbsent
sp³ C-H Stretch~2970-2880 cm⁻¹ (Strong)~2970-2880 cm⁻¹ (Strong)~2970-2870 cm⁻¹ (Strong)~2980-2880 cm⁻¹ (Strong)
C≡C Stretch~2120 cm⁻¹ (Weak, Sharp)~2120 cm⁻¹ (Weak, Sharp)Absent~2240 cm⁻¹ (Very Weak/Absent)
C-O Stretch~1100 cm⁻¹ (Strong)Absent~1100 cm⁻¹ (Strong)Absent

Note: Wavenumbers are approximate and can vary based on the sample preparation and instrument.

This comparison highlights the unique spectral signature of this compound, which is the only compound in the set to display characteristic absorptions for a secondary alcohol (-OH and C-O stretches) and a terminal alkyne (≡C-H and C≡C stretches).

Experimental Protocol: FTIR Spectroscopy of a Liquid Sample

The following protocol outlines the standard procedure for obtaining an IR spectrum of a neat (undiluted) liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer.

Instrumentation and Materials:

  • FTIR Spectrometer

  • Infrared-transparent salt plates (e.g., NaCl or KBr)

  • Pipette or dropper

  • The liquid sample (this compound)

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Kimwipes or other lint-free tissues

  • Sample holder for the spectrometer

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Place the clean, empty salt plates in the sample holder and insert it into the spectrometer.

    • Acquire a background spectrum. This step is crucial as it records the absorptions from atmospheric CO₂, water vapor, and the salt plates themselves, allowing the instrument's software to subtract them from the sample spectrum.

  • Sample Preparation:

    • Remove the salt plates from the spectrometer.

    • Using a clean pipette, place one to two drops of the liquid sample onto the center of one salt plate.[7]

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[7] Ensure no air bubbles are trapped in the film.

  • Sample Analysis:

    • Mount the "sandwich" of salt plates and sample into the spectrometer's sample holder.[7]

    • Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added and averaged by the software to improve the signal-to-noise ratio.[2]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Cleaning:

    • Disassemble the salt plates and clean them thoroughly with a suitable solvent (e.g., isopropanol). Do not use water , as it will dissolve the salt plates.

    • Dry the plates gently with a lint-free wipe and store them in a desiccator to protect them from atmospheric moisture.[7]

Visualization of Spectral Interpretation Workflow

The logical process for identifying the functional groups of this compound from its IR spectrum can be visualized as a flowchart.

IR_Interpretation_Workflow start Analyze IR Spectrum region_3500_3200 Broad Peak at ~3300-3500 cm⁻¹? start->region_3500_3200 alcohol_present Alcohol (-OH) Group Present region_3500_3200->alcohol_present Yes no_alcohol No -OH Group region_3500_3200->no_alcohol No region_3300_sharp Sharp Peak at ~3300 cm⁻¹? alkyne_H_present Terminal Alkyne (≡C-H) Present region_3300_sharp->alkyne_H_present Yes no_terminal_alkyne_H Not a Terminal Alkyne region_3300_sharp->no_terminal_alkyne_H No region_2100_2260 Weak, Sharp Peak at ~2100-2260 cm⁻¹? alkyne_CC_present Alkyne (C≡C) Bond Present region_2100_2260->alkyne_CC_present Yes no_alkyne_CC No C≡C Bond region_2100_2260->no_alkyne_CC No region_1100 Strong Peak at ~1075-1150 cm⁻¹? sec_alcohol_present Secondary Alcohol (C-O) Present region_1100->sec_alcohol_present Yes no_sec_alcohol Not a Secondary Alcohol region_1100->no_sec_alcohol No alcohol_present->region_3300_sharp alkyne_H_present->region_2100_2260 alkyne_CC_present->region_1100 conclusion Conclusion: This compound Identified sec_alcohol_present->conclusion

Caption: Workflow for identifying this compound from an IR spectrum.

References

A Comparative Guide to Purity Assessment of 1-Pentyn-3-ol: A Focus on GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the safety, efficacy, and reproducibility of synthesized compounds. 1-Pentyn-3-ol, a versatile building block in organic synthesis, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, supported by experimental protocols and data.

GC-MS: A Powerful Tool for Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] Its high sensitivity and specificity make it an ideal choice for determining the purity of small molecules like this compound. The gas chromatograph separates the components of a sample based on their volatility and interaction with a stationary phase, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments.

Potential Impurities in this compound

The purity of commercially available this compound is typically specified at around 98%.[2] Impurities can arise from the synthesis process or degradation. A common synthetic route to this compound involves the Grignard reaction of propionaldehyde (B47417) with ethynylmagnesium bromide. Based on this, potential impurities could include:

  • Unreacted starting materials: Propanal and compounds derived from acetylene.

  • Solvents used in synthesis and purification: Such as diethyl ether or tetrahydrofuran.

  • Byproducts of the Grignard reaction: Including side reactions or subsequent degradation products.

  • Isomeric impurities: Such as 3-pentyn-1-ol, though less likely depending on the synthetic route.

Comparison of Analytical Techniques for Purity Assessment

While GC-MS is a primary method for analyzing volatile compounds like this compound, other techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy also play crucial roles in purity assessment. The choice of technique often depends on the nature of the impurities and the specific requirements of the analysis.

ParameterGC-MSHPLC-UVqNMR
Principle Separation by volatility and interaction with a stationary phase, followed by mass-based detection.Separation by polarity and interaction with stationary and mobile phases, followed by UV absorbance detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Typical Purity Result >98% (by area percent)Dependent on chromophores; may require derivatization for non-UV active impurities.Provides absolute purity against a certified reference standard.
Sensitivity High (ng to pg level)Moderate (µg to ng level)Lower (mg level)
Selectivity High, based on both retention time and mass spectrum.Moderate, based on retention time and UV spectrum.High, based on unique chemical shifts for each proton.
Impurity Detection Excellent for volatile and semi-volatile impurities.Good for non-volatile and thermally labile impurities.Detects all proton-containing impurities.
Quantification Relative quantification by area percent; absolute quantification with a calibration curve.Relative and absolute quantification with a calibration curve.Absolute quantification without the need for a specific analyte standard.
Strengths Excellent for identifying unknown volatile impurities.Versatile for a wide range of compounds.Provides structural information and absolute quantification.
Limitations Not suitable for non-volatile or thermally labile compounds.Impurities without a UV chromophore may not be detected.Lower sensitivity; complex spectra can be difficult to interpret.

Experimental Protocols

GC-MS Analysis of this compound

This protocol outlines a general procedure for the purity assessment of this compound using GC-MS.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary Column: A polar column such as a DB-WAX or HP-INNOWAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for the analysis of alcohols.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • For analysis, dilute the stock solution to a final concentration of approximately 10 µg/mL.

GC-MS Parameters:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 35-200 amu.

Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Visualizing the Workflow and Relationships

To better illustrate the experimental and logical processes involved in the purity assessment of this compound, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh this compound prep2 Dissolve in Solvent (e.g., Methanol) prep1->prep2 prep3 Dilute to Final Concentration prep2->prep3 inj Inject Sample prep3->inj sep GC Separation inj->sep ion Ionization (EI) sep->ion mass Mass Analysis ion->mass det Detection mass->det chrom Obtain Chromatogram det->chrom spec Obtain Mass Spectra det->spec integ Peak Integration chrom->integ lib Library Search spec->lib report Generate Purity Report integ->report lib->report Technique_Comparison cluster_sample Sample: this compound cluster_techniques Analytical Techniques cluster_info Information Obtained sample This compound (+ Impurities) gcms GC-MS sample->gcms hplc HPLC-UV sample->hplc qnmr qNMR sample->qnmr purity Purity (%) gcms->purity Area % impurities Impurity Profile gcms->impurities Volatiles structure Structural Information gcms->structure Mass Spectrum hplc->purity Area % hplc->impurities Non-volatiles qnmr->purity Absolute qnmr->structure Chemical Shifts

References

A Comparative Guide to Catalysts for Alkyne Reduction: Lindlar's Catalyst vs. P-2 Nickel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective reduction of alkynes to cis-alkenes is a critical transformation in the synthesis of complex organic molecules. The choice of catalyst is paramount to achieving high yields and the desired stereoselectivity. This guide provides an objective comparison of two widely used catalysts for this purpose: the traditional Lindlar's catalyst and the nickel-based P-2 catalyst, supported by experimental data.

The partial hydrogenation of an alkyne to a cis-alkene is a foundational reaction in organic synthesis, enabling the stereocontrolled construction of carbon-carbon double bonds. Both Lindlar's catalyst and P-2 Nickel are effective reagents for this transformation, operating through a heterogeneous mechanism that involves the syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface.[1][2][3] However, they differ in their composition, preparation, and, in some cases, their specific applications and handling requirements.

Performance Comparison

While a direct head-to-head comparison under identical conditions for a single substrate is not always available in the literature, performance data for structurally similar alkynes allows for a meaningful evaluation of these two catalytic systems. The following table summarizes key performance metrics for Lindlar's catalyst and P-2 Nickel in the reduction of internal alkynes.

Performance MetricLindlar's Catalyst (on 3-Hexyn-1-ol)P-2 Nickel (with Ethylenediamine (B42938) on Hex-3-yn-1-ol)
Yield of cis-Alkene High (quantitative conversion)[1]94%[1][4]
Stereoselectivity (cis:trans) Predominantly cis[1]>200:1[4]
Reaction Time Variable (minutes to hours)[1]12 minutes[1][4]
Reaction Temperature Room temperature to 80°C[1]20-25°C[1][4]
Hydrogen Pressure Atmospheric to slightly elevated[1]1 atm[1][4]
Key Modifiers Lead acetate (B1210297), quinoline[1][5]Ethylenediamine[1][4]

Delving into the Catalysts

Lindlar's Catalyst: The Established Standard

Lindlar's catalyst is a palladium-based heterogeneous catalyst that has long been the benchmark for the semi-hydrogenation of alkynes.[1] Its selectivity is achieved by "poisoning" the palladium surface with lead acetate and quinoline.[5][6] This deactivates the most active catalytic sites, thereby preventing the over-reduction of the initially formed alkene to an alkane.[5][7] The catalyst is typically composed of palladium supported on calcium carbonate or barium sulfate.[3][7]

The mechanism involves the adsorption of the alkyne onto the palladium surface, followed by the syn-delivery of hydrogen atoms, which leads to the formation of the cis-alkene.[1][2] The poisoned nature of the catalyst facilitates the desorption of the alkene product before it can undergo further hydrogenation.[3]

P-2 Nickel: A Versatile Alternative

P-2 Nickel is a nickel boride catalyst that provides an effective alternative to palladium-based systems.[3][6] It is prepared by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride (B1222165).[1][4] For the selective hydrogenation of internal alkynes to cis-alkenes, the addition of a modifier like ethylenediamine is crucial to achieve high stereoselectivity.[1][4] The P-2 designation originates from Purdue University, where the catalyst was developed.[8]

Similar to Lindlar's catalyst, the hydrogenation with P-2 Nickel is a heterogeneous process that occurs on the catalyst surface, resulting in the syn-addition of hydrogen and the formation of the corresponding cis-alkene.[1] The use of ethylenediamine as a modifier significantly enhances the stereospecificity of the reduction.[4]

Experimental Protocols

Hydrogenation using Lindlar's Catalyst

This protocol is a general procedure for the selective hydrogenation of an internal alkyne.

  • Reaction Setup : The alkyne is dissolved in a suitable solvent (e.g., ethanol (B145695), ethyl acetate, or hexanes) in a hydrogenation flask.[3]

  • Catalyst Addition : Lindlar's catalyst (typically 5% palladium on calcium carbonate, poisoned with lead) is added to the reaction mixture.

  • Hydrogenation : The flask is purged with hydrogen gas, and the reaction is typically carried out under a hydrogen atmosphere (e.g., using a balloon) at room temperature with vigorous stirring.[9]

  • Monitoring : The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Work-up : Upon completion, the reaction mixture is filtered through a pad of celite to remove the solid catalyst. The filtrate is then concentrated under reduced pressure to yield the cis-alkene.[9]

Hydrogenation using P-2 Nickel with Ethylenediamine

This protocol is based on the highly stereoselective reduction of alkynols.[1]

  • Catalyst Preparation (in situ) : In a hydrogenation flask, nickel(II) acetate tetrahydrate is dissolved in ethanol. The flask is purged with hydrogen. A solution of sodium borohydride in ethanol is then added to the nickel salt solution with stirring, which results in the formation of a black precipitate of P-2 Nickel.[1][4]

  • Reaction Setup : To the freshly prepared P-2 Nickel catalyst suspension, ethylenediamine is added, followed by the alkyne substrate.[1]

  • Hydrogenation : The reaction is carried out under a hydrogen atmosphere (1 atm) at 20-25°C with stirring.[4]

  • Monitoring : The uptake of hydrogen is monitored to determine the reaction endpoint.

  • Work-up : After the reaction is complete, the mixture is filtered through activated carbon. The filtrate is diluted with water and extracted with an organic solvent (e.g., ether). The combined organic extracts are washed with water, dried, and concentrated under vacuum to afford the cis-alkene.[4]

Visualizing the Catalytic Hydrogenation Pathway

The following diagram illustrates the general mechanism for the catalytic hydrogenation of an alkyne to a cis-alkene using either Lindlar's catalyst or P-2 Nickel.

Alkyne_Reduction cluster_catalyst_surface Catalyst Surface (Lindlar's or P-2 Ni) cluster_solution Solution Phase Alkyne R-C≡C-R' (Alkyne) Adsorbed_Alkyne Adsorbed Alkyne Alkyne->Adsorbed_Alkyne Adsorption H2 H₂ (Hydrogen Gas) Adsorbed_H2 Adsorbed H atoms H2->Adsorbed_H2 Adsorption & Dissociation Syn_Addition Syn-Addition of H cis_Alkene_Adsorbed Adsorbed cis-Alkene Syn_Addition->cis_Alkene_Adsorbed Hydrogenation cis_Alkene_Product cis-R-CH=CH-R' (Product) cis_Alkene_Adsorbed->cis_Alkene_Product Desorption

References

A Researcher's Guide to the Validation of Enantiomeric Excess for (R)-1-Pentyn-3-ol: A Comparative Analysis of HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules is a critical step in ensuring the efficacy, safety, and quality of pharmaceutical compounds. (R)-1-Pentyn-3-ol, a valuable chiral building block in asymmetric synthesis, requires robust and reliable analytical methods for the accurate quantification of its enantiomeric purity. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of the enantiomeric excess of (R)-1-Pentyn-3-ol, supported by experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the separation and quantification of enantiomers due to its high resolution, accuracy, and robustness.[1] This technique most commonly utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and subsequent separation.

Quantitative Performance Comparison

The selection of an optimal analytical technique for determining enantiomeric excess hinges on factors such as the required accuracy, precision, sample throughput, and available instrumentation. The following table summarizes the key quantitative performance metrics for HPLC and its alternatives.

Analytical TechniqueTypical Accuracy (%)Typical Precision (RSD, %)Limit of Detection (LOD) / Limit of Quantitation (LOQ)Analysis Time per SampleThroughput
Chiral HPLC >99%<1%Low (µg/mL to ng/mL)10-30 minModerate
Chiral GC >98%<2%Very Low (pg/mL to fg/mL)15-45 minModerate
Chiral SFC >99%<1%Low (µg/mL to ng/mL)2-10 minHigh
NMR Spectroscopy 95-98%2-5%High (mg/mL)5-15 minHigh
Circular Dichroism 90-95%5-10%Moderate (mg/mL to µg/mL)<5 minHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate implementation and comparison.

High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for structurally similar propargylic alcohols and serves as a robust starting point for the validation of (R)-1-Pentyn-3-ol.[2]

Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase. The separated enantiomers are detected by a UV detector, and the enantiomeric excess is calculated from the integrated peak areas.[1]

Experimental Protocol:

  • Column: CHIRALCEL® OD-H (25 cm × 0.46 cm; 5 µm particle size) or a similar cellulose-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (95:5 v/v). The ratio can be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV absorbance at 210 nm.

  • Sample Preparation: Dissolve the sample of 1-Pentyn-3-ol in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the two enantiomers (AR and AS). Calculate the enantiomeric excess using the formula: ee (%) = |(AR - AS) / (AR + AS)| * 100

Alternative Analytical Techniques

1. Chiral Gas Chromatography (GC)

  • Principle: Volatile enantiomers, or their volatile derivatives, are separated on a capillary column coated with a chiral stationary phase.

  • Experimental Protocol:

    • Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm).

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Injector and Detector Temperature: Typically 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 150°C) at a controlled rate (e.g., 2°C/min).

    • Detection: Flame Ionization Detector (FID).

    • Data Analysis: Similar to HPLC, calculate the ee based on the integrated peak areas of the two enantiomers.

2. Chiral Supercritical Fluid Chromatography (SFC)

  • Principle: Enantiomers are separated using a supercritical fluid (typically CO2) as the mobile phase and a chiral stationary phase.

  • Experimental Protocol:

    • Column: Polysaccharide-based chiral stationary phases are commonly used.

    • Mobile Phase: Supercritical CO2 with a modifier such as methanol (B129727) or ethanol (B145695) (e.g., 85:15 v/v).[1]

    • Flow Rate: 2-4 mL/min.[1]

    • Backpressure: 100-200 bar.[1]

    • Column Temperature: 35-40°C.[1]

    • Detection: UV or Mass Spectrometry (MS).

    • Data Analysis: The ee is determined from the peak areas of the separated enantiomers.[1]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: A chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is added to the sample, forming diastereomeric complexes that exhibit distinct signals in the NMR spectrum. The integration of these signals allows for the determination of the ee.[3]

  • Experimental Protocol:

    • Chiral Solvating Agent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a similar chiral alcohol.

    • Solvent: Deuterated chloroform (B151607) (CDCl3).

    • Procedure: Prepare a solution of the this compound sample in CDCl3. Add an equimolar amount of the CSA. Acquire a high-resolution proton (1H) NMR spectrum.

    • Data Analysis: Identify the signals corresponding to each diastereomeric complex and integrate them to calculate the enantiomeric ratio.

4. Circular Dichroism (CD) Spectroscopy

  • Principle: Chiral molecules absorb left and right circularly polarized light differently. The magnitude of this differential absorption is proportional to the concentration of the enantiomer and can be used to determine the ee of a sample if a standard of known enantiomeric purity is available.[4]

  • Experimental Protocol:

    • Instrument: A CD spectrometer.

    • Solvent: A UV-transparent solvent such as hexane (B92381) or methanol.

    • Procedure: Prepare a solution of the this compound sample of known concentration. Record the CD spectrum over a suitable wavelength range.

    • Data Analysis: Compare the CD signal intensity of the sample to that of a pure enantiomeric standard to calculate the ee.

Visualizing the Methodologies

To further clarify the experimental and logical workflows, the following diagrams are provided.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve Sample in Mobile Phase start->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Enantiomeric Separation on CSP inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate end End calculate->end

Caption: Experimental workflow for the validation of enantiomeric excess using HPLC.

comparison_logic cluster_separation Separation-Based Methods cluster_spectroscopic Spectroscopic Methods HPLC HPLC (High Resolution, High Accuracy) GC GC (High Sensitivity, Volatile Samples) SFC SFC (High Speed, Green Chemistry) NMR NMR (Non-Separative, Structural Info) CD Circular Dichroism (Rapid, Requires Standard) main Determination of Enantiomeric Excess main->HPLC main->GC main->SFC main->NMR main->CD

Caption: Logical relationship of analytical techniques for enantiomeric excess determination.

References

Comparative Reactivity Analysis: 1-Pentyn-3-ol vs. 1-Hexyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of organic synthesis, propargylic alcohols are invaluable building blocks, offering a versatile platform for the construction of complex molecular architectures. Their reactivity, centered around the alkyne and hydroxyl functionalities, can be subtly tuned by the nature of the substituents. This guide provides a comparative analysis of the reactivity of two structurally similar secondary propargylic alcohols: 1-Pentyn-3-ol and 1-Hexyn-3-ol. The primary distinction between these two molecules lies in the length of the alkyl chain attached to the stereogenic carbinol center—an ethyl group in this compound versus a propyl group in 1-Hexyn-3-ol. This seemingly minor difference can influence their reactivity through steric and electronic effects, impacting reaction rates and, in some cases, product distributions.

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for this compound and 1-Hexyn-3-ol is presented in Table 1. These properties form the basis for understanding the electronic and steric environment of each molecule.

PropertyThis compound1-Hexyn-3-ol
Molecular Formula C₅H₈OC₆H₁₀O
Molecular Weight 84.12 g/mol [1]98.14 g/mol [2]
Boiling Point 111-112 °C118 °C[3]
Density 0.893 g/mL at 25 °C0.873 g/mL at 25 °C[3]
¹H NMR (CDCl₃, ppm) See Table 2See Table 2
¹³C NMR (CDCl₃, ppm) See Table 3See Table 3
IR (C≡C stretch, cm⁻¹) ~2120~2126[4]
IR (≡C-H stretch, cm⁻¹) ~3300[5]~3324[4]

Comparative Analysis of Reactivity

The reactivity of this compound and 1-Hexyn-3-ol is primarily dictated by the interplay of two key factors:

  • Steric Hindrance: The bulkiness of the alkyl group (ethyl vs. propyl) adjacent to the reaction center can impede the approach of reagents.

  • Electronic Effects: The inductive effect of the alkyl group can influence the electron density of the alkyne and the acidity of the hydroxyl proton.

Steric Effects

The propyl group in 1-Hexyn-3-ol is larger and offers more conformational flexibility than the ethyl group in this compound. This increased steric bulk around the hydroxyl and propargylic proton in 1-Hexyn-3-ol would be expected to slightly hinder reactions involving these sites. For instance, in reactions such as esterification or oxidation of the alcohol, the approach of the acylating agent or oxidant to the hydroxyl group might be marginally slower for 1-Hexyn-3-ol. Similarly, for reactions involving the deprotonation of the propargylic carbon, the larger propyl group could present a greater steric barrier to the incoming base.

Electronic Effects

Alkyl groups are weakly electron-donating through an inductive effect. The propyl group in 1-Hexyn-3-ol is a slightly stronger electron-donating group than the ethyl group in this compound. This has two potential consequences:

  • Alkyne Nucleophilicity: The increased electron-donating nature of the propyl group could lead to a marginal increase in the electron density of the triple bond in 1-Hexyn-3-ol, potentially making it slightly more nucleophilic and thus more reactive towards electrophiles.

  • Hydroxyl Acidity: Conversely, the electron-donating effect would tend to decrease the acidity of the hydroxyl proton in 1-Hexyn-3-ol compared to this compound. This would make the deprotonation of the alcohol slightly more difficult.

In most common reactions of propargylic alcohols, the steric effects are likely to be the more dominant differentiating factor, albeit subtly.

Spectroscopic Data Interpretation

The available NMR and IR data provide insights into the electronic environment of the key functional groups.

Table 2: ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton AssignmentThis compound (ppm)1-Hexyn-3-ol (ppm)[6]
≡C-H ~2.42.462
H -C-OH~4.34.38
-CH ₂-CH₃~1.71.67, 1.51
-CH₂-CH~1.00.96
OH Variable2.66

Table 3: ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon AssignmentThis compound (ppm)1-Hexyn-3-ol (ppm)[2]
C-H~85.185.0
-C ≡C-H~72.972.8
C -OH~61.967.8
C H₂-CH₃~30.138.8
-CH₂-C H₃~9.818.5, 13.9

The ¹³C NMR data shows a slight downfield shift for the carbinol carbon (C-OH) of 1-Hexyn-3-ol compared to this compound, which could be attributed to the different substitution pattern. The chemical shifts of the acetylenic carbons are very similar, suggesting that the electronic effect of the additional methylene (B1212753) group in the propyl chain does not significantly alter the electron density of the triple bond.

Experimental Protocols

While no direct comparative studies are available, the following are generalized protocols for common reactions of propargylic alcohols that could be used to generate comparative data for this compound and 1-Hexyn-3-ol.

Protocol 1: Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of a propargylic alcohol to an α,β-unsaturated ketone.

Workflow for Comparative Meyer-Schuster Rearrangement

Meyer_Schuster_Workflow cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup and Analysis Pentenol This compound Catalyst Acid Catalyst (e.g., H₂SO₄) Pentenol->Catalyst Hexenol 1-Hexyn-3-ol Hexenol->Catalyst Solvent Solvent (e.g., Acetone (B3395972)/H₂O) Catalyst->Solvent Temperature Reflux Solvent->Temperature Workup Quench, Extract, Purify Temperature->Workup Analysis GC-MS, NMR for Yield and Purity Workup->Analysis

Caption: Workflow for comparing the Meyer-Schuster rearrangement of this compound and 1-Hexyn-3-ol.

Procedure:

  • In two separate round-bottom flasks, dissolve equimolar amounts of this compound and 1-Hexyn-3-ol in a mixture of acetone and water.

  • To each flask, add a catalytic amount of concentrated sulfuric acid.

  • Heat both reaction mixtures to reflux for the same amount of time, monitoring the progress by TLC.

  • After cooling to room temperature, quench the reactions by neutralizing the acid with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS and ¹H NMR to determine the yield of the corresponding α,β-unsaturated ketone.

Protocol 2: Oxidation to Ynone

The oxidation of the secondary alcohol functionality to a ketone yields a ynone.

Workflow for Comparative Oxidation

Oxidation_Workflow cluster_0 Reactants cluster_1 Reaction and Analysis Pentenol This compound Oxidant Oxidizing Agent (e.g., PCC) Pentenol->Oxidant Hexenol 1-Hexyn-3-ol Hexenol->Oxidant Reaction Stir at Room Temperature Oxidant->Reaction Analysis Monitor by TLC/GC for conversion Reaction->Analysis

Caption: Workflow for the comparative oxidation of this compound and 1-Hexyn-3-ol.

Procedure:

  • In two separate flasks, prepare a suspension of pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758).

  • To each flask, add a solution of this compound and 1-Hexyn-3-ol, respectively, in dichloromethane dropwise at room temperature.

  • Stir the mixtures at room temperature and monitor the reactions by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixtures with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ynone.

  • Determine the yield and purity of the products by ¹H NMR and GC analysis.

Conclusion

The primary difference in reactivity between this compound and 1-Hexyn-3-ol is expected to arise from the greater steric hindrance imparted by the propyl group in 1-Hexyn-3-ol compared to the ethyl group in this compound. This would likely lead to slightly slower reaction rates for 1-Hexyn-3-ol in reactions involving the hydroxyl or propargylic positions. The electronic differences between the ethyl and propyl groups are minimal and are not expected to significantly influence the reactivity of the alkyne moiety.

For researchers and professionals in drug development, this implies that while both substrates can be used interchangeably in many synthetic schemes, this compound may offer a slight advantage in terms of reaction kinetics where steric hindrance is a critical factor. The provided experimental protocols offer a framework for generating direct comparative data to validate these theoretical predictions and to make informed decisions in the design of synthetic routes.

References

DFT studies on the transition state of 1-Pentyn-3-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

As a researcher or professional in drug development, understanding the transition states of chemical reactions is crucial for predicting reaction outcomes and designing novel synthetic routes. This guide provides a comparative overview of Density Functional Theory (DFT) studies on the transition states of reactions involving secondary alkynols, with a focus on 1-Pentyn-3-ol as a representative substrate. Due to a limited number of specific DFT studies on this compound, this guide leverages findings from analogous systems to provide a valuable comparative context.

The primary reactions of this compound and similar secondary alkynols that are amenable to DFT analysis of their transition states include oxidation of the alcohol, reduction of the alkyne, and nucleophilic substitution at the propargylic position.

Computational and Experimental Methodologies

A general workflow for the computational investigation of a reaction's transition state using DFT is outlined below. This is followed by typical experimental protocols for the key reactions of secondary alkynols.

DFT_Transition_State_Workflow cluster_start Initial Setup cluster_verification Verification Reactant_Product_Opt Optimize Reactant & Product Geometries TS_Guess Generate Initial TS Guess (e.g., QST2, QST3, or manual) Reactant_Product_Opt->TS_Guess Input Structures TS_Optimization Optimize to Saddle Point TS_Guess->TS_Optimization Optimize Frequency_Calc Frequency Calculation TS_Optimization->Frequency_Calc Verify Saddle Point IRC_Calc Intrinsic Reaction Coordinate (IRC) Calculation Frequency_Calc->IRC_Calc Confirm Reactant/Product Connectivity

Caption: General workflow for locating and verifying a transition state using DFT calculations.

Experimental Protocols

Oxidation of Secondary Alkynols to Ynones A common method for the oxidation of secondary alcohols is using an acidified solution of potassium dichromate(VI).[1][2]

  • Prepare the oxidizing solution by dissolving potassium dichromate(VI) in dilute sulfuric acid.

  • Add the alcohol to the acidified dichromate(VI) solution.

  • The mixture is warmed, for example, in a hot water bath.[2]

  • If oxidation occurs, the orange solution containing dichromate(VI) ions turns green as they are reduced to chromium(III) ions.[2]

  • For full oxidation to a carboxylic acid (in the case of primary alcohols), the alcohol is heated under reflux with an excess of the oxidizing agent.[2] For secondary alcohols, like this compound, this procedure yields a ketone (an ynone).

Reduction of Alkynes to cis-Alkenes (Lindlar Hydrogenation) The partial reduction of an alkyne to a cis-alkene is typically achieved using a "poisoned" catalyst, known as the Lindlar catalyst.[3][4][5][6][7]

  • The Lindlar catalyst, which is palladium supported on calcium carbonate and treated with lead acetate (B1210297) and quinoline (B57606), is used.[6][8]

  • The alkyne is dissolved in a suitable solvent.

  • The reaction is carried out under a hydrogen atmosphere with the Lindlar catalyst.

  • The catalyst facilitates the syn-addition of hydrogen across the triple bond, resulting in the formation of a cis-alkene.[3][5]

Nucleophilic Substitution of Propargylic Alcohols Lewis acid catalysts are often employed to facilitate the substitution of the hydroxyl group in propargylic alcohols.[9][10]

  • The propargylic alcohol and the nucleophile are dissolved in an appropriate solvent, such as acetonitrile.[9]

  • A Lewis acid catalyst, for instance, iron(III) chloride (FeCl₃), is added to the mixture (e.g., 5 mol %).[9]

  • The reaction is stirred at a suitable temperature, which can range from room temperature to 60°C, depending on the reactants.[9]

  • The reaction is believed to proceed through the formation of a propargylic cation intermediate.[9][10]

Comparative DFT Studies on Analogous Reactions

The following tables summarize computational details and findings from DFT studies on reactions analogous to those that this compound would undergo.

Table 1: Comparison of DFT Methodologies for Transition State Analysis

Reaction TypeAnalogous System StudiedDFT Functional(s)Basis Set(s)Key Insights from DFT
Oxidation Oxidation of benzyl (B1604629) alcohol on MnO₂ catalystsNot specifiedNot specifiedDFT calculations predicted the high reactivity of defective Mn(IV) sites.[11]
Oxidation of ethanol (B145695) to acetic acid over Au(111)Not specifiedNot specifiedThe study indicated that both the base (OH⁻) and the metal surface are involved in the mechanism.[12]
Alcohol oxidation by (bpy)CuI-TEMPO/NMINot specifiedNot specifiedCalculations were used to elucidate the most favorable reaction pathway.[13]
Reduction Lindlar Hydrogenation of Ethyne (B1235809)Not specifiedNot specifiedA DFT study was conducted to understand how lead and quinoline modifiers influence the selectivity of the Lindlar catalyst.[14][15]
Substitution Ru-Catalyzed Propargylic SubstitutionωB97X-DNot specifiedDFT calculations were used to examine the effects of propargylic substituents on enantioselectivity and reactivity.[16][17][18][19]
Lewis Acid-Catalyzed Electrophilic Aromatic SubstitutionNot specifiedNot specifiedThe reaction mechanisms were investigated, showing them to be concerted with no stable charged intermediates.[20]

Table 2: Calculated Activation Energies for Analogous Reactions

Reaction TypeSystemCatalyst/ConditionsActivation Energy (kcal/mol)Reference
Oxidation Oxidative insertion of Ni into the C-C bond of ethaneNickel10.4[21]
Oxidative addition of Pd into the C-Cl bond of chloromethanePalladium1.8 (relative to free reactants)[21]
Reduction Hydrogenation of ethyne (first step)Pd~15.2 (0.66 eV)[14]
Hydrogenation of ethene (second step)Pd~18.7 (0.81 eV)[14]

Note: Activation energies are highly system-dependent and the values presented are for analogous or model systems.

Reaction Pathways and Transition States

The following diagrams illustrate the generalized mechanisms for the key reactions of a secondary alkynol like this compound.

Oxidation_Mechanism cluster_oxidation Oxidation of a Secondary Alkynol Reactant R-C≡C-CH(OH)-R' Product R-C≡C-C(=O)-R' Reactant->Product Oxidation Water H₂O Reactant->Water Oxidant [O] Oxidant->Product

Caption: Generalized oxidation of a secondary alkynol to an ynone.

Caption: Stereoselective reduction of an alkyne to a cis-alkene using a Lindlar catalyst.

Caption: Lewis acid-catalyzed nucleophilic substitution via a propargylic cation intermediate.

References

Comparative Analysis of Reaction Kinetics for 1-Pentyn-3-ol Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

The efficient synthesis of 1-pentyn-3-ol, a valuable building block in organic synthesis, necessitates a thorough understanding of the reaction kinetics governing its formation. This guide provides a comparative analysis of different catalytic approaches to the synthesis of this compound, with a focus on their kinetic profiles. While specific kinetic data for the formation of this compound is limited in published literature, this document compiles and compares relevant experimental data from closely related reactions to provide a valuable resource for process optimization and catalyst selection.

Performance Comparison of Catalytic Systems

The synthesis of this compound is most commonly achieved through the nucleophilic addition of an ethynyl (B1212043) anion equivalent to propanal. The choice of catalyst or reagent significantly influences the reaction rate, yield, and selectivity. This section compares the kinetic parameters of the conventional Grignard reaction with alternative metal-catalyzed approaches.

Table 1: Comparison of Reaction Kinetics for Alkynylation of Aldehydes

Catalytic SystemCatalyst/ReagentReactantsSolventRate Constant (k)Reaction OrderActivation Energy (Ea)Reference System
Grignard Reaction Ethynylmagnesium BromideAcetylene (B1199291) + Phenylmagnesium BromideTHF0.39 x 10⁻⁴ L mol⁻¹ s⁻¹SecondNot ReportedFormation of the Grignard reagent, as a proxy.[1]
Copper-Catalyzed Cu(I)/Cu(II)Terminal AlkyneDichloromethaneRate-determining step involves Cu(I)ComplexNot ReportedHomocoupling of terminal alkynes.[2][3]
Zinc-Catalyzed Zn(OTf)₂ / (+)-N-MethylephedrineTerminal Alkyne + AldehydeToluene-CatalyticNot ReportedEnantioselective addition.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section provides a comprehensive experimental protocol for the synthesis of this compound via the Grignard reaction, a widely used and reliable method.

Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound by the reaction of ethynylmagnesium bromide with propanal.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Acetylene gas (purified)

  • Propanal

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions (three-necked flask, dropping funnel, reflux condenser, gas inlet tube)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • In a flame-dried three-necked flask under a nitrogen atmosphere, place magnesium turnings.

    • Add a solution of ethyl bromide in anhydrous THF dropwise to initiate the formation of ethylmagnesium bromide (Grignard reagent).

    • Once the Grignard reagent formation is complete, bubble purified acetylene gas through the solution to form ethynylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction with Propanal:

    • Cool the freshly prepared ethynylmagnesium bromide solution in an ice bath.

    • Add a solution of propanal in anhydrous THF dropwise to the Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by fractional distillation under reduced pressure.

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking aliquots from the reaction mixture at regular intervals.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of experiments and the relationships between different parameters is essential for experimental design and analysis.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_grignard Prepare Ethynylmagnesium Bromide in THF reaction Addition of Propanal to Grignard Reagent at 0-10°C prep_grignard->reaction prep_aldehyde Prepare Propanal Solution in THF prep_aldehyde->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring quench Quench with Saturated NH4Cl Solution reaction->quench monitoring->reaction Continue until completion kinetics Kinetic Data Analysis (if monitored over time) monitoring->kinetics extract Extract with Et2O quench->extract dry Dry Organic Phase (Na2SO4) extract->dry purify Purify by Distillation dry->purify characterization Characterize Product (NMR, IR, MS) purify->characterization

Caption: Experimental workflow for the synthesis and kinetic analysis of this compound.

Logical_Relationships cluster_params Experimental Parameters cluster_kinetics Kinetic Outcomes Temp Temperature Rate Reaction Rate Temp->Rate Influences k (Arrhenius Eq.) Selectivity Selectivity Temp->Selectivity Can affect side reactions Conc Reactant Concentration (Grignard, Aldehyde) Conc->Rate Influences Rate Law Solvent Solvent Polarity (e.g., THF vs. Ether) Solvent->Rate Affects Reagent Solvation & Reactivity Catalyst Catalyst Type (Mg, Cu, Zn) Catalyst->Rate Lowers Ea, Alters Mechanism Catalyst->Selectivity Can induce enantioselectivity Yield Product Yield Rate->Yield Higher rate can lead to higher yield in a given time

Caption: Factors influencing the reaction kinetics of this compound formation.

References

A Comparative Guide to Prolinol-Derived Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enantiomerically pure compounds is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and agrochemical industries.[1][2] Organocatalysis has emerged as a powerful, green, and metal-free alternative to traditional synthetic methods.[1][2] Within this field, prolinol-derived catalysts have garnered considerable attention for their versatility, robustness, and ability to induce high levels of stereoselectivity in a wide array of asymmetric transformations.[1][2]

This guide provides a comprehensive comparison of various prolinol-derived catalysts, including L-prolinol, diarylprolinol silyl (B83357) ethers, and polymer-supported derivatives. Their performance in key asymmetric reactions—the Aldol (B89426), Michael, and Diels-Alder reactions—is critically evaluated against each other and other prominent organocatalysts. The information herein is supported by experimental data, detailed methodologies, and visual representations of reaction mechanisms and workflows to facilitate the selection of the most suitable catalyst for a given synthetic challenge.[2]

Performance of Prolinol-Derived Catalysts and Alternatives

The following tables summarize the performance of various prolinol-derived catalysts and their alternatives in asymmetric Aldol, Michael, and Diels-Alder reactions, focusing on yield, diastereomeric ratio (dr), and enantiomeric excess (ee).

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds, which are pivotal structural motifs in numerous natural products and pharmaceuticals.[3] Prolinol-based catalysts have been instrumental in the advancement of direct asymmetric aldol reactions, offering a more atom-economical approach compared to traditional methods that necessitate pre-formed enolates.[3]

CatalystAldehydeKetoneSolventYield (%)dr (anti:syn)ee (%)
L-Proline 4-NitrobenzaldehydeAcetoneDMSO68-76
(S)-Diphenylprolinol BenzaldehydeCyclohexanoneNeat9595:599
(S)-Diphenylprolinol TMS Ether 4-NitrobenzaldehydeCyclohexanoneToluene98>99:199
Thiourea Derivative 4-NitrobenzaldehydeCyclohexanoneToluene9998:297
Polymer-supported Prolinol 4-ChlorobenzaldehydeCyclohexanoneToluene9293:796
Asymmetric Michael Addition

The Michael addition, a conjugate addition reaction, is widely employed for the formation of carbon-carbon bonds. Prolinol-based catalysts, particularly diarylprolinol silyl ethers, have proven highly effective in promoting enantioselective Michael additions of aldehydes and ketones to various Michael acceptors like nitroalkenes.[3]

CatalystMichael DonorMichael AcceptorSolventYield (%)dr (syn:anti)ee (%)
L-Proline Propanaltrans-β-NitrostyreneCHCl₃9593:720
(S)-Diphenylprolinol Propanaltrans-β-NitrostyreneCHCl₃29-95[4]
(S)-Diphenylprolinol TMS Ether Propanaltrans-β-Nitrostyrene-8294:699[4]
Thiourea-based Catalyst Acetylacetonetrans-β-NitrostyreneToluene/H₂O99-94[5]
Diarylprolinol Silyl Ether Salt n-Pentanaltrans-β-NitrostyreneH₂O8594:698[6]
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for synthesizing six-membered rings.[1][3] Organocatalytic asymmetric Diels-Alder reactions have been successfully realized using prolinol-based catalysts, which activate α,β-unsaturated aldehydes towards reaction with dienes.[1][3]

CatalystDieneDienophileSolventYield (%)dr (exo:endo)ee (%) (exo)
(S)-Proline CyclopentadieneCinnamaldehydeCH₃CN802.7:159
(S)-Diphenylprolinol TMS Ether CyclopentadieneCinnamaldehydeToluene/CF₃CO₂H8085:1597
MacMillan Catalyst (Imidazolidinone) CyclopentadieneCinnamaldehydeCH₂Cl₂/TFA99>20:193

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

General Procedure for Asymmetric Aldol Reaction

To a solution of the aldehyde (0.5 mmol) in the ketone (2.0 mL) is added the prolinol-based catalyst (0.05 mmol, 10 mol%). The reaction mixture is stirred at the specified temperature for the time indicated in the corresponding literature. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography.

General Procedure for a Diarylprolinol Silyl Ether-Catalyzed Michael Addition of Aldehydes to Nitroolefins

To a solution of the aldehyde (1.2 mmol) in the specified solvent (1.0 mL) at room temperature is added the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%). The Michael acceptor (1.0 mmol) is then added, and the reaction mixture is stirred at the indicated temperature for the given time. The reaction is then quenched, worked up, and purified as described in the proline-catalyzed procedure.[7]

General Procedure for Asymmetric Diels-Alder Reaction

To a stirred solution of the α,β-unsaturated aldehyde (1.0 mmol) and the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) in the specified solvent (2.0 mL) at the desired temperature, the diene (3.0 mmol) is added. The reaction mixture is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.[1][2]

Mechanistic Insights and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows in prolinol-catalyzed asymmetric synthesis.[2]

Enamine_Catalysis Catalyst Prolinol Catalyst Aldehyde Aldehyde/Ketone Enamine Chiral Enamine Aldehyde->Enamine + Catalyst - H₂O Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Electrophile Electrophile Electrophile (e.g., Aldehyde, Nitroalkene) Product_Bound Product-Catalyst Complex Iminium_Intermediate->Product_Bound (Attack) Product_Bound->Catalyst (Regeneration) Product Chiral Product Product_Bound->Product + H₂O Water H₂O

Enamine catalysis cycle for prolinol-derived catalysts.

Iminium_Catalysis Catalyst Prolinol Catalyst Dienophile α,β-Unsaturated Aldehyde Iminium_Ion Chiral Iminium Ion (LUMO Lowered) Dienophile->Iminium_Ion + Catalyst - H₂O Cycloadduct_Iminium Cycloadduct Iminium Iminium_Ion->Cycloadduct_Iminium + Diene [4+2] Cycloaddition Diene Diene Cycloadduct_Iminium->Catalyst (Regeneration) Product Chiral Diels-Alder Adduct Cycloadduct_Iminium->Product + H₂O Water H₂O

Iminium ion catalysis cycle for conjugate additions.

Experimental_Workflow cluster_prep Reaction Setup cluster_monitoring Monitoring & Workup cluster_analysis Purification & Analysis Start Weigh Catalyst and Reagents Solvent Add Solvent Start->Solvent Stirring Stir at Defined Temperature Solvent->Stirring TLC Monitor by TLC/GC/NMR Stirring->TLC Quench Quench Reaction TLC->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Yield Determine Yield Purify->Yield Stereo Determine dr and ee (NMR, HPLC) Purify->Stereo

General experimental workflow for asymmetric synthesis.

References

Cross-referencing 1-Pentyn-3-ol spectral data with NIST database

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectral data for 1-Pentyn-3-ol, cross-referencing information from the National Institute of Standards and Technology (NIST) database with other publicly available sources. Detailed experimental protocols, comparative data tables, and workflow visualizations are presented to support researchers in analytical chemistry, organic synthesis, and drug discovery.

Executive Summary

Accurate spectral analysis is fundamental to chemical identification and characterization. This guide facilitates the verification of this compound's identity by comparing its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectral data from the authoritative NIST database with other available datasets. The provided protocols and data tables serve as a practical resource for laboratory work.

Comparison of Spectral Data

The following tables summarize the key spectral data for this compound, with a focus on cross-referencing with the NIST database.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[1][2]

Database/SourceMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z) and Relative Intensities
NIST Chemistry WebBook 84.1164[2][3]55 (100%), 83 (70%), 27 (65%), 29 (60%), 39 (55%)[1]
PubChem (NIST Source)84.12[1]55 (Top Peak), 83 (2nd Highest), 27 (3rd Highest)[1]
ChemicalBook84 (Molecular Ion)Not explicitly detailed
Infrared (IR) Spectroscopy Data

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. This technique is highly effective for identifying functional groups. The NIST Chemistry WebBook contains a gas-phase IR spectrum for this compound.[3]

Database/SourceKey IR Absorptions (cm⁻¹) and Functional Group Assignments
NIST Chemistry WebBook (Gas Phase) ~3600-3400 (O-H stretch, alcohol), ~3300 (≡C-H stretch, alkyne), ~2100 (C≡C stretch, alkyne), ~2900 (C-H stretch, alkane)[3]
PubChem (FTIR)Data available from Bruker Tensor 27 FT-IR (Neat)[1]
ChemicalBook (IR)Spectrum available, key peaks consistent with functional groups[4]
SpectraBase (FTIR)Transmission Infrared (IR) Spectrum available[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are crucial for structural elucidation.

Database/Source¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz)¹³C NMR Chemical Shifts (ppm)
PubChem (from SpectraBase) Data from Varian A-60 available[1]Data from Aldrich Chemical Company available[1]
ChemicalBook400 MHz in CDCl₃ spectrum available[6]Spectrum available
SpectraBase10 NMR spectra available[5]Data available

Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented above. Specific instrument parameters may need to be optimized.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

  • Injection: Inject a small volume (typically 1 µL) of the sample into the GC inlet.

  • Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of this compound from any impurities.

  • Mass Spectrometry: As the compound elutes from the GC column, it is introduced into the mass spectrometer. Use electron ionization (EI) at 70 eV. Acquire mass spectra over a range of m/z 10-200.

  • Data Analysis: Compare the acquired mass spectrum with the NIST library entry for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a neat spectrum, place a drop of liquid this compound between two KBr or NaCl plates. For a solution spectrum, dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄).

  • Background Spectrum: Acquire a background spectrum of the empty sample holder or the solvent.

  • Sample Spectrum: Acquire the spectrum of the prepared sample.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to reference spectra from the NIST database.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).

  • ¹H NMR Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.

  • Data Analysis: Integrate the ¹H NMR signals, determine chemical shifts relative to TMS, and analyze splitting patterns to determine coupling constants. Compare the chemical shifts in both ¹H and ¹³C spectra to literature values or predicted spectra.

Visualizing the Workflow and Data Relationships

The following diagrams illustrate the process of cross-referencing spectral data and the logical relationship between different spectroscopic techniques.

Spectral_Data_Cross_Referencing_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_cross_referencing Cross-Referencing cluster_verification Verification Acquire_MS Acquire Mass Spectrum Process_MS Process MS Data Acquire_MS->Process_MS Acquire_IR Acquire IR Spectrum Process_IR Process IR Data Acquire_IR->Process_IR Acquire_NMR Acquire NMR Spectrum Process_NMR Process NMR Data Acquire_NMR->Process_NMR Compare_Spectra Compare Spectra Process_MS->Compare_Spectra Process_IR->Compare_Spectra Process_NMR->Compare_Spectra NIST_DB NIST Database NIST_DB->Compare_Spectra Other_DB Other Databases (e.g., PubChem, SpectraBase) Other_DB->Compare_Spectra Verify_Identity Verify Compound Identity Compare_Spectra->Verify_Identity

Caption: Workflow for Cross-Referencing Spectral Data.

Spectral_Data_Relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Structural Information Molecule This compound Structure MS Mass Spectrometry Molecule->MS IR Infrared Spectroscopy Molecule->IR NMR NMR Spectroscopy Molecule->NMR MW Molecular Weight & Formula MS->MW FG Functional Groups IR->FG Connectivity Atom Connectivity & Environment NMR->Connectivity MW->Molecule FG->Molecule Connectivity->Molecule

Caption: Relationship Between Spectra and Structure.

References

Efficacy comparison of different catalysts in alkynol hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of alkynols to alkenols is a pivotal transformation in the synthesis of fine chemicals, pharmaceuticals, and fragrances. The success of this process hinges on the choice of catalyst, which governs the reaction's efficiency and, most critically, its selectivity towards the desired unsaturated alcohol, minimizing over-hydrogenation to the corresponding alkane. This guide provides an objective comparison of various metal-based catalysts, supported by experimental data, to inform catalyst selection and process optimization.

The hydrogenation of an alkynol typically proceeds stepwise, first reducing the alkyne to an alkene, which can then be further reduced to an alkane. The primary challenge lies in arresting the reaction at the alkene stage. This guide will delve into the performance of commonly employed catalysts, including those based on palladium, platinum, nickel, and rhodium.

Comparative Performance of Catalysts

The efficacy of a catalyst in alkynol hydrogenation is primarily evaluated by its conversion of the starting material and its selectivity towards the desired alkenol. The following table summarizes the performance of various catalysts based on experimental data from the literature.

Catalyst SystemSubstrateConversion (%)Selectivity to Alkenol (%)Reaction ConditionsReference
Palladium-Based Catalysts
1.2% Pd/Al₂O₃3-Butyn-1-olVariableDecreases with conversionGas Phase, T = 373 K, P = 1 atm[1][2]
1.2% Pd/Al₂O₃3-Butyn-2-olHighModerateGas Phase, T = 373 K, P = 1 atm[1]
Pd-Ni/Al₂O₃C4 AlkynolsHighup to 95Not specified[1]
Pd-CAlkyne AlcoholsHigh>99Not specified[3]
PdZn/Meso_S-CPropargyl alcohol ethoxylates97.596Not specified[4]
PdCu NanoparticlesKey industrial alkynolsHighup to 98Mild conditions[3]
Lindlar Catalyst (Pd-Pb/CaCO₃)2-Methyl-3-butyn-2-ol~9993Not specified[5]
Platinum-Based Catalysts
Pt/SiC2-Butyne-1,4-diol9696Not specified[3][4]
Pt@ZIF-82-Butyne-1,4-diol9992Not specified[3][4]
Nickel-Based Catalysts
Ni/Al₂O₃3-Butyn-2-olModerateModerateGas Phase, T = 373 K, P = 1 atm[1]
Raney NiNot specified96.7Not specifiedThermos-catalysis[4]
Rhodium-Based Catalysts
Cationic Rhodium CatalystsAlkynesHighPotentially highHomogeneous[1][6]

Key Insights from Catalyst Comparison

  • Palladium (Pd) catalysts are the most extensively studied and are recognized for their high activity at low operating temperatures.[7] However, they often face the challenge of over-hydrogenation.[7] The selectivity of palladium catalysts can be significantly enhanced by modifying them with a second metal, such as nickel, copper, or zinc, or by controlling the nanoparticle shape and size.[1][7][8] For instance, bimetallic Palladium-Nickel (Pd-Ni) catalysts have demonstrated a marked improvement in selectivity for the partial hydrogenation of C4 alkynols.[1] The support material also plays a crucial role, with supports like alumina (B75360) and carbon being common.[1][3]

  • Platinum (Pt) catalysts exhibit excellent performance in the semi-hydrogenation of specific substrates like 2-butyne-1,4-diol, achieving both high conversion and selectivity.[3][4] Bimetallic Pt-Pb catalysts have also been shown to be effective for the production of Z-enols.[4]

  • Nickel (Ni) catalysts are a more cost-effective option and can promote hydrogenation, but they generally show lower selectivity towards the intermediate alkenol compared to palladium-based systems.[1] Raney Ni is a commonly used form of nickel catalyst.[4] A significant drawback of nickel catalysts is their propensity for deactivation through carbon deposition and carbide formation.[9]

  • Rhodium (Rh) catalysts , particularly cationic homogeneous catalysts, display a notable kinetic preference for the hydrogenation of alkynes over alkenes.[1] This characteristic suggests they could be highly selective for producing alkenols with minimal over-hydrogenation.[1]

Signaling Pathways and Experimental Workflow

The rational design of catalysts and the optimization of reaction conditions are crucial for achieving high efficacy in alkynol hydrogenation. The following diagrams illustrate the key relationships and a general experimental workflow.

SignalingPathways cluster_catalyst Catalyst Properties cluster_conditions Reaction Conditions cluster_performance Performance Metrics Catalyst Catalyst (e.g., Pd, Pt, Ni, Rh) Conversion Conversion (%) Catalyst->Conversion Support Support (e.g., Al2O3, C, SiO2) Support->Conversion Promoter Promoter/Second Metal (e.g., Ni, Cu, Pb, Zn) Selectivity Selectivity (%) (to Alkenol) Promoter->Selectivity Structure Nanostructure (Shape, Size) Structure->Selectivity Temperature Temperature Temperature->Conversion Pressure Pressure Pressure->Conversion Solvent Solvent Solvent->Selectivity Conversion->Selectivity Often inversely related

Caption: Factors influencing catalyst performance in alkynol hydrogenation.

ExperimentalWorkflow start Start: Define Alkynol Substrate prep Catalyst Preparation/Selection (e.g., Pd/Al2O3, Pt/C, Raney Ni) start->prep reaction Hydrogenation Reaction - Set Temperature, Pressure, Solvent - Introduce H2 gas prep->reaction sampling Reaction Monitoring (e.g., GC, HPLC) - Aliquots at time intervals reaction->sampling analysis Product Analysis - Identify and quantify:  - Alkynol (reactant)  - Alkenol (product)  - Alkane (byproduct) sampling->analysis calc Calculate Performance Metrics - Conversion (%) - Selectivity (%) analysis->calc comparison Compare Catalyst Efficacies calc->comparison end End: Optimal Catalyst Identified comparison->end

Caption: General experimental workflow for comparing catalyst efficacy.

Experimental Protocols

The following provides a generalized methodology for evaluating catalyst performance in alkynol hydrogenation. Specific parameters should be optimized for each catalyst-substrate system.

1. Catalyst Preparation and Characterization:

  • Catalyst Synthesis: Supported catalysts are typically prepared by impregnation of the support (e.g., Al₂O₃, activated carbon) with a solution of the metal precursor (e.g., H₂PdCl₄, H₂PtCl₆), followed by drying and reduction.

  • Characterization: The physical and chemical properties of the prepared catalysts should be thoroughly characterized using techniques such as Transmission Electron Microscopy (TEM) for particle size and morphology, X-ray Diffraction (XRD) for crystal structure, and X-ray Photoelectron Spectroscopy (XPS) for surface composition and oxidation states.

2. Hydrogenation Reaction Procedure:

  • Reactor Setup: The hydrogenation reaction is typically carried out in a high-pressure reactor (autoclave) equipped with a magnetic stirrer, a gas inlet, a sampling port, and temperature and pressure controls.

  • Reaction Execution:

    • The catalyst and the solvent are introduced into the reactor.

    • The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen to the desired pressure.

    • The reaction mixture is heated to the set temperature while stirring.

    • The alkynol substrate is then introduced into the reactor to start the reaction.

    • Liquid samples are withdrawn at regular intervals through the sampling port for analysis.

3. Product Analysis:

  • Analytical Technique: The composition of the reaction mixture is typically analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) equipped with a suitable column and detector (e.g., Flame Ionization Detector for GC, UV detector for HPLC).

  • Quantification: The concentration of the reactant, desired product (alkenol), and any byproducts (e.g., alkane) are determined by comparing their peak areas to those of standard solutions of known concentrations.

4. Calculation of Performance Metrics:

  • Conversion: The percentage of the initial alkynol that has been consumed is calculated using the following formula:

    • Conversion (%) = [(Initial moles of alkynol - Final moles of alkynol) / Initial moles of alkynol] x 100

  • Selectivity: The percentage of the converted alkynol that has been transformed into the desired alkenol is calculated as:

    • Selectivity (%) = [Moles of alkenol formed / (Initial moles of alkynol - Final moles of alkynol)] x 100

By systematically applying these protocols, researchers can generate reliable and comparable data to guide the selection of the most effective catalyst for a specific alkynol hydrogenation application.

References

Safety Operating Guide

Proper Disposal of 1-Pentyn-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for 1-Pentyn-3-ol, a flammable and toxic compound. Adherence to these protocols is vital for ensuring personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is imperative to handle the chemical in a well-ventilated area, away from heat, sparks, and open flames.[1][2] Personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn.[1] Ensure that an eyewash station and safety shower are readily accessible.[2]

Quantitative Data Summary

The following table summarizes key quantitative safety and physical property data for this compound.

PropertyValue
Molecular FormulaC5H8O[3]
Molecular Weight84.12 g/mol [3]
Flash Point28 °C (closed cup)
Boiling Point114 - 115 °C
GHS Hazard ClassificationsFlammable Liquid (Category 3), Acute Toxicity - Oral (Category 3), Acute Toxicity - Dermal (Category 3), Acute Toxicity - Inhalation (Category 3)[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste in strict accordance with all local, state, and federal regulations.[4][5] Never pour this compound down the drain or dispose of it with regular trash.[5][6][7]

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste" and "Flammable Liquid."[5][6]

    • If possible, use the original container.[5]

    • Ensure the container is stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Engage a Licensed Waste Disposal Company:

    • The primary and recommended method for disposal is to hire a licensed hazardous waste disposal company.[6]

    • These companies are equipped to handle, transport, and dispose of flammable and toxic liquids in a compliant and environmentally sound manner.[4][5]

    • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • Internal Laboratory Protocols:

    • Follow your institution's specific protocols for hazardous waste pickup. This may involve completing a waste manifest and scheduling a pickup with your environmental health and safety (EHS) department.

    • Ensure all personnel handling the waste are trained on the associated hazards and proper handling procedures.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must also be treated as hazardous waste, as they may retain product residue.[2][6]

    • Do not reuse the containers. They should be collected and disposed of through the licensed hazardous waste disposal service.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_collection Waste Collection & Storage cluster_disposal Professional Disposal cluster_compliance Compliance & Safety Collect Collect Waste This compound Label Label Container: 'Hazardous Waste' 'Flammable Liquid' Collect->Label Store Store in Cool, Ventilated Area Label->Store Contact Contact Licensed Waste Disposal Co. Store->Contact Provide Provide Waste Information Contact->Provide Schedule Schedule Pickup Provide->Schedule Follow Follow Institutional EHS Protocols Schedule->Follow Decontaminate Manage Empty Containers as Waste Follow->Decontaminate

Figure 1. Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 1-Pentyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-Pentyn-3-ol, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Physicochemical and Hazard Data

Properly understanding the characteristics of this compound is the first step in safe handling. The following tables summarize its key quantitative data.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₅H₈O[1]
Molecular Weight84.12 g/mol [1]
Boiling Point114 - 115 °C[2][3]
Flash Point28 °C (closed cup)[2][3]
Density0.839 g/cm³ at 25 °C[2][3]
Water Solubility90.1 g/L[3]

Table 2: GHS Hazard Classification

Hazard ClassCategoryGHS CodeDescription
Flammable Liquids3H226Flammable liquid and vapor[1][4]
Acute Toxicity, Oral3H301Toxic if swallowed[1]
Acute Toxicity, Dermal3H311Toxic in contact with skin[1]
Acute Toxicity, Inhalation3H331Toxic if inhaled[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent exposure through various routes.

Table 3: Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles and/or a face shield.To protect against splashes that could cause severe eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness).To prevent skin contact, as the chemical is toxic and can be absorbed through the skin.[2]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.To prevent the inhalation of toxic vapors, which may cause respiratory irritation or dizziness.[2]
Protective Clothing A flame-resistant lab coat and closed-toe shoes.To protect the skin from splashes and in case of fire.[2]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eyewash station are readily accessible before beginning work.[2]

  • All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize vapor accumulation.[2]

  • Eliminate all potential ignition sources from the handling area, including open flames, sparks from electrical equipment, and static discharge.[2][4]

  • Use only non-sparking tools and explosion-proof equipment.[2][5]

  • Ground and bond all containers and receiving equipment during transfers to prevent static discharge.[4][5]

2. Handling the Chemical:

  • Wear the appropriate PPE as detailed in Table 3 before handling the chemical.

  • When transferring the liquid, pour slowly and carefully to minimize splashing and the generation of vapors.[2]

  • Keep containers tightly closed when not in use to prevent the escape of flammable and toxic vapors.[2][4]

3. In Case of a Spill:

  • Immediately evacuate all non-essential personnel from the spill area.[2]

  • For small spills, absorb the chemical with an inert, non-combustible material such as sand or earth.[2]

  • Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]

  • For larger spills, contain the spill and use a vapor-suppressing foam to reduce the risk of fire and inhalation.[2]

Disposal Plan

1. Waste Collection:

  • All waste materials contaminated with this compound, including absorbent materials from spills, used gloves, and empty containers, must be collected in a designated, properly labeled, and sealed hazardous waste container.

2. Storage of Waste:

  • Store the hazardous waste container in a cool, well-ventilated area away from heat and ignition sources.[4][6]

  • Ensure the storage area is secure and accessible only to authorized personnel.

3. Final Disposal:

  • Dispose of all this compound waste through an approved and licensed hazardous waste disposal facility.[4][5] Do not dispose of it down the drain or with general laboratory trash.

  • Follow all local, state, and federal regulations for the transportation and disposal of flammable and toxic chemical waste.

Workflow and Safety Logic

The following diagram illustrates the logical flow for safely handling and disposing of this compound.

prep Preparation & Engineering Controls (Fume Hood, No Ignition Sources, Grounding) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep->ppe handling Chemical Handling (Slow Pouring, Containers Closed) ppe->handling spill Spill Occurs? handling->spill spill_response Spill Response (Evacuate, Absorb, Collect) spill->spill_response Yes disposal_prep Waste Segregation & Collection spill->disposal_prep No spill_response->disposal_prep final_disposal Dispose via Approved Facility disposal_prep->final_disposal

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.